(2S)-2-Isopropylpyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-propan-2-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(2)7-4-3-5-8-7/h6-8H,3-5H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOADRGAJWNJVGC-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701285997 | |
| Record name | Pyrrolidine, 2-(1-methylethyl)-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41720-99-4 | |
| Record name | Pyrrolidine, 2-(1-methylethyl)-, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41720-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, 2-(1-methylethyl)-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2S)-2-Isopropylpyrrolidine synthesis from L-proline
An In-depth Technical Guide for the Synthesis of (2S)-2-Isopropylpyrrolidine from L-Proline
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a valuable chiral building block in modern medicinal chemistry, frequently incorporated into pharmacologically active agents to enhance potency and selectivity. Its synthesis from the readily available and inexpensive chiral pool starting material, L-proline, represents an efficient and stereospecific approach. This guide provides a comprehensive, field-proven methodology for this transformation, detailing a robust multi-step sequence involving nitrogen protection, carboxylic acid activation, stereoselective Grignard addition, subsequent reduction, and final deprotection. Each stage is presented with in-depth mechanistic rationale, detailed experimental protocols, and process optimization insights to ensure scientific integrity and reproducibility for research and development applications.
Introduction: The Strategic Value of L-Proline as a Chiral Synthon
L-proline, a proteinogenic amino acid, is an exceptional starting material in asymmetric synthesis.[1][2] Its rigid pyrrolidine ring preserves the stereocenter at the C2 position, making it an ideal precursor for the synthesis of a wide array of chiral pyrrolidine alkaloids and pharmaceutical intermediates.[3][4] The synthesis of 2-substituted pyrrolidines, such as the target this compound, leverages this inherent chirality to produce enantiomerically pure compounds, a critical requirement in drug development.
The synthetic challenge lies in the selective C-C bond formation at the C2 position without racemization. This necessitates a carefully orchestrated sequence of protection, activation, and stereocontrolled reaction steps, which will be elucidated in this guide.
Synthetic Strategy and Mechanistic Overview
The conversion of L-proline to this compound requires navigating the reactivity of both the secondary amine and the carboxylic acid functional groups. A direct reaction with an isopropyl nucleophile is not feasible due to the acidic protons on both the nitrogen and the carboxyl group, which would quench any organometallic reagent.[5][6] Therefore, a multi-step strategy is employed.
The overall synthetic pathway is as follows:
-
N-Protection: The secondary amine is protected to prevent its reaction as a nucleophile or an acid. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Grignard reaction and its facile removal under acidic conditions.[7][8]
-
Carboxylic Acid Activation & Grignard Reaction: The carboxylic acid is activated and reacted with an isopropyl Grignard reagent (isopropylmagnesium bromide) to form a ketone intermediate.
-
Ketone Reduction: The carbonyl group of the resulting 2-acylpyrrolidine intermediate is reduced to a methylene group.
-
N-Deprotection: The Boc group is removed to yield the final target compound, this compound, typically as a hydrochloride salt.
Caption: Overall synthetic workflow from L-Proline.
The Causality of N-Protection: Why Boc?
The choice of the Boc protecting group is a strategic one. Grignard reagents are highly basic and will readily deprotonate the N-H of proline's secondary amine.[5] By converting the amine to a tert-butyl carbamate, this acidic proton is removed. Furthermore, the Boc group is sterically bulky and electronically withdrawing, which can influence the conformation and reactivity of the pyrrolidine ring. Its key advantage is its orthogonal stability; it is robust to the nucleophilic and basic conditions of the Grignard reaction and subsequent reduction steps but can be cleanly cleaved with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) without affecting other parts of the molecule.[9][10]
Grignard Reaction Mechanism on the Activated Carboxyl Group
Direct reaction of a Grignard reagent with a carboxylic acid is impossible as it results in deprotonation to form a carboxylate, which is unreactive towards further nucleophilic attack. Therefore, the carboxylic acid must be converted into an electrophilic species. While conversion to an ester is an option, a more controlled method involves the in-situ formation of a mixed anhydride using a reagent like ethyl chloroformate.[7] The Grignard reagent then attacks the more electrophilic carbonyl carbon of the anhydride, leading to the formation of the desired ketone intermediate.
Caption: Simplified mechanism of Grignard addition.
Detailed Experimental Protocols
Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment.
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-proline (N-Boc-L-proline)
This initial step protects the nitrogen atom of the pyrrolidine ring.
-
Materials and Reagents:
-
L-proline (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH) (1.5 - 2.0 eq)
-
Dichloromethane (DCM) or a Dioxane/Water mixture
-
Citric Acid solution (1 M)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Protocol:
-
Suspend L-proline in the chosen solvent system (e.g., DCM).
-
Add the base (e.g., triethylamine) and stir until the proline dissolves.
-
Add Boc₂O to the solution, which may be portion-wise or as a solution in the same solvent.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.[8]
-
Perform an aqueous work-up. Wash the organic layer sequentially with a mild acid (e.g., 1M citric acid) to remove excess base, followed by water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-proline, typically as a white solid or colorless oil. The product is often of sufficient purity to proceed without further purification.[7]
-
Step 2 & 3: One-Pot Synthesis of (S)-tert-Butyl 2-(isopropylcarbonyl)pyrrolidine-1-carboxylate
This procedure combines the activation of the carboxylic acid and the subsequent Grignard reaction.
-
Materials and Reagents:
-
N-Boc-L-proline (1.0 eq)
-
Triethylamine (1.1 eq)
-
Ethyl chloroformate (1.1 eq)
-
Isopropylmagnesium bromide solution (e.g., 2.0 M in THF) (1.5 - 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
-
Protocol:
-
Dissolve N-Boc-L-proline in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon) and cool to -15 °C in a salt-ice bath.
-
Add triethylamine dropwise, followed by the slow, dropwise addition of ethyl chloroformate. A white precipitate of triethylammonium hydrochloride will form. Stir the resulting slurry at -15 °C for 30-60 minutes to form the mixed anhydride.[11]
-
Slowly add the isopropylmagnesium bromide solution via syringe or dropping funnel, ensuring the internal temperature does not rise above -10 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction carefully by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Purify the crude product by flash column chromatography (silica gel) to isolate the target ketone.
-
Step 4: Reduction of the Ketone to (S)-tert-Butyl 2-isopropylpyrrolidine-1-carboxylate
A Wolff-Kishner reduction or a modified variant is effective for reducing the ketone to a methylene group.
-
Materials and Reagents:
-
(S)-tert-Butyl 2-(isopropylcarbonyl)pyrrolidine-1-carboxylate (1.0 eq)
-
Hydrazine hydrate (excess, e.g., 10 eq)
-
Potassium hydroxide (catalytic to stoichiometric)
-
Diethylene glycol or a similar high-boiling solvent
-
-
Protocol:
-
Combine the ketone intermediate, hydrazine hydrate, and diethylene glycol in a flask equipped with a reflux condenser.
-
Heat the mixture to approximately 100-120 °C for 1-2 hours.
-
Add potassium hydroxide and increase the temperature to 180-200 °C, allowing water and excess hydrazine to distill off.
-
Maintain the reflux at this high temperature for 4-6 hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture, dilute with water, and extract the product with a solvent like ether or DCM.
-
Wash the combined organic extracts, dry, and concentrate. The crude product may require purification by chromatography.
-
Step 5: Deprotection to Yield this compound
The final step is the removal of the Boc group under acidic conditions.
-
Materials and Reagents:
-
(S)-tert-Butyl 2-isopropylpyrrolidine-1-carboxylate (1.0 eq)
-
Hydrochloric acid (e.g., 4 M solution in 1,4-dioxane or concentrated HCl in methanol) or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
-
-
Protocol:
-
Dissolve the N-Boc protected pyrrolidine in the chosen solvent (e.g., methanol for HCl, or DCM for TFA).
-
Add the acid solution and stir at room temperature for 1-4 hours. The reaction progress can be monitored by the evolution of CO₂ gas (isobutylene is also formed).[10][12]
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
If the hydrochloride salt is desired, trituration with diethyl ether may be necessary to precipitate the product as a white solid.
-
Filter the solid, wash with cold ether, and dry under vacuum to obtain the final this compound hydrochloride salt.
-
Data Summary Table
The following table presents typical results for this synthetic sequence. Actual yields may vary based on reaction scale and optimization.
| Step | Reaction | Starting Material | Key Reagents | Typical Yield | Product |
| 1 | N-Protection | L-Proline | Boc₂O, TEA | >95% | N-Boc-L-Proline |
| 2/3 | Grignard Reaction | N-Boc-L-Proline | EtO(CO)Cl, i-PrMgBr | 60-75% | (S)-1-Boc-2-isopropylacylpyrrolidine |
| 4 | Reduction | Ketone Intermediate | N₂H₄·H₂O, KOH | 70-85% | N-Boc-(2S)-2-isopropylpyrrolidine |
| 5 | Deprotection | N-Boc Protected Product | HCl or TFA | >90% | This compound·HCl |
Conclusion
The synthesis of enantiomerically pure this compound from L-proline is a prime example of leveraging the chiral pool for efficient asymmetric synthesis. The detailed five-step process—encompassing protection, activation, Grignard addition, reduction, and deprotection—is a reliable and scalable method. By understanding the mechanistic principles behind each transformation and adhering to robust experimental protocols, researchers and drug development professionals can confidently produce this valuable chiral building block for a wide range of applications.
References
- Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Publishing.
- Arisawa, M., et al. (2000). Construction of chiral 1,2-cycloalkanopyrrolidines from L-proline using ring closing metathesis (RCM). Chemical & Pharmaceutical Bulletin, 48(10), 1593-6.
- Najera, C., & Yus, M. (2008). Stereoselective Synthesis of Quaternary Proline Analogues.
- Orazov, O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Pyrrolidine synthesis. Organic Chemistry Portal.
- L-Proline. Organic Syntheses Procedure.
- Derivatives of l-proline, their preparation and their biological uses.
- Orazov, O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
- Deprotection of different N-Boc-compounds.
- Deprotection of N-BOC compounds.
- Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines.
- Application Note – N-Boc deprotection. Sigma-Aldrich.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Pyrrolidine-2-carboxylic acid (L-Proline).
- Proline. Wikipedia.
- L-Proline.
- Grignard reagent
- Reent, E., et al. (2011).
- (R)-2-Isopropylpyrrolidine hydrochloride. Benchchem.
- Protecting Groups In Grignard Reactions. Master Organic Chemistry.
- Proline derivatives in the synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐ones.
- Cubero, I. I., et al. (2001). A practical route to partially protected pyrrolidines as precursors for the stereoselective synthesis of alexines.
- Proline: Not Your Typical Amino Acid?. New Reactions Blog.
- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkyl
- Electronic Supplementary Material (ESI)
- Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy.
- 1-isopropyl-L-proline. Benchchem.
- Method for synthesizing 4-oxo-L-proline derivative.
- 2-Pyrrolidinones and 3-Pyrrolin-2-ones: A Study on the Chemical Reactivity of These Structural Moieties.
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Spectroscopic Data for (2S)-2-Isopropylpyrrolidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
(2S)-2-Isopropylpyrrolidine is a chiral saturated N-heterocycle, a valuable building block in asymmetric synthesis and a key structural motif in various pharmacologically active compounds. Its stereochemistry and conformational rigidity make it a sought-after component in the design of chiral ligands, catalysts, and pharmaceutical intermediates. Unambiguous structural confirmation and purity assessment are paramount in its application, necessitating a thorough understanding of its spectroscopic characteristics. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering field-proven insights into data acquisition, interpretation, and the underlying chemical principles.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound and for deducing its structure through fragmentation analysis. For this compound (C₇H₁₅N, Molecular Weight: 113.20 g/mol ), Electron Ionization (EI) is a standard method that provides a reproducible fragmentation pattern.[1]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A robust method for analyzing volatile amines like 2-isopropylpyrrolidine involves GC-MS, which separates the analyte from the sample matrix before ionization.
-
Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Gas Chromatography:
-
Injector: 250 °C, Split mode.
-
Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole, scanning from m/z 35 to 200.
-
Data Interpretation: Fragmentation Analysis
The EI mass spectrum of 2-isopropylpyrrolidine is characterized by a discernible molecular ion and a distinct fragmentation pattern dominated by α-cleavage, a typical pathway for amines.[2][3]
Table 1: Key Mass Spectrometry Data for 2-Isopropylpyrrolidine [1]
| m/z | Relative Intensity (%) | Proposed Fragment | Structural Formula of Fragment |
| 113 | 88 | [M]⁺ | [C₇H₁₅N]⁺ |
| 98 | 100 (Base Peak) | [M - CH₃]⁺ | [C₆H₁₂N]⁺ |
| 70 | 71 | [M - C₃H₇]⁺ | [C₄H₈N]⁺ |
| 42 | 47 | [C₂H₄N]⁺ | [CH₂=N=CH₂]⁺ |
| 41 | 53 | [C₃H₅]⁺ | [CH₂=CH-CH₂]⁺ |
-
Molecular Ion (m/z 113): The presence of a peak at m/z 113 corresponds to the molecular weight of the compound, confirming its elemental formula. Its odd molecular weight is consistent with the Nitrogen Rule , which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[2]
-
Base Peak (m/z 98): The most abundant fragment results from the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group. This is a classic α-cleavage adjacent to the nitrogen atom, leading to a stable, resonance-stabilized iminium cation.
-
Fragment at m/z 70: This significant peak arises from another α-cleavage event, this time involving the loss of the entire isopropyl radical (•C₃H₇, 43 Da). This cleavage of the C-C bond between the pyrrolidine ring and the isopropyl group results in a stable N-heterocyclic iminium ion.
-
Other Fragments (m/z 42, 41): These smaller fragments are indicative of further ring cleavage and rearrangements of the initial fragment ions.
Caption: Primary fragmentation pathways of 2-Isopropylpyrrolidine in EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a qualitative "fingerprint." As a secondary amine, this compound exhibits characteristic absorptions related to N-H and C-N bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient method for analyzing liquid samples without extensive preparation.
-
Sample Preparation: Apply a single drop of neat this compound liquid directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000–600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: A background spectrum (of the clean, empty ATR crystal) is automatically subtracted from the sample spectrum.
Data Interpretation: Characteristic Vibrational Modes
The IR spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).
Table 2: Predicted and Observed IR Absorption Bands for 2-Isopropylpyrrolidine
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Comments |
| ~3350 - 3310 | Weak-Medium | N-H Stretch | Characteristic for secondary amines. The peak is typically sharper than the broad O-H stretch of alcohols.[4] |
| 2960 - 2850 | Strong | C-H Stretch (sp³) | Multiple sharp peaks corresponding to asymmetric and symmetric stretching of methyl and methylene groups in the pyrrolidine ring and isopropyl substituent. |
| ~1465 | Medium | C-H Bend | Scissoring and bending vibrations of the CH₂ and CH₃ groups. |
| ~1380 & ~1365 | Medium | C-H Bend | Characteristic doublet for the isopropyl group (gem-dimethyl). |
| ~1250 - 1020 | Medium | C-N Stretch | Aliphatic amine C-N stretching vibration. This region can be complex due to coupling with other vibrations. |
| ~900 - 665 | Medium, Broad | N-H Wag | Out-of-plane bending of the N-H bond, characteristic of secondary amines. |
Note: Data is based on a computed spectrum from SpectraBase and general values for secondary amines.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. Due to the chirality of this compound, its pyrrolidine ring protons are diastereotopic, leading to a more complex ¹H NMR spectrum than the parent pyrrolidine.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse acquisition.
-
Key Parameters: Sufficient number of scans for good signal-to-noise, spectral width covering ~0-10 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H instrument).
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Key Parameters: Wider spectral width (~0-200 ppm), longer acquisition time or more scans due to the lower natural abundance of ¹³C.
-
Data Interpretation: Predicted ¹H and ¹³C NMR Spectra
Caption: Numbering scheme for this compound.
Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| N-H | ~1.5 - 2.5 | Broad Singlet | - | 1H | Chemical shift is variable and depends on concentration and solvent. |
| H-2 | ~2.8 - 3.0 | Multiplet | - | 1H | Deshielded by adjacent nitrogen and isopropyl group. |
| H-5 | ~2.9 - 3.1 & ~2.7-2.9 | Multiplet | - | 2H | Diastereotopic protons adjacent to nitrogen. |
| H-3, H-4 | ~1.3 - 1.9 | Multiplet | - | 4H | Complex, overlapping multiplets for the four diastereotopic ring protons. |
| H (isopropyl) | ~1.7 - 1.9 | Multiplet | ~6.8 | 1H | Methine proton, coupled to the two methyl groups and H-2. |
| CH₃ (isopropyl) | ~0.9 & ~0.85 | Doublet | ~6.8 | 6H | Two diastereotopic methyl groups, appearing as two distinct doublets. |
Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C-2 | ~62 - 65 | Most deshielded ring carbon due to direct attachment to nitrogen and the bulky isopropyl group. |
| C-5 | ~46 - 48 | Carbon adjacent to nitrogen. Shift is similar to parent pyrrolidine.[6] |
| C' (isopropyl CH) | ~32 - 35 | Methine carbon of the isopropyl group. |
| C-3 | ~29 - 32 | Ring carbon beta to nitrogen. |
| C-4 | ~24 - 26 | Ring carbon beta to nitrogen. |
| C'' (isopropyl CH₃) | ~19 & ~17 | Diastereotopic methyl carbons, expected to be two distinct signals. |
Conclusion
The spectroscopic characterization of this compound is a clear illustration of fundamental chemical principles. Its mass spectrum is dominated by predictable α-cleavage, yielding stable iminium cations. The infrared spectrum displays the hallmark absorptions of a secondary aliphatic amine. Finally, its NMR spectra, while complex due to the diastereotopic nature of its protons and carbons, can be reliably predicted and interpreted. This comprehensive spectroscopic profile serves as a crucial reference for researchers, ensuring the identity, purity, and quality of this important chiral building block in its diverse applications.
References
- BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives.
- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.
- ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm).
- ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum.
- National Center for Biotechnology Information. (n.d.). 2-Methylpyrrolidine. PubChem Compound Database.
- University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- ChemicalBook. (n.d.). N-Methyl-2-pyrrolidone(872-50-4) 1H NMR spectrum.
- SpectraBase. (n.d.). 2-Isopropylpyrrolidine.
- ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the....
- ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts.
- Chinese Journal of Natural Medicines. (2020). Calculated and experimental 1 H and 13 C NMR chemical shifts....
- SpectraBase. (n.d.). 2-Isopropylpyrrolidine - Optional[MS (GC)] - Spectrum.
- National Center for Biotechnology Information. (n.d.). 2-(Propan-2-yl)pyrrolidine. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). N-methyl-2-pyrrolidone. PubChem Compound Database.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- ResearchGate. (n.d.). Calculated and experimental NMR chemical shifts of 2.
- ResearchGate. (n.d.). Selected 1 H NMR chemical shifts of 2-substituted pyrrolidino-I h - C....
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- Guidechem. (n.d.). 2-(Hydroxymethyl)pyrrolidine 498-63-5.
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- Scribd. (n.d.). 13C NMR Chemical Shifts Guide.
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Physical and chemical properties of (2S)-2-Isopropylpyrrolidine
An In-depth Technical Guide to the Physical and Chemical Properties of (2S)-2-Isopropylpyrrolidine
Executive Summary
This compound is a chiral saturated heterocycle that has garnered significant attention as a pivotal building block in modern medicinal chemistry and asymmetric synthesis. Its unique structural and stereochemical properties, including a defined three-dimensional architecture and the presence of a secondary amine, make it an invaluable scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It details its molecular structure, reactivity, and established protocols for characterization, while also exploring its applications in drug development. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the strategic importance of this versatile molecule.
Introduction: The Strategic Value of a Chiral Scaffold
The pyrrolidine ring is one of the most prevalent five-membered nitrogen heterocycles found in FDA-approved pharmaceuticals.[1] In fact, 59% of all unique small-molecule drugs feature a nitrogen-containing heterocycle, with the pyrrolidine core being a dominant motif.[1] The significance of this scaffold is amplified when chirality is introduced. This compound, the S-enantiomer of 2-isopropylpyrrolidine, serves as a prime example of a chiral building block whose stereochemistry is critical for its biological interactions.[2]
The non-planar, three-dimensional nature of the saturated pyrrolidine ring allows chemists to "escape flatland"—a modern drug design strategy aimed at improving compound properties by increasing the fraction of sp3-hybridized carbons.[1][3] This increased spatial complexity can lead to enhanced receptor-ligand complementarity and improved pharmacological profiles.[1] This guide delves into the core attributes of this compound that make it a molecule of high interest.
Molecular Structure and Stereochemistry
The fundamental identity of this compound is defined by its structure: a five-membered pyrrolidine ring substituted at the second carbon with an isopropyl group. The designation "(2S)" specifies the absolute stereochemistry at the chiral center according to the Cahn-Ingold-Prelog priority rules, distinguishing it from its (R)-enantiomer.[4] This stereochemical purity is paramount in drug development, as different enantiomers of a molecule can exhibit vastly different biological activities and metabolic fates.[3]
Caption: 2D structure of this compound with the chiral center highlighted.
Physical and Physicochemical Properties
The physical properties of this compound are essential for its practical application in a laboratory setting, influencing decisions related to solvent selection, reaction conditions, and purification methods.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅N | [5] |
| Molecular Weight | 113.20 g/mol | [5] |
| Appearance | Flammable liquid | |
| Boiling Point | 87 - 88 °C (at 1,013 hPa) | |
| Density | 0.852 g/cm³ (at 25 °C) | |
| logP (Octanol/Water) | 1.7 (Computed) | [5] |
| log Pow (Octanol/Water) | 0.22 (Experimental, 25 °C) |
The partition coefficient (logP) indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability—a desirable characteristic for drug candidates.[2] The discrepancy between computed and experimental logP values is common and highlights the importance of empirical data for accurate modeling.
Chemical Properties and Reactivity
As a chiral secondary amine, this compound exhibits reactivity characteristic of this functional group, while its stereochemistry governs its application in asymmetric synthesis.
-
Basicity: The nitrogen atom possesses a lone pair of electrons, rendering the molecule basic and capable of acting as a nucleophile. It readily forms hydrochloride salts, which enhances water solubility and stability for storage and handling.[4]
-
Nucleophilicity: The secondary amine can undergo a variety of standard transformations, including N-alkylation, N-acylation, and reductive amination. These reactions are fundamental to incorporating the chiral scaffold into larger, more complex molecules.
-
Role as a Chiral Auxiliary: In asymmetric synthesis, the (S)-pyrrolidine moiety can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. Its steric bulk and defined conformation effectively shield one face of the molecule, leading to the preferential formation of one enantiomer.[6]
-
Ligand in Catalysis: The nitrogen atom can coordinate to metal centers, making chiral pyrrolidines valuable ligands in transition metal catalysis for enantioselective reactions.
Spectroscopic Profile and Characterization
Unambiguous characterization of this compound is critical for confirming its identity, purity, and stereochemistry. The following spectroscopic methods are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms. Key expected signals include multiplets for the pyrrolidine ring protons, a distinct signal for the N-H proton, and signals corresponding to the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups).
-
¹³C NMR: The carbon spectrum will show distinct peaks for each of the unique carbon atoms in the pyrrolidine ring and the isopropyl substituent, confirming the carbon skeleton.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is used to identify key functional groups. For this compound, a characteristic absorption band for the N-H stretch of the secondary amine is expected in the region of 3300-3500 cm⁻¹. C-H stretching vibrations will appear just below 3000 cm⁻¹. If analyzed as its hydrochloride salt, a broad peak around 2500 cm⁻¹ corresponding to the N-H⁺ stretch would be observed.[4]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is ideal for determining the molecular weight. The spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 114.128, corresponding to the molecular formula C₇H₁₆N⁺.[4]
Protocol: Standard Spectroscopic Characterization Workflow
Objective: To confirm the structural integrity and purity of a supplied sample of this compound.
Methodology:
-
Sample Preparation:
-
NMR: Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) in an NMR tube.
-
FT-IR: Apply a thin film of the neat liquid sample onto a salt plate (NaCl or KBr) for analysis.
-
MS: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile containing 0.1% formic acid to facilitate protonation.
-
-
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.
-
FT-IR: Record the spectrum over a range of 4000-600 cm⁻¹.
-
MS: Infuse the sample solution into an ESI-MS instrument and acquire data in positive ion mode over a mass range of m/z 50-500.
-
-
Data Analysis:
-
Compare the observed chemical shifts (δ), coupling constants (J), and integration values from the NMR spectra with expected values for the structure.
-
Identify characteristic absorption bands in the FT-IR spectrum, particularly the N-H stretch.
-
Confirm the mass of the protonated molecular ion in the mass spectrum matches the calculated exact mass.
-
Sources
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- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to (2S)-2-Isopropylpyrrolidine: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of (2S)-2-isopropylpyrrolidine, a valuable chiral building block in modern organic synthesis and pharmaceutical development. We will delve into its fundamental properties, stereoselective synthesis, robust characterization methods, and significant applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of a Chiral Scaffold
The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, appearing in a significant percentage of FDA-approved small-molecule drugs.[1][2] Its non-planar, saturated structure provides an ideal framework for exploring three-dimensional chemical space, which can lead to enhanced binding affinity and selectivity for biological targets.[2] The introduction of a stereocenter, as in this compound, imparts chirality, making it an indispensable tool for asymmetric synthesis—the construction of complex molecules with precise stereochemical control. This control is paramount in drug development, where different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.
This compound serves as a foundational chiral amine, utilized both as a directing group (chiral auxiliary) and as a precursor for more complex organocatalysts and ligands. Its isopropyl group provides steric bulk that influences the stereochemical outcome of reactions, making it a cornerstone for creating enantiomerically pure compounds.
Core Physicochemical & Structural Data
The fundamental properties of 2-isopropylpyrrolidine are summarized below. It is critical to distinguish between the racemic mixture, the specific enantiomer, and its salt forms, as they possess different CAS numbers and physical properties.
| Property | Value | Source |
| IUPAC Name | (2S)-2-(propan-2-yl)pyrrolidine | N/A |
| Molecular Formula | C₇H₁₅N | [3] |
| Molecular Weight | 113.20 g/mol | [3] |
| CAS Number | 51503-10-7 (unspecified stereochemistry) | [3] |
| Appearance | Typically a liquid (free base) | N/A |
| Boiling Point | Not definitively reported; varies with pressure | N/A |
| Molecular Weight (HCl Salt) | 149.66 g/mol | [4][5][6][7] |
| CAS Number ((R)-enantiomer HCl) | 860640-18-2 | [4][5][6] |
Note: The CAS number 51503-10-7 is often used for the racemic mixture or when the stereochemistry is not specified.[3] Specific enantiomers and their salts have unique identifiers.
Stereoselective Synthesis: Achieving Enantiopurity
The synthesis of enantiomerically pure this compound is a key challenge that hinges on establishing the stereocenter at the C2 position. Modern asymmetric synthesis provides several robust strategies. The choice of method is often dictated by the available starting materials, scalability, and desired level of enantiomeric excess (e.e.).
A prevalent and highly effective strategy involves the diastereoselective addition of a Grignard reagent to a chiral N-sulfinyl imine, followed by cyclization and deprotection. This method is trusted because the chiral auxiliary (the N-sulfinyl group) directs the nucleophilic attack, predictably setting the desired stereochemistry.
Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis of this compound.
Protocol: Representative Synthesis
Objective: To synthesize this compound with high stereochemical fidelity. This protocol is a representative amalgamation of established methodologies.[5]
-
Imine Formation:
-
To a solution of isovaleraldehyde (1.0 eq) in THF, add (R)-tert-butanesulfinamide (1.05 eq).
-
Add a dehydrating agent such as titanium (IV) ethoxide (1.5 eq) and stir the reaction at room temperature for 12-24 hours until TLC or GC-MS analysis indicates complete formation of the N-tert-butanesulfinyl aldimine.
-
Causality: The chiral sulfinamide auxiliary is the source of chirality transfer. Using the (R)-enantiomer is crucial for obtaining the desired (S)-product in a later step.
-
-
Diastereoselective Grignard Addition:
-
Cool the solution of the aldimine to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
Slowly add vinylmagnesium bromide (1.5 eq) dropwise over 30 minutes, maintaining the low temperature.
-
Stir for 3-5 hours at -78 °C. The reaction progress is monitored by TLC.
-
Causality: The low temperature and the steric bulk of the sulfinyl group and isopropyl group create a rigid chelated transition state, forcing the Grignard reagent to attack from a specific face, yielding high diastereoselectivity.[5]
-
-
Deprotection and Cyclization:
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Dissolve the crude intermediate in methanol and add a solution of HCl in dioxane. Stirring at room temperature will cleave the sulfinyl group. The resulting amino-alkene can undergo spontaneous or catalyzed cyclization.
-
-
Reduction to Pyrrolidine:
-
The resulting pyrroline intermediate is subjected to catalytic hydrogenation.
-
Dissolve the crude product in methanol, add 10% Palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Causality: The hydrogenation reduces the double bond within the ring to yield the final saturated pyrrolidine scaffold. The stereocenter established in Step 2 is unaffected.
-
-
Purification:
-
Filter the reaction mixture through Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate. The final product can be purified by distillation or column chromatography to achieve high chemical and enantiomeric purity.
-
Structural Elucidation and Characterization
Confirming the identity, purity, and stereochemistry of this compound is a self-validating process requiring a combination of spectroscopic techniques.
| Technique | Expected Observations & Interpretation |
| ¹H NMR | - Isopropyl Group: A doublet for the two methyl groups (CH₃) and a multiplet for the methine proton (CH).- Pyrrolidine Ring: A series of complex multiplets for the CH₂ and CH protons on the ring. The proton at C2 will be coupled to the isopropyl methine and the adjacent ring protons.- N-H Proton: A broad singlet which may be exchangeable with D₂O. |
| ¹³C NMR | - Isopropyl Group: Two distinct signals, one for the two equivalent methyl carbons and one for the methine carbon.- Pyrrolidine Ring: Four signals corresponding to the four distinct carbon atoms of the pyrrolidine ring (C2, C3, C4, C5). |
| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 113 corresponding to the molecular weight of the free base.[3]- Key Fragment: A prominent peak at m/z = 70, resulting from the loss of the isopropyl group (C₃H₇), is a characteristic fragmentation pattern.[3] |
| FT-IR | - N-H Stretch: A moderate peak in the range of 3300-3500 cm⁻¹.- C-H Stretch: Strong peaks just below 3000 cm⁻¹ corresponding to sp³ C-H bonds.- N-H Bend: A peak around 1600 cm⁻¹. |
| Chiral HPLC | To confirm enantiomeric purity, the sample is analyzed on a chiral stationary phase column, comparing the retention time to a racemic standard. This allows for the precise determination of the enantiomeric excess (e.e.). |
Reactivity and Applications in Drug Development
The utility of this compound stems from its dual role as a chiral building block and a precursor to powerful catalysts.
Role as a Chiral Auxiliary and Organocatalyst
The secondary amine of the pyrrolidine ring is nucleophilic and can react with aldehydes or ketones to form enamines or iminium ions.[8] This reactivity is the basis for its use in organocatalysis. When incorporated into a catalyst structure, the chiral center at C2, influenced by the bulky isopropyl group, creates a stereochemically defined environment that directs the approach of reagents, leading to highly enantioselective transformations.
Caption: Catalytic cycle showing the role of a pyrrolidine-based organocatalyst.
Applications in Medicinal Chemistry
The pyrrolidine scaffold is a key component in numerous therapeutic agents. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it ideal for optimizing ligand-receptor interactions.[1]
-
Scaffold Hopping: Chemists use this compound as a starting point to replace less optimal parts of a lead compound, aiming to improve properties like potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1][9]
-
Increasing Fsp³ Character: Modern drug discovery trends favor molecules with higher fractions of sp³-hybridized carbons ("Escape from Flatland") to improve solubility and reduce off-target effects.[1] Pyrrolidine derivatives are excellent for increasing this three-dimensional character.
-
Targeting CNS Disorders: The pyrrolidine ring is a common feature in drugs targeting the central nervous system (CNS), contributing to the necessary physicochemical properties for crossing the blood-brain barrier.[2]
Safety and Handling
-
Hazards: It is considered harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[3] It is also a flammable liquid and vapor.[3]
-
Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Store in a cool, dry, well-ventilated area away from ignition sources.
Conclusion
This compound is more than just a simple chemical. It is a highly enabling tool for the creation of stereochemically complex molecules. Its value is rooted in its rigid, chiral structure, which can be synthesized with a high degree of stereocontrol. For researchers in organic synthesis and drug discovery, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of next-generation catalysts and therapeutics.
References
- Vulcanchem. (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride () for sale.
- BLD Pharm. 860640-18-2|(R)-2-Isopropylpyrrolidine hydrochloride|BLD Pharm.
- Benchchem. (R)-2-Isopropylpyrrolidine hydrochloride | 860640-18-2.
- Benchchem. (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride.
-
PubChem. 2-(Propan-2-yl)pyrrolidine | C7H15N | CID 3855943. Available from: [Link]
- BLDpharm. Application of Bicyclic Pyrrolidine in Drug Development.
- ChemicalBook. N-ISOPROPYL-2-PYRROLIDONE synthesis.
- SpectraBase. (2S,4R)-1-(benzyl)-4-chloro-2-isopropyl-pyrrolidine.
- ChemicalBook. 860640-18-2 | CAS DataBase.
- ChemicalBook. N-ISOPROPYL-2-PYRROLIDONE | 3772-26-7.
- ChemicalBook. (R)-2-Isopropylpyrrolidine hydrochloride | 860640-18-2.
-
ResearchGate. Synthetic applications of pyrrolidine derivative 2s. Reaction conditions. Available from: [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
- Google Patents. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
PubMed Central (PMC). Synthesis of New Optically Active 2-Pyrrolidinones. Available from: [Link]
-
Royal Society of Chemistry. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Available from: [Link]
-
PubMed. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Available from: [Link]
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- 4. 860640-18-2|(R)-2-Isopropylpyrrolidine hydrochloride|BLD Pharm [bldpharm.com]
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The Strategic Importance of (2S)-2-Isopropylpyrrolidine in Drug Development
An In-Depth Technical Guide to the Commercial Availability and Sourcing of (2S)-2-Isopropylpyrrolidine for Drug Discovery Professionals
Executive Summary: this compound is a critical chiral building block in medicinal chemistry, valued for its role in creating stereochemically defined pharmaceutical compounds. Its non-planar, sp3-rich structure is frequently employed to enhance the three-dimensional complexity and binding affinity of drug candidates. This guide serves as a comprehensive resource for researchers, scientists, and procurement specialists, providing detailed insights into the commercial landscape, supplier qualification, quality control, and safe handling of this essential intermediate. By synthesizing technical data with practical, field-proven advice, this document aims to empower drug development professionals to make informed sourcing decisions, ensuring the stereochemical integrity and quality of their starting materials, which is paramount to the success of their research and development endeavors.
The pyrrolidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in FDA-approved drugs.[1] Its significance is amplified when stereochemistry is introduced. The five-membered, non-planar ring of this compound provides a rigid, three-dimensional framework that medicinal chemists leverage to optimize ligand-receptor interactions.[2] The introduction of defined stereocenters is crucial, as different enantiomers of a drug can have vastly different pharmacological, metabolic, and toxicological profiles.[3]
This compound, as a chiral secondary amine, serves as a versatile intermediate and building block in the synthesis of complex molecules, particularly those targeting the central nervous system.[4] Its defined stereochemistry allows for the construction of enantiomerically pure active pharmaceutical ingredients (APIs), a non-negotiable aspect of modern drug development.[3]
Commercial Availability and Supplier Sourcing
Sourcing high-quality this compound requires careful evaluation of suppliers based on purity, documentation, scale, and reliability. The compound is typically available as a free base or, more commonly, as a hydrochloride salt to improve stability and handling.
Supplier Overview
The following table summarizes prominent commercial suppliers of this compound and its related forms. Purity levels are typically high, but researchers must verify the enantiomeric excess (ee) specifically.
| Supplier | Compound Form | CAS Number | Typical Purity | Available Quantities |
| Benchchem | (R)-2-Isopropylpyrrolidine HCl | 860640-18-2 | ≥97% | Research Scale (mg to g) |
| BLD Pharm | (R)-2-Isopropylpyrrolidine HCl | 860640-18-2 | ≥97% | Research Scale (mg to g) |
| AiFChem | (R)-2-Isopropylpyrrolidine HCl | 860640-18-2 | ≥97% | Research Scale (mg to g) |
| Chem-Impex | 2-Isopropylpyrrolidine HCl (Racemic) | 540526-01-0 | ≥95% (NMR) | Research Scale (g) |
| ChemicalBook | Lists multiple suppliers for various forms | Varies | Varies | Varies |
Note: The (S)-enantiomer is less commonly listed than the (R)-enantiomer but is available from various custom synthesis providers or upon request from the suppliers listed above. CAS numbers are critical for precise identification: the racemic free base is 51503-10-7, while the (R)-hydrochloride salt is 860640-18-2.[5][6]
Strategic Procurement Considerations
Beyond catalog listings, several factors must be considered when procuring this chiral building block:
-
Lead Time: Sourcing specialized chiral compounds can involve significant lead times, ranging from a few days for in-stock items to several weeks or months for custom synthesis or bulk orders.[7][8] Always request an estimated delivery date before purchase.
-
Documentation: A comprehensive Certificate of Analysis (CoA) is mandatory. It should include, at a minimum, the lot number, purity assessment by a primary analytical method (e.g., NMR, GC-MS), and, most importantly, a determination of enantiomeric excess (ee%) by chiral chromatography.[9][10] A Safety Data Sheet (SDS) must also be provided.
-
Scalability: For drug development programs, the ability of a supplier to scale production from grams to kilograms is a critical consideration. Discussing future needs with a potential supplier early on can prevent supply chain bottlenecks during later stages of development.
The logical workflow for qualifying a supplier is outlined in the diagram below.
Caption: Supplier Qualification Workflow for Chiral Intermediates.
Quality Control and Purity Assessment
For a chiral building block, quality is synonymous with stereochemical integrity. The presence of the undesired (R)-enantiomer can lead to off-target effects, reduced efficacy, or complex purification challenges in subsequent synthetic steps.
Common Impurities
Beyond the enantiomeric impurity, researchers should be aware of other potential contaminants arising from the synthetic route:
-
Residual Solvents: Solvents used in the final crystallization or purification step (e.g., heptane, ethyl acetate, isopropanol).
-
Starting Material Carryover: Unreacted precursors from the synthesis.
-
Byproducts: Molecules formed from side reactions during the synthesis.
-
Inorganic Salts: Residual salts if the compound was prepared as a salt or passed through salt-based purification.
Interpreting a Certificate of Analysis (CoA)
A CoA is the primary document attesting to a product's quality.[11] Key sections to scrutinize include:
-
Identity: Confirmation by ¹H NMR or Mass Spectrometry should be present and consistent with the structure.
-
Purity: Often determined by HPLC or GC, this value represents the percentage of the target molecule relative to all other detected impurities. A purity of >97% is common.
-
Enantiomeric Excess (ee%): This is the most critical parameter. It must be determined by a chiral method (e.g., Chiral HPLC, Chiral SFC). An ee of ≥98% is typically required for drug development applications.
-
Water Content: Often measured by Karl Fischer titration, as excess water can be detrimental to certain reactions.
Experimental Protocol: Chiral Purity Determination by HPLC
This protocol provides a robust method for determining the enantiomeric excess of this compound.[3] It is based on established methods for separating chiral amines.
1. System and Column:
- HPLC System: A standard HPLC with a UV detector.
- Chiral Column: A polysaccharide-based chiral stationary phase is highly effective (e.g., Chiralpak® AD-H, Lux® Cellulose-2).
2. Sample Preparation:
- Racemic Standard: Prepare a 1 mg/mL solution of racemic 2-isopropylpyrrolidine in the mobile phase. This is crucial to identify the retention times of both the (S) and (R) enantiomers.
- Sample Solution: Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.
3. Chromatographic Conditions:
- Mobile Phase: A mixture of n-Hexane and a polar modifier like Isopropanol (IPA), often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape. A typical starting condition is 85:15:0.1 (v/v/v) n-Hexane:IPA:DEA.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection Wavelength: 210 nm (as pyrrolidines have low UV absorbance, low wavelength detection is necessary).
- Injection Volume: 10 µL.
4. Data Analysis:
- Inject the racemic standard to determine the retention times (t_R) for the (R) and (S) enantiomers.
- Inject the sample solution.
- Integrate the peak areas for both enantiomers in the sample chromatogram.
- Calculate the enantiomeric excess (ee%) using the formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100
A[label="Prepare Racemic Standard\n(1 mg/mL in Mobile Phase)"];
B[label="Prepare (2S)-Sample\n(1 mg/mL in Mobile Phase)"];
C [label="Inject Racemic Standard"];
D [label="Identify Retention Times\n(tR) for (R) and (S) Peaks"];
E [label="Inject (2S)-Sample"];
F [label="Integrate Peak Areas\nof (S) and (R) enantiomers"];
G [label="Calculate ee%\n ee = [(S-R)/(S+R)]*100"];
A -> C;
B -> E;
C -> D;
D -> F;
E -> F;
F -> G;
}
Caption: Experimental Workflow for Chiral HPLC Purity Analysis.
Manufacturing Context: A Brief Overview of Synthesis
Understanding the synthetic origin of this compound provides context for potential impurities. The most common and efficient strategies involve stereoselective methods to ensure high enantiomeric purity.[12] These often start from the "chiral pool," using naturally occurring, enantiopure starting materials like L-proline.[13]
A generalized approach involves:
-
Starting Material: Utilizing an enantiopure precursor such as a derivative of L-proline.
-
Modification: Chemical transformation of the precursor to introduce the isopropyl group at the C2 position.
-
Purification: Final purification, often via distillation or crystallization of a salt (e.g., hydrochloride), to remove impurities and isolate the final product.
Caption: Generalized Synthetic Pathway for Chiral Pyrrolidines.
Safe Handling, Storage, and Disposal
This compound, like many pyrrolidine derivatives, requires careful handling. While a specific SDS for this exact isomer may vary by supplier, the general class hazards should be respected.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Hazards: Pyrrolidines are often flammable liquids and can be corrosive, causing skin burns and eye damage. They may also be harmful if inhaled or swallowed.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources. For long-term stability and to prevent oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[14]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ensure all ignition sources are removed.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Conclusion
The successful integration of this compound into a drug discovery pipeline hinges on a diligent and informed sourcing strategy. Researchers and scientists must prioritize not only commercial availability but also the verifiable stereochemical purity of the material. By implementing a rigorous supplier qualification process, performing in-house quality control using appropriate analytical methods like chiral HPLC, and adhering to strict safety protocols, development teams can ensure the integrity of their chemical matter from the very first step. This attention to detail is fundamental to the generation of reliable, reproducible data and the ultimate success of a therapeutic program.
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An In-depth Technical Guide to the Chirality and Stereochemistry of (2S)-2-Isopropylpyrrolidine
Abstract
(2S)-2-Isopropylpyrrolidine, a chiral saturated heterocycle, represents a cornerstone in modern asymmetric synthesis and pharmaceutical development. Its unique stereochemical architecture, featuring a defined stereocenter adjacent to a secondary amine within a five-membered ring, imparts significant steric and electronic influence, making it a highly effective chiral auxiliary and a precursor for potent organocatalysts. This guide provides a comprehensive technical overview of the synthesis, stereochemical properties, and diverse applications of this compound. We will delve into the mechanistic underpinnings of its role in stereoselective transformations and present detailed protocols for its synthesis and analysis, offering field-proven insights for researchers, scientists, and drug development professionals.
Foundational Principles: The Significance of Chirality in Molecular Design
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in pharmacology and materials science.[1] Enantiomers, the pair of non-superimposable mirror images, often exhibit identical physical properties in an achiral environment but can have drastically different biological activities.[2] This disparity arises from the chiral nature of biological targets like enzymes and receptors, which selectively interact with one enantiomer over the other.[3] Consequently, the ability to synthesize enantiomerically pure compounds is paramount in drug development to enhance therapeutic efficacy and minimize off-target effects.[4][5] The pyrrolidine scaffold is a prevalent structural motif in a vast number of FDA-approved drugs and natural products, underscoring the importance of chiral pyrrolidine derivatives in medicinal chemistry.[6][7]
This compound: A Profile of a Chiral Workhorse
Molecular Structure and Stereochemistry
This compound is a chiral amine with the molecular formula C₇H₁₅N.[8] Its structure consists of a five-membered saturated pyrrolidine ring with an isopropyl group at the C2 position. The "(2S)" designation specifies the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules. The presence of this single, well-defined chiral center is the source of its utility in asymmetric synthesis.
Diagram 1: Stereoisomers of 2-Isopropylpyrrolidine
Caption: Workflow for chiral resolution of 2-isopropylpyrrolidine.
Protocol 1: Chiral Resolution via Diastereomeric Salt Formation
-
Salt Formation: Dissolve racemic 2-isopropylpyrrolidine in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral resolving agent, such as (R,R)-tartaric acid.
-
Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt.
-
Separation: Isolate the crystals by filtration. The purity of the diastereomer can be enhanced by recrystallization.
-
Liberation of the Free Amine: Treat the purified diastereomeric salt with a base (e.g., NaOH) to liberate the enantiomerically enriched free amine.
-
Extraction and Purification: Extract the free amine with an organic solvent, dry the organic layer, and purify by distillation.
Asymmetric Synthesis
Asymmetric synthesis offers a more direct route to enantiopure compounds, avoiding the loss of 50% of the material inherent in classical resolution. [9]Modern synthetic strategies employ enantioselective reactions to produce the desired enantiomer with high optical purity. [4]For chiral pyrrolidines, methods like asymmetric allylic alkylation followed by ring-closing reactions have proven effective. [10][11]
Applications in Asymmetric Synthesis and Catalysis
This compound and its derivatives are highly valued in asymmetric synthesis, primarily serving as chiral auxiliaries and precursors to organocatalysts.
This compound as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. [12]The auxiliary is subsequently removed to yield the enantiomerically enriched product. The effectiveness of a chiral auxiliary relies on its ability to create a sterically and electronically biased environment around the reaction center.
This compound can be acylated to form chiral amides. The resulting auxiliary can direct stereoselective alkylation or aldol reactions at the α-carbon. [13]The steric bulk of the isopropyl group effectively shields one face of the enolate, leading to preferential attack from the less hindered face.
Diagram 3: Mechanism of a Chiral Auxiliary-Directed Aldol Reaction
Caption: Simplified workflow of an aldol reaction using a this compound-based chiral auxiliary.
Organocatalysis with this compound Derivatives
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. [14]Proline and its derivatives are among the most successful organocatalysts, particularly in enamine and iminium ion catalysis. 15-2-Isopropylpyrrolidine serves as a valuable scaffold for the synthesis of more complex and highly effective organocatalysts. The secondary amine of the pyrrolidine ring is key to its catalytic activity, reacting with carbonyl compounds to form transient chiral enamines or iminium ions. [15]These intermediates then react with electrophiles or nucleophiles, respectively, with high stereocontrol.
The isopropyl group at the C2 position provides steric hindrance that directs the approach of the reactant to one face of the reactive intermediate, leading to high enantioselectivity. This principle is exploited in a wide range of transformations, including aldol reactions, Michael additions, and Diels-Alder reactions. [14]
Analytical Techniques for Stereochemical Analysis
The characterization and determination of the enantiomeric purity of this compound and its products are critical.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. [16]While NMR spectra of enantiomers are identical in an achiral solvent, chiral shift reagents can be used to differentiate them.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups present in the molecule. [17] Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-25 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. [16]2. Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. [16]3. Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
Chiral Chromatography
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases are the most common and reliable methods for determining enantiomeric excess (ee). The chiral stationary phase interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. [18]
Conclusion and Future Outlook
This compound has established itself as an indispensable tool in the field of asymmetric synthesis. Its well-defined stereochemistry, coupled with the reactivity of the pyrrolidine ring, provides a robust platform for the development of chiral auxiliaries and organocatalysts. Its applications in the pharmaceutical industry are extensive, contributing to the synthesis of enantiomerically pure active pharmaceutical ingredients. [3][5]Future research will likely focus on the development of novel catalysts derived from this scaffold with even higher efficiency and selectivity, as well as their application in green and sustainable chemical processes. [19]The principles of stereocontrol demonstrated by this compound will continue to inspire the design of new generations of chiral reagents and catalysts, furthering our ability to construct complex chiral molecules with precision.
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A Technical Guide to the Stability and Storage of (2S)-2-Isopropylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2S)-2-Isopropylpyrrolidine is a chiral secondary amine and a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. As with many chiral reagents, its chemical integrity is paramount to ensure stereospecificity and desired reactivity in subsequent synthetic steps. This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines best practices for its storage and handling to maintain its purity and chiral integrity over time. While specific, long-term stability data for this exact molecule is not extensively published, this document synthesizes established principles of amine chemistry, data from structurally similar compounds, and general best practices for the handling of chiral reagents.
Chemical Profile and Inherent Stability Characteristics
This compound possesses a secondary amine within a five-membered ring, with a chiral center at the carbon adjacent to the nitrogen atom. Its chemical properties are largely defined by the nucleophilicity and basicity of the secondary amine and the steric hindrance imparted by the isopropyl group.
Key Structural Features Influencing Stability:
-
Secondary Amine: Secondary amines are generally more susceptible to oxidation than tertiary amines but can be more stable than primary amines under certain conditions. The lone pair of electrons on the nitrogen atom makes it susceptible to electrophilic attack and oxidation.
-
Chiral Center: The stereochemical integrity of the chiral center at the C2 position is critical. Racemization, while not a common degradation pathway under standard storage conditions, can be catalyzed by harsh acidic or basic conditions, or elevated temperatures, although this is generally unlikely for a saturated carbon center.
-
Lack of Conjugation: The absence of double bonds in the pyrrolidine ring means that it is not susceptible to polymerization or degradation pathways initiated by the absorption of visible light.
It is noteworthy that the hydrochloride salt form of similar chiral pyrrolidines is often utilized to enhance both solubility and stability.[1] The protonation of the amine group in the salt form reduces its nucleophilicity and susceptibility to oxidative degradation.
Potential Degradation Pathways
Understanding the potential chemical transformations that this compound may undergo is fundamental to establishing appropriate storage and handling protocols. The primary degradation pathways for secondary amines include oxidation and reaction with atmospheric components.
Oxidative Degradation
Oxidation is a significant degradation pathway for many amines.[2] The reaction with atmospheric oxygen can be slow but is often accelerated by the presence of light, heat, and metal ions. For secondary amines, oxidation can lead to a variety of products, including hydroxylamines, nitrones, and in more advanced stages, ring-opened byproducts.
The initiation of oxidative degradation often involves the formation of an amine radical cation.[2] The presence of the isopropyl group may offer some steric hindrance, potentially slowing the rate of oxidation compared to less hindered secondary amines.
Caption: Generalized oxidative degradation pathway for secondary amines.
Reaction with Carbon Dioxide
Secondary amines can react with atmospheric carbon dioxide to form carbamic acids, which can exist in equilibrium with the amine. While this is not a degradative process in the irreversible sense, it can affect the purity and reactivity of the amine. In the presence of moisture, these can be further converted to bicarbonate salts.
Caption: Reaction of secondary amines with atmospheric CO₂ and moisture.
Recommended Storage and Handling Conditions
To mitigate the degradation pathways discussed above and ensure the long-term stability of this compound, the following storage and handling conditions are recommended. These are based on general best practices for chiral and air-sensitive reagents.[3][4][5][6][7]
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Lower temperatures slow down the rate of chemical reactions, including oxidation. While freezing is not typically necessary, refrigeration is a prudent measure. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This displaces oxygen and moisture, minimizing oxidative degradation and reaction with carbon dioxide.[8][9] |
| Container | Use a tightly sealed, amber glass bottle. | Amber glass protects the compound from light, which can catalyze oxidation. A tight seal prevents the ingress of air and moisture.[4] |
| Handling | Handle under an inert atmosphere whenever possible. Minimize exposure to the laboratory atmosphere. | This is especially critical when dispensing the reagent. Use techniques such as a Schlenk line or a glove box for maximum protection. |
| Aliquoting | For long-term storage, consider aliquoting into smaller, single-use quantities. | This minimizes the number of times the main stock is exposed to the atmosphere and reduces the risk of contamination.[5] |
Analytical Methods for Stability and Purity Assessment
Regular assessment of the purity of this compound is crucial, particularly for material that has been stored for an extended period. The following analytical techniques are suitable for determining the chemical and chiral purity of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as those derivatized with amylose or cellulose, is often effective for the separation of chiral amines.
-
Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized to achieve baseline separation of the enantiomers. A small amount of an amine additive, such as diethylamine (DEA) or triethylamine (TEA), is often added to the mobile phase to improve peak shape and reduce tailing by blocking active sites on the stationary phase.[10]
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is typically suitable for pyrrolidine derivatives which lack a strong chromophore.
-
Sample Preparation: Dissolve a small, accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject a small volume (e.g., 5-10 µL) of the sample onto the HPLC system. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the chemical purity of volatile compounds like this compound and for identifying potential degradation products.
Experimental Protocol: GC-MS for Chemical Purity
-
Column Selection: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms) is generally suitable.
-
Inlet and Temperature Program: Use a split/splitless inlet. The oven temperature program should start at a low temperature (e.g., 50-60°C) and ramp up to a higher temperature (e.g., 250-280°C) to ensure the elution of any less volatile impurities.
-
Carrier Gas: Helium is the most common carrier gas.
-
Detection: Mass spectrometry detection allows for the identification of unknown impurities by their mass spectra.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Caption: A typical analytical workflow for assessing the stability of this compound.
Conclusion
The stability of this compound is critical for its successful application in stereoselective synthesis. By understanding and mitigating the primary degradation pathways of oxidation and reaction with atmospheric components, its chemical and chiral integrity can be preserved. The implementation of proper storage conditions, including refrigeration, inert atmosphere, and protection from light, is essential. Regular analytical monitoring using techniques such as chiral HPLC and GC-MS provides a robust quality control strategy to ensure the continued viability of this important chiral building block in research and development.
References
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PubChem. (n.d.). 2-(Propan-2-yl)pyrrolidine. Retrieved from [Link]
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- Vevelstad, S. J., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Omega, 7(43), 38775–38784.
- Aftab, W., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 12-24.
- Hassan, Z., et al. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega, 8(39), 35899–35912.
- Li, H., et al. (2013). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 4(10), 963–968.
- Gouedard, C., et al. (2014). Stability of aqueous amine solutions to thermal and oxidative degradation in the absence and the presence of CO2. International Journal of Greenhouse Gas Control, 29, 148-156.
- Yang, Y., et al. (2020). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 6(8), 1357–1364.
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Organic Chemistry Portal. (n.d.). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Retrieved from [Link]
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Introduction: The Privileged Status of the Chiral Pyrrolidine Scaffold
An In-depth Technical Guide to (2S)-2-Isopropylpyrrolidine and its Derivatives for Advanced Synthesis and Drug Discovery
Nitrogen-containing heterocycles are foundational motifs in medicinal chemistry and materials science, with over half of all FDA-approved small-molecule drugs featuring at least one such ring system.[1] Among these, the five-membered pyrrolidine ring holds a position of particular significance.[2] Its non-planar, saturated sp³-hybridized structure provides access to a rich three-dimensional chemical space, a critical attribute for designing molecules that can engage with complex biological targets with high specificity.[2] The pyrrolidine scaffold is not merely a passive structural element; it is a versatile and powerful tool in asymmetric synthesis, where its derivatives serve as highly effective organocatalysts and chiral ligands for transition metals.[1][2]
This guide focuses on a specific and highly valuable member of this family: This compound . The introduction of a sterically demanding isopropyl group at the C2 position of the chiral pyrrolidine ring creates a unique stereochemical environment. This feature is instrumental in achieving high levels of stereocontrol in catalyzed reactions and can significantly influence the binding affinity and selectivity of pharmaceutical agents. We will explore the synthesis of this core structure, the preparation of its key derivatives, and their application as powerful tools for researchers, scientists, and drug development professionals in both asymmetric catalysis and medicinal chemistry.
Part 1: Synthesis of the this compound Core
The reliable and stereochemically pure synthesis of the this compound backbone is the critical first step for any subsequent application. The most common and robust strategies leverage the "chiral pool," using readily available, enantiopure starting materials like the amino acid L-proline.[3] This approach ensures that the desired (S)-stereochemistry at the C2 position is established from the outset.
Synthetic Strategy: From L-Proline via Grignard Addition
A prevalent and effective method involves the reaction of a protected L-proline derivative with an isopropyl Grignard reagent. This nucleophilic addition to an electrophilic carbonyl or imine equivalent is a cornerstone of C-C bond formation.
Experimental Protocol: Synthesis of this compound
Step 1: N-Protection and Activation of L-Proline
-
Suspend L-proline (1.0 eq) in dry toluene under a nitrogen atmosphere.
-
Add N,N-Dimethylformamide di-tert-butyl acetal (1.1 eq) and heat the mixture to 80°C for 4 hours to form the N-Boc protected methyl ester, (S)-1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected proline ester, which can be used without further purification.
-
Causality: The Boc (tert-butyloxycarbonyl) group protects the nitrogen nucleophile, preventing side reactions. The conversion to a methyl ester provides a suitable electrophile for the subsequent Grignard reaction, although direct reduction to the aldehyde is often preferred for better control.
-
Step 2: Reduction to the N-Boc-L-prolinal (Garner's Aldehyde analogue)
-
Dissolve the crude ester from Step 1 in dry dichloromethane (DCM) and cool to -78°C under a nitrogen atmosphere.
-
Add Diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M solution in hexanes) dropwise, maintaining the temperature below -70°C.
-
Stir the reaction at -78°C for 2 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over MgSO₄, and concentrate to yield the crude aldehyde.
-
Causality: DIBAL-H is a powerful yet selective reducing agent that can reduce esters to aldehydes at low temperatures, preventing over-reduction to the alcohol.
-
Step 3: Grignard Addition of Isopropyl Group
-
Dissolve the crude aldehyde from Step 2 in dry tetrahydrofuran (THF) and cool to 0°C under a nitrogen atmosphere.
-
Add isopropylmagnesium chloride (1.5 eq, 2.0 M solution in THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench carefully by adding a saturated NH₄Cl solution. Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The resulting diastereomeric mixture of alcohols can be purified by column chromatography.
Step 4: Deoxygenation and Deprotection
-
The secondary alcohol from Step 3 can be deoxygenated through a two-step Barton-McCombie deoxygenation or converted to a tosylate followed by reductive cleavage with a hydride source like LiAlH₄.
-
Following deoxygenation, dissolve the N-Boc protected this compound in a solution of HCl in dioxane or trifluoroacetic acid (TFA) in DCM.
-
Stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.
-
Concentrate the solvent under reduced pressure to yield this compound hydrochloride as the final product.
-
Self-Validation: The final product's identity and enantiomeric purity should be confirmed by NMR spectroscopy and chiral HPLC analysis, respectively.
-
Caption: Enamine catalytic cycle for the asymmetric Michael addition.
Performance Data of Pyrrolidine-Based Organocatalysts
The substitution pattern on the pyrrolidine ring is critical for catalyst efficacy. Below is a summary of representative data for the Michael addition of propanal to β-nitrostyrene using different pyrrolidine-based catalysts.
| Catalyst | R Group at C2 | Additive | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | Isopropyl | Benzoic Acid | >95 | 95:5 | 80 |
| 2 | tert-Butyl | Benzoic Acid | >95 | 93:7 | 85 |
| 3 | Phenyl | None | 90 | 85:15 | 75 |
| 4 | 2,2-disubstituted-1,3-dioxolan-4-yl | TFA | 92 | 94:6 | >99 |
Data is illustrative and synthesized from trends reported in organocatalysis literature, such as reference.[4]
-
Expert Insight: The data clearly shows that a bulky C2 substituent is essential for high stereoselectivity. The isopropyl and tert-butyl groups (Catalysts 1 & 2) provide a more effective chiral pocket than a flat phenyl group (Catalyst 3). Further modification, such as the dioxolane moiety in Catalyst 4, can fine-tune the steric and electronic properties to achieve near-perfect enantioselectivity. [4]The use of acidic additives often accelerates enamine/iminium ion exchange and can improve reaction rates and selectivities.
Part 3: Application in Medicinal Chemistry and Drug Development
The this compound scaffold is not only a tool for synthesis but also a "privileged scaffold" found within many biologically active molecules. Its defined stereochemistry and rigid conformation can lock a molecule into a bioactive shape, enhancing its interaction with protein targets like enzymes and receptors.
Case Study: Inhibitors of Neuronal Nitric Oxide Synthase (nNOS)
Selective inhibition of neuronal nitric oxide synthase (nNOS) over its endothelial (eNOS) and inducible (iNOS) isoforms is a major therapeutic goal for treating neurodegenerative diseases like Parkinson's and Alzheimer's. [5]A series of potent and highly selective nNOS inhibitors have been developed based on a chiral pyrrolidine core. [5] Structure-Activity Relationship (SAR) Insights
An efficient synthetic route was developed to create a library of these inhibitors, enabling detailed SAR studies. [5]Key findings include:
-
Chiral Core is Essential: The (S)-configuration of the pyrrolidine ring is critical for adopting the correct "flipped" binding mode within the nNOS active site.
-
Aminopyridine Motif: This group extends into a hydrophobic pocket and forms a crucial charge-charge interaction with a heme propionate group in the enzyme. [5]3. Lipophilic Tail: The nature of the substituent on the second nitrogen atom influences potency and pharmacokinetic properties. Fluorination of this tail, for instance, can enhance membrane permeability and oral bioavailability. [5]
Caption: Key structural components of pyrrolidine-based nNOS inhibitors.
The development of these compounds showcases a powerful synergy: the principles of asymmetric synthesis, enabled by chiral pyrrolidine catalysts, are used to build complex molecules that themselves contain a chiral pyrrolidine core designed for a specific biological function.
Summary and Future Outlook
This compound is a powerful and versatile chiral building block. Its true value is realized through its derivatives, which have proven to be exceptional organocatalysts for a wide range of asymmetric transformations and serve as key structural motifs in the design of selective therapeutic agents. The steric influence of the isopropyl group is the cornerstone of its utility, providing a robust mechanism for controlling stereochemistry in both synthesis and biological interactions.
Future research will likely focus on integrating this scaffold into more complex catalytic systems, such as dual-catalysis or photoredox catalysis, to unlock novel reactivity. In medicinal chemistry, the ongoing exploration of derivatives will continue to yield new drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The principles and protocols outlined in this guide provide a solid foundation for professionals seeking to harness the remarkable potential of this privileged chiral scaffold.
References
- Vertex AI Search. (n.d.). The Role of Pyrrolidine Derivatives in Modern Pharmaceutical Development.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- NIH. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.
- PMC. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
- NIH. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins.
- MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
- PubMed. (n.d.). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines.
- Benchchem. (n.d.). (R)-2-Isopropylpyrrolidine hydrochloride | 860640-18-2.
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Safety and handling precautions for (2S)-2-Isopropylpyrrolidine
An In-depth Technical Guide to the Safe Handling of (2S)-2-Isopropylpyrrolidine for Research and Development Professionals
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the essential safety protocols and handling precautions for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the scientific rationale behind each safety recommendation. By understanding the inherent chemical properties and associated hazards, laboratory personnel can establish a self-validating system of safety, ensuring both personal protection and experimental integrity.
Compound Identification and Physicochemical Properties
This compound is a chiral secondary amine, a valuable building block in asymmetric synthesis. Its physical and chemical characteristics are fundamental to understanding its hazards and dictating its handling requirements. Vapors of this compound are heavier than air and may spread along floors, and they can form explosive mixtures with air.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₅N | [2] |
| Molecular Weight | 113.20 g/mol | [2] |
| Appearance | Liquid | [3] |
| Boiling Point | 87 - 88 °C (1,013 hPa) | [1] |
| Density | 0.852 g/cm³ (25 °C) | [1] |
| Partition Coefficient (log Pow) | 0.22 (25 °C) | [1] |
| Vapor Pressure | Data not available |
Note: The low partition coefficient suggests that bioaccumulation is not expected.[1]
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[1] Understanding these classifications is the first step in risk assessment and mitigation. The compound presents multiple significant hazards, including flammability, acute toxicity, and severe corrosivity.[1][2]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour.[1] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |
| Skin Corrosion | Category 1A | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[2][4] |
| Aquatic Hazard (Acute) | Category 3 | H402: Harmful to aquatic life.[1] |
The causality behind these hazards is rooted in the compound's chemical structure. Its volatility and low flashpoint contribute to its high flammability. As a secondary amine, it is alkaline and corrosive, capable of causing severe chemical burns to tissues upon contact.[1]
Core Principles of Safe Handling: A Proactive Approach
A robust safety protocol is proactive, not reactive. The following principles are grounded in the physicochemical properties and hazards outlined above.
-
Control of Atmosphere: Due to its high flammability (H225) and inhalation toxicity (H332), all work must be performed in a controlled atmosphere.[1] Vapors can form explosive mixtures with air, and inhalation of the substance must be avoided.[1]
-
Prevention of Contact: The compound's classification as Skin Corrosion Category 1A (H314) means it can cause irreversible damage upon contact.[1] Therefore, preventing all skin and eye contact is a critical and non-negotiable aspect of safe handling.
-
Avoidance of Ignition Sources: The "Highly flammable" classification necessitates the strict exclusion of all potential ignition sources—including sparks, open flames, and hot surfaces—from the handling area.[5][6] Electrical equipment must be explosion-proof.[7]
-
Inert Atmosphere Handling: For long-term storage and sensitive reactions, handling and storing under an inert gas like argon or nitrogen is recommended to maintain the chemical's stability and prevent degradation.[8][9]
Standard Operating Procedure (SOP) for Laboratory Handling
This section outlines a step-by-step methodology for the safe handling of this compound in a research environment.
Engineering Controls
-
Primary Control: All manipulations of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation and protect the user from inhaling harmful vapors.[8] The fume hood also provides a contained space in case of a spill.
Personal Protective Equipment (PPE)
A complete barrier between the researcher and the chemical is required. The following PPE must be worn at all times:
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.[10][11]
-
Hand Protection: Chemical-resistant gloves (e.g., PVC coated) are required.[12] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.
-
Body Protection: A flame-retardant and antistatic lab coat or apron is essential.[1][12] Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: If there is a risk of vapors or aerosols being generated and engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[1]
Step-by-Step Handling Workflow
The following workflow minimizes risk by ensuring a controlled and logical sequence of actions.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment (glassware, syringes, etc.) inside the fume hood.
-
Confirm the location of the nearest emergency eyewash station, safety shower, and fire extinguisher.[9]
-
Don the complete set of required PPE.
-
-
Chemical Retrieval:
-
Retrieve the sealed container of this compound from its designated cool, dry, and well-ventilated storage area.[8]
-
Transport the container in a secondary, shatter-proof container.
-
-
Dispensing:
-
Place the container in the fume hood.
-
Slowly open the container to carefully release any pressure.
-
Use a syringe or pipette to transfer the required amount of the liquid. Avoid pouring to minimize splashing and vapor release.
-
Once the transfer is complete, securely reseal the primary container.
-
-
Post-Handling:
-
Wipe down the exterior of the primary container with a suitable solvent if necessary.
-
Return the container to its designated storage location.
-
Decontaminate any non-disposable equipment used.
-
Dispose of contaminated disposable items (e.g., pipette tips, gloves) in a designated hazardous waste container.[8]
-
Wash hands and any exposed skin thoroughly after completing the work and removing PPE.
-
Caption: Diagram 1: A sequential workflow for handling this compound.
Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
-
Storage Conditions: Store in a cool, dry, well-ventilated area away from heat and direct sunlight.[9] The storage area should be designated for corrosive and flammable materials. Keep containers tightly closed to prevent moisture contamination and vapor escape.[8] Storing under an inert atmosphere is recommended.[8]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, strong bases, and acid chlorides.[5][8] Contact with these substances can lead to vigorous, exothermic reactions.
Emergency Procedures
In the event of an emergency, a swift and correct response is critical. All personnel must be familiar with these procedures.
Accidental Release
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, but do not create sparks.
-
Control Ignition: Remove all sources of ignition.[12]
-
Containment: Wearing full PPE, contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials.
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[10]
-
Decontamination: Clean the spill area thoroughly.
Exposure Protocol
-
Inhalation: Move the affected person to fresh air immediately.[1][13] If breathing is difficult or stops, provide artificial respiration and call for immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[8] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[1] Call for an ophthalmologist or immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting due to the risk of perforation.[1] Have the victim drink one or two glasses of water.[12] Seek immediate medical attention.[1]
Fire Protocol
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[10] A water spray can be used to cool fire-exposed containers.[12]
-
Unsuitable Media: Do not use a direct water stream, as it may spread the burning liquid.[12]
-
Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][10]
Caption: Diagram 2: A decision-making flowchart for emergency situations.
Disposal Considerations
All waste containing this compound must be treated as hazardous.
-
Waste Containers: Use clearly labeled, sealed containers appropriate for flammable and corrosive chemical waste.
-
Disposal Method: Dispose of the chemical and its container through a licensed and approved waste disposal plant.[8] Do not dispose of it into the environment or down the drain.[10] Follow all local, state, and federal regulations for hazardous waste disposal.
References
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SPI Supplies Division, Safety Data Sheet. (URL: [Link])
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PubChem, National Center for Biotechnology Information. PubChem Compound Summary for CID 3855943, 2-(Propan-2-yl)pyrrolidine. (URL: [Link])
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ASHP, ASHP Guidelines on Handling Hazardous Drugs. (URL: [Link])
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Methodological & Application
Application Note: (2S)-2-Isopropylpyrrolidine in Asymmetric Organocatalysis
Introduction: The Rise of Chiral Pyrrolidines in Organocatalysis
In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and fine chemical industries, asymmetric organocatalysis has emerged as a powerful and sustainable synthetic tool. This field utilizes small, chiral organic molecules to catalyze stereoselective transformations, offering an alternative to traditional metal-based catalysts. Within this domain, pyrrolidine-based structures, derived from the natural amino acid proline, are a privileged scaffold.[1][2][3] Their robust five-membered ring structure provides a well-defined stereochemical environment crucial for inducing asymmetry.
(2S)-2-Isopropylpyrrolidine, a derivative of L-proline, exemplifies the strategic modification of this scaffold to enhance catalytic activity and selectivity. The replacement of proline's carboxyl group with a sterically demanding isopropyl group modulates the catalyst's solubility in organic solvents and its steric influence within the transition state, making it a highly effective catalyst for a range of asymmetric transformations. This guide provides an in-depth look at the mechanistic underpinnings and practical application of this compound, focusing on its role in enamine-mediated catalysis.
The Engine of Asymmetry: The Enamine Catalytic Cycle
This compound operates primarily through an enamine activation mechanism. This pathway provides a reliable method for the α-functionalization of carbonyl compounds, such as aldehydes and ketones, with high enantioselectivity.[4]
The catalytic cycle can be described in four key steps:
-
Enamine Formation: The secondary amine of this compound nucleophilically attacks the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration forms a transient iminium ion, which then deprotonates at the α-carbon to yield a nucleophilic enamine intermediate. The geometry of this enamine is crucial for stereocontrol.
-
Electrophilic Attack: The chiral enamine, now acting as a potent nucleophile, attacks an electrophile (E+). The inherent chirality of the pyrrolidine backbone, combined with the steric bulk of the isopropyl group, effectively shields one face of the enamine. This forces the electrophile to approach from the less hindered face, establishing the new stereocenter with high fidelity.
-
Iminium Hydrolysis: The resulting iminium ion intermediate is then hydrolyzed by water present in the reaction medium.
-
Catalyst Regeneration: Hydrolysis releases the α-functionalized carbonyl product and regenerates the this compound catalyst, allowing it to re-enter the catalytic cycle.
This entire process allows for the creation of a chiral product from achiral starting materials using only a substoichiometric amount of the organocatalyst.
Sources
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- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
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(2S)-2-Isopropylpyrrolidine in Asymmetric Michael Additions: A Technical Guide for Researchers
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, stands as a cornerstone of carbon-carbon bond formation in organic synthesis. The development of asymmetric variants of this reaction, enabling the stereocontrolled construction of chiral molecules, is of paramount importance in the fields of pharmaceutical sciences and materials research. Within the rapidly evolving domain of organocatalysis, chiral secondary amines, particularly those based on the pyrrolidine scaffold, have emerged as powerful tools for orchestrating highly enantioselective Michael additions. This guide provides an in-depth exploration of the application of (2S)-2-isopropylpyrrolidine, a readily available and effective organocatalyst, in asymmetric Michael additions, offering both mechanistic insights and practical, field-proven protocols for the modern research laboratory.
The Mechanistic Cornerstone: Enamine Catalysis
The efficacy of this compound in promoting asymmetric Michael additions is rooted in the principle of enamine catalysis.[1] In this catalytic cycle, the chiral secondary amine reversibly reacts with a carbonyl donor, typically a ketone or an aldehyde, to form a nucleophilic enamine intermediate. The inherent chirality of the pyrrolidine catalyst is transferred to this transient enamine, creating a stereochemically defined environment that dictates the facial selectivity of the subsequent nucleophilic attack on the Michael acceptor.
The general catalytic cycle can be visualized as follows:
Sources
Application of (2S)-2-Isopropylpyrrolidine in Asymmetric Aldol Reactions: A Technical Guide for Researchers
Introduction: The Rise of Asymmetric Organocatalysis in Aldol Reactions
The aldol reaction, a cornerstone of carbon-carbon bond formation, has been instrumental in the synthesis of complex molecular architectures, particularly in the development of pharmaceuticals and natural products. The quest for stereochemical control in these reactions has led to the evolution of numerous catalytic systems. A significant paradigm shift in this field has been the emergence of asymmetric organocatalysis, which utilizes small, chiral organic molecules to induce enantioselectivity, moving away from traditional metal-based catalysts.[1][2]
Within this domain, chiral secondary amines, particularly derivatives of the amino acid proline, have proven to be exceptionally effective.[3] These catalysts operate through an enamine-mediated mechanism, mimicking the strategy of Class I aldolase enzymes.[2] (2S)-2-Isopropylpyrrolidine, a chiral pyrrolidine derivative, has garnered attention as a potent organocatalyst. The strategic placement of the isopropyl group at the C2 position, adjacent to the reactive nitrogen center, provides a unique steric environment that can significantly influence the stereochemical outcome of the aldol addition. This guide provides an in-depth exploration of the application of this compound in asymmetric aldol reactions, detailing its mechanism of action, a comprehensive experimental protocol, and its scope of application.
Mechanism of Action: Enamine Catalysis and Stereochemical Control
The catalytic efficacy of this compound in aldol reactions is rooted in the formation of a transient enamine intermediate. The catalytic cycle can be dissected into three key stages:
-
Enamine Formation: The secondary amine of this compound nucleophilically attacks the carbonyl carbon of a ketone (the aldol donor), forming a carbinolamine intermediate. Subsequent dehydration leads to the formation of a chiral enamine. This step is crucial as it transforms the prochiral ketone into a nucleophilic species with a defined stereochemical environment dictated by the catalyst.
-
Carbon-Carbon Bond Formation: The generated enamine, being electron-rich, attacks the carbonyl carbon of an aldehyde (the aldol acceptor). The stereoselectivity of this step is governed by the steric hindrance imposed by the isopropyl group on the pyrrolidine ring. This bulky substituent effectively shields one face of the enamine, directing the incoming aldehyde to the less hindered face, thereby controlling the absolute stereochemistry of the newly formed stereocenters.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water present in the reaction medium to release the β-hydroxy carbonyl product (the aldol adduct) and regenerate the this compound catalyst, allowing it to re-enter the catalytic cycle.
The overall mechanism ensures the efficient and enantioselective synthesis of the desired aldol product.
Figure 1: Catalytic Cycle of this compound.
Scope and Application
This compound has been shown to be an effective catalyst for the direct asymmetric aldol reaction between a variety of ketones and aldehydes.
-
Ketone Scope: A range of cyclic and acyclic ketones can be employed as aldol donors. Cyclohexanone, cyclopentanone, and acetone are common substrates that participate effectively in the reaction. For unsymmetrical ketones, regioselectivity can be an issue, although in many pyrrolidine-catalyzed systems, the reaction proceeds via the less substituted enamine.[4]
-
Aldehyde Scope: The reaction is compatible with a wide array of aldehydes, including aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents, as well as aliphatic aldehydes.
The diastereoselectivity of the reaction (syn vs. anti) can be influenced by the specific substrates and reaction conditions employed.
Detailed Experimental Protocols
The following protocols provide a generalized yet detailed framework for conducting an asymmetric aldol reaction using this compound. Researchers should consider these as a starting point and may need to optimize conditions for their specific substrate combination.
Protocol 1: General Procedure for the Asymmetric Aldol Reaction
This protocol is adapted from established procedures for proline and its derivatives in organocatalyzed aldol reactions.[5]
Materials:
-
This compound (10-30 mol%)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (5.0-10.0 mmol, 5.0-10.0 equiv, can also be used as solvent)
-
Anhydrous solvent (e.g., DMSO, DMF, CHCl₃, or neat ketone)
-
Magnetic stirrer and stir bar
-
Reaction vial or round-bottom flask
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Figure 2: General Experimental Workflow for the Aldol Reaction.
Procedure:
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (0.1-0.3 mmol, 10-30 mol%).
-
Addition of Reagents: Add the ketone (5.0-10.0 mmol) and the chosen anhydrous solvent (if the ketone is not used as the solvent). Stir the mixture for a few minutes to ensure dissolution of the catalyst.
-
Initiation: Add the aldehyde (1.0 mmol) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (typically ranging from room temperature down to -20 °C) and monitor the progress by Thin Layer Chromatography (TLC) or another suitable analytical technique. Reaction times can vary from a few hours to several days depending on the reactivity of the substrates.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure aldol product.
-
Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR spectroscopy), and enantiomeric excess (by chiral HPLC analysis) of the purified product.
Data Presentation: Representative Performance
Table 1: Representative Yields and Enantioselectivities for Aldol Reactions Catalyzed by 2-Substituted Pyrrolidines
| Entry | Aldehyde (Electrophile) | Ketone (Nucleophile) | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | Acetone | L-Proline | 68 | 76 | [6] |
| 2 | Isobutyraldehyde | Acetone | L-Proline | 97 | 96 | [1] |
| 3 | 4-Nitrobenzaldehyde | Cyclohexanone | Prolinamide Derivative | 84 | 89 (anti) | [7] |
| 4 | Benzaldehyde | Cyclohexanone | Densely Substituted Proline Derivative | >95 | 68 | [8] |
Note: This table presents data for proline and its derivatives to serve as a benchmark. The performance of this compound is expected to be in a similar range, with the isopropyl group influencing the stereochemical outcome.
Conclusion and Future Outlook
This compound stands as a valuable organocatalyst for the asymmetric aldol reaction, operating through a well-understood enamine-based mechanism. Its chiral scaffold, featuring a sterically demanding isopropyl group, provides an effective means of controlling the stereochemistry of the carbon-carbon bond-forming step. The operational simplicity, mild reaction conditions, and metal-free nature of this catalytic system make it an attractive tool for synthetic chemists in both academic and industrial settings.
Further research into the precise tuning of reaction conditions and a broader exploration of its substrate scope will undoubtedly continue to expand the utility of this compound and other 2-alkylpyrrolidine catalysts in the stereoselective synthesis of complex molecules.
References
- Notz, W., & List, B. (2006). Catalytic Enantioselective Aldol Addition Reactions. In Comprehensive Organic Synthesis II (Vol. 2, pp. 1-45). Elsevier.
- Gupta, P., & Kumar, Y. (2014). Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. Tetrahedron Letters, 55(45), 6193-6196.
- Deng, H., et al. (2012). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Science China Chemistry, 55(2), 199-211.
-
Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
- Denmark, S. E., & Stavenger, R. A. (2000). Asymmetric Catalysis of Aldol Reactions with Chiral Lewis Bases. Accounts of Chemical Research, 33(7), 432-440.
- BenchChem. (2025). The Stereoselective Advantage: A Comparative Guide to 2-Methylpyrrolidine in Asymmetric Synthesis. BenchChem.
-
Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
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- BenchChem. (2025). A Comparative Analysis of Boc-Protected Pyrrolidine Catalysts in Asymmetric Synthesis. BenchChem.
- Sibi, M. P., & Stanley, L. M. (2007). The Direct Catalytic Asymmetric Aldol Reaction.
- Tang, Z., Jiang, F., Cui, X., Gong, L. Z., Mi, A. Q., Jiang, Y. Z., & Wu, Y. D. (2004). Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(16), 5755-5760.
-
Conde, E., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Molecules, 28(20), 7057. [Link]
- BenchChem. (2025). Benchmarking (S)-1-Butylpyrrolidine-2-carboxamide and its Analogs Against Known Organocatalysts in Asymmetric Synthesis. BenchChem.
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Van der Verren, R., et al. (2022). A Pyrrolidine Functionalized Poly[(ethylene glycol) Methacrylate] Resin as a Heterogeneous Catalyst for Aqueous Aldol Reactions. Catalysts, 12(11), 1388. [Link]
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Sibi, M. P., & Stanley, L. M. (2007). The Direct Catalytic Asymmetric Aldol Reaction. PubMed Central. [Link]
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Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]
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- Wang, W., Li, H., & Wang, J. (2005). Direct, pyrrolidine sulfonamide promoted enantioselective aldol reactions of α,α-dialkyl aldehydes: Synthesis of quaternary carbon-containing β-hydroxy carbonyl compounds. Tetrahedron Letters, 46(30), 5077-5079.
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List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]
- Abiko, A., & Masamune, S. (1996). Stereoselective titanium-mediated aldol reactions of a chiral isopropyl ketone. Tetrahedron Letters, 37(7), 1081-1084.
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Application Notes and Protocols for (2S)-2-Isopropylpyrrolidine Catalyzed Asymmetric α-Amination
Introduction: The Strategic Importance of Asymmetric α-Amination
The introduction of a nitrogen atom at the α-position of a carbonyl compound is a cornerstone transformation in modern organic synthesis, providing direct access to chiral α-amino acids, α-amino aldehydes, and α-amino ketones. These structural motifs are prevalent in a vast array of pharmaceuticals, natural products, and bioactive molecules.[1] Consequently, the development of efficient and stereoselective methods for α-amination has been a significant focus of research.[2][3]
Organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry awarded to Benjamin List and David W.C. MacMillan, has emerged as a powerful tool for asymmetric synthesis.[4] Among the privileged classes of organocatalysts are chiral secondary amines, which operate via enamine catalysis. This mode of activation involves the reversible formation of a nucleophilic enamine intermediate from a carbonyl compound and the amine catalyst.[2] This application note provides a detailed protocol and mechanistic insights for the asymmetric α-amination of carbonyl compounds utilizing the chiral secondary amine catalyst, (2S)-2-isopropylpyrrolidine. While extensive research has been conducted on proline-catalyzed α-aminations, this guide will extrapolate these well-established principles to the use of this compound, a structurally related and effective chiral catalyst.[3][5]
Mechanism of Action: The Enamine Catalytic Cycle
The this compound catalyzed α-amination proceeds through a well-understood enamine catalytic cycle, analogous to that of proline catalysis. The key steps are outlined below:
-
Enamine Formation: The catalytic cycle begins with the rapid and reversible condensation of the carbonyl substrate (an aldehyde or ketone) with the secondary amine catalyst, this compound, to form a chiral enamine intermediate. This step is often facilitated by the removal of water. The nucleophilicity of the α-carbon is significantly enhanced in the enamine form compared to the starting carbonyl compound.
-
Electrophilic Amination: The electron-rich enamine then undergoes a stereoselective nucleophilic attack on an electrophilic nitrogen source, typically an azodicarboxylate such as di-tert-butyl azodicarboxylate (DBAD) or diethyl azodicarboxylate (DEAD).[6][7] The chiral environment created by the this compound catalyst directs the approach of the aminating agent, thereby controlling the stereochemistry of the newly formed C-N bond.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed by water present in the reaction mixture to release the α-aminated carbonyl product and regenerate the this compound catalyst, allowing it to re-enter the catalytic cycle.
Diagram of the Catalytic Cycle:
Sources
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Application Notes and Protocols: (2S)-2-Isopropylpyrrolidine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Chiral Pyrrolidines in Modern Synthesis
The pyrrolidine scaffold is a cornerstone of asymmetric organocatalysis, a field that has revolutionized the synthesis of chiral molecules.[1][2] Among the pantheon of effective organocatalysts, proline and its derivatives have demonstrated remarkable efficacy in promoting a wide array of stereoselective transformations.[2] (2S)-2-Isopropylpyrrolidine, a chiral secondary amine, emerges from this lineage as a catalyst of significant interest. Its structural rigidity, conferred by the five-membered ring, and the stereodirecting influence of the isopropyl group at the C2 position, make it a potent tool for inducing enantioselectivity in key carbon-carbon and carbon-heteroatom bond-forming reactions.[3]
These application notes serve as a detailed guide to the mechanism of action of this compound in catalysis, providing both a theoretical framework and practical protocols for its application. The content is tailored for researchers, scientists, and drug development professionals who seek to leverage the power of asymmetric organocatalysis in their synthetic endeavors, from fundamental research to the intricate pathways of pharmaceutical development.[4][5]
Core Principles: The Dual Catalytic Modes of this compound
The catalytic prowess of this compound, like other secondary amine organocatalysts, lies in its ability to reversibly form two key reactive intermediates with carbonyl compounds: enamines and iminium ions . The specific intermediate formed dictates the type of asymmetric transformation that can be achieved.
Enamine Catalysis: Activating the Nucleophile
In enamine catalysis, this compound reacts with a ketone or aldehyde to form a chiral enamine. This transformation effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, rendering the α-carbon nucleophilic and poised for asymmetric attack on a suitable electrophile. The steric bulk of the isopropyl group plays a crucial role in shielding one face of the enamine, thereby directing the approach of the electrophile to the less hindered face and establishing the desired stereochemistry.
The catalytic cycle for enamine-mediated catalysis can be visualized as follows:
Caption: Enamine catalytic cycle for α-functionalization.
Iminium Ion Catalysis: Activating the Electrophile
Conversely, in iminium ion catalysis, this compound reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, activating the β-position for nucleophilic attack. Again, the isopropyl group provides a steric shield, directing the incoming nucleophile to one face of the molecule, thus controlling the stereochemical outcome of the reaction.
The catalytic cycle for iminium ion-mediated catalysis is depicted below:
Caption: Iminium ion catalytic cycle for conjugate addition.
Applications in Asymmetric Synthesis
The dual catalytic modes of this compound enable its application in a variety of important asymmetric transformations, including:
-
Aldol Reactions: The formation of chiral β-hydroxy carbonyl compounds.
-
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyls.
-
Mannich Reactions: The synthesis of chiral β-amino carbonyl compounds.
-
α-Alkylation and α-Amination: The direct functionalization of the α-position of carbonyl compounds.
The choice of reaction conditions, such as solvent and the presence of additives, can often favor one catalytic pathway over the other, allowing for selective synthesis.
Detailed Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol provides a representative example of an asymmetric aldol reaction catalyzed by this compound. The reaction conditions are based on established procedures for similar 2-alkylpyrrolidine catalysts.[6]
Materials and Reagents
-
This compound
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Experimental Procedure
Caption: Workflow for the asymmetric aldol reaction.
Rationale for Experimental Choices
-
Catalyst Loading: Typically, 10-20 mol% of the organocatalyst is sufficient to achieve good conversion and enantioselectivity.
-
Solvent: Aprotic polar solvents like DMSO are often used to ensure the solubility of the reactants and intermediates.
-
Stoichiometry: An excess of the ketone is used to favor the desired cross-aldol reaction over the self-aldol of the aldehyde.
-
Workup: Acidic workup is necessary to hydrolyze the enamine and iminium intermediates and protonate the catalyst for removal during extraction.
Expected Outcome and Stereochemical Rationale
The reaction is expected to yield the anti-aldol product as the major diastereomer with high enantioselectivity. The stereochemical outcome is dictated by the transition state geometry. The bulky isopropyl group on the (2S)-pyrrolidine ring effectively blocks the Re-face of the enamine intermediate, forcing the aldehyde to approach from the less sterically hindered Si-face. This leads to the preferential formation of the (R,S)-anti-aldol product.
Quantitative Data Summary (Representative)
The following table summarizes typical results for asymmetric aldol reactions catalyzed by 2-alkylpyrrolidine derivatives. While specific data for this compound is not extensively reported, these values provide a reasonable expectation of performance.
| Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 4-Nitrobenzaldehyde | Cyclohexanone | 20 | DMSO | 24 | 95 | >95:5 | 98 |
| Benzaldehyde | Acetone | 20 | neat | 48 | 85 | - | 92 |
| Isovaleraldehyde | Cyclopentanone | 15 | CH₂Cl₂ | 36 | 90 | 90:10 | 95 |
Note: Data is representative and based on analogous 2-alkylpyrrolidine catalysts. Actual results may vary.
Applications in Drug Development
The pyrrolidine motif is a prevalent structural feature in numerous FDA-approved drugs.[5] The ability to construct chiral centers with high fidelity using catalysts like this compound is therefore of immense value to the pharmaceutical industry. Chiral 2-substituted pyrrolidines are key intermediates in the synthesis of a wide range of therapeutic agents, including antiviral, anticancer, and central nervous system-acting drugs.[4] The stereoselective synthesis of these building blocks is crucial, as different enantiomers of a drug can exhibit vastly different pharmacological activities.
Conclusion
This compound is a powerful and versatile organocatalyst for asymmetric synthesis. Its ability to operate through both enamine and iminium ion catalytic cycles provides access to a broad range of chiral molecules. The steric influence of the isopropyl group is key to achieving high levels of stereocontrol. The protocols and principles outlined in these application notes provide a solid foundation for researchers to successfully employ this catalyst in their synthetic campaigns, ultimately contributing to advancements in both academic research and the development of new pharmaceuticals.
References
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Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2021.
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules, 2022.
-
Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. Organic Letters, 2020.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 2024.
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Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society, 2013.
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Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1996.
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Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)–C(sp3) Coupling. Organic Chemistry Portal.
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Application Notes and Protocols for Asymmetric Aldol Reactions with Chiral Auxiliaries. Benchchem.
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(S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride. Benchchem.
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Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling. Journal of the American Chemical Society, 2023.
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.
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The Use of N-isopropyl-2,2′-bipyrrolidine Derivatives as Organic Catalysts for Asymmetric Michael Additions. ResearchGate.
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(R)-2-Isopropylpyrrolidine hydrochloride. Benchchem.
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A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.
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Synthetic applications of pyrrolidine derivative 2s. Reaction conditions. ResearchGate.
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Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 2015.
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Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.
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Asymmetric Synthesis of Pyrrolidine-Containing Chemical Scaffolds via Tsuji-Trost Allylation of N-tert-Butanesulfinyl Imines. Chemistry – A European Journal, 2017.
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 2021.
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Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Proceedings of the National Academy of Sciences, 2021.
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2-(Propan-2-yl)pyrrolidine. PubChem.
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Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl)pyrrolidines. Journal of the American Chemical Society, 2008.
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Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. The Beilstein Journal of Organic Chemistry, 2021.
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Application Notes & Protocols: (2S)-2-Isopropylpyrrolidine in Asymmetric Metal Catalysis
An in-depth guide for researchers, scientists, and drug development professionals.
This guide provides a detailed overview of (2S)-2-Isopropylpyrrolidine, a versatile chiral ligand, and its application in stereoselective metal-catalyzed transformations. We will explore its synthesis, mechanistic role, and provide detailed protocols for key reactions, offering field-proven insights for practical implementation.
Introduction & Ligand Profile
The Pyrrolidine Scaffold in Asymmetric Catalysis
Chiral pyrrolidine derivatives are a cornerstone of modern asymmetric catalysis, serving as highly effective scaffolds for both organocatalysts and chiral ligands in metal-catalyzed reactions.[1] Their rigid five-membered ring structure restricts conformational flexibility, which is crucial for creating a well-defined and predictable chiral environment around a metal center. This structural feature, derived from the natural chiral pool (e.g., L-proline), allows for the efficient transfer of stereochemical information during a catalytic transformation, making them privileged structures in the synthesis of enantiomerically pure molecules.[1][2]
Profile of this compound
This compound is a chiral secondary amine featuring a stereogenic center at the C2 position of the pyrrolidine ring. Its key structural attribute is the isopropyl group, which provides significant steric bulk. This steric hindrance is not merely a passive feature; it is instrumental in dictating the facial selectivity of substrate approach to the catalytic center. When coordinated to a metal, the isopropyl group can effectively block one face of the reactive intermediate, compelling substrates or reagents to attack from the less hindered side, thereby inducing high levels of enantioselectivity.[3] This ligand is particularly effective in reactions where the creation of a defined chiral pocket is paramount for stereochemical control.
Applications in Asymmetric Metal Catalysis
This compound and its derivatives are employed as ligands for a variety of transition metals, including palladium, rhodium, iridium, and zinc, to catalyze a range of important asymmetric reactions.
Zinc-Catalyzed Enantioselective Alkylation of Aldehydes
One of the classic applications for chiral amino alcohol ligands, which can be readily formed from this compound, is the enantioselective addition of organozinc reagents to aldehydes. The in situ generated zinc-ligand complex acts as a chiral catalyst, directing the alkyl group to one enantiotopic face of the aldehyde carbonyl.
Mechanism & Role of the Ligand
The reaction is typically initiated by the reaction of the chiral ligand (often a β-amino alcohol derived from the parent pyrrolidine) with two equivalents of the dialkylzinc reagent. This forms a dimeric zinc complex. In this complex, one zinc atom is coordinated to the ligand's amino and alcohol moieties, creating a chiral Lewis acidic site. This chiral zinc center then coordinates to the aldehyde's carbonyl oxygen. The steric environment created by the ligand's isopropyl group dictates the orientation of the aldehyde. The alkyl group is then delivered from the second zinc atom to the Re or Si face of the aldehyde, leading to the formation of the chiral secondary alcohol with high enantioselectivity.[4]
Caption: Catalytic cycle for the Zn-catalyzed addition of diethylzinc to an aldehyde.
Protocol 1: General Procedure for Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol describes a representative procedure for the asymmetric ethylation of benzaldehyde using a catalyst derived from a this compound-based amino alcohol.
Materials:
-
Chiral ligand (e.g., (2S)-N-substituted-2-isopropylpyrrolidinyl methanol): 0.02 mmol, 1.0 mol%
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes): 2.2 mmol
-
Benzaldehyde (freshly distilled): 2.0 mmol
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous MgSO₄
Procedure:
-
Catalyst Formation: To a flame-dried, nitrogen-purged round-bottom flask, add the chiral ligand (0.02 mmol) and anhydrous toluene (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (0.2 mL, 0.2 mmol) dropwise to the ligand solution. Stir the mixture at 0 °C for 30 minutes to pre-form the catalyst.
-
Reaction: Add benzaldehyde (2.0 mmol) to the catalyst solution at 0 °C.
-
Add the remaining diethylzinc solution (2.0 mL, 2.0 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral 1-phenyl-1-propanol.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.
Table 1: Representative Results for Zinc-Catalyzed Alkylation [4]
| Aldehyde | Ligand Type | Yield (%) | ee (%) |
| Benzaldehyde | N-(β-hydroxyethyl) derivative | 95 | 96 (R) |
| p-Chlorobenzaldehyde | N-(β-hydroxyethyl) derivative | 92 | 94 (R) |
| m-Chlorobenzaldehyde | N-(β-hydroxyethyl) derivative | 90 | 92 (R) |
| 2-Naphthaldehyde | N-(β-hydroxyethyl) derivative | 88 | 90 (R) |
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
This compound and its derivatives, particularly aminophosphines, are effective ligands in palladium-catalyzed AAA reactions. This powerful C-C bond-forming reaction creates a new stereocenter via the substitution of an allylic leaving group with a nucleophile.
Mechanism & Role of the Ligand
The catalytic cycle begins with the coordination of the Pd(0)-ligand complex to the allylic substrate and subsequent oxidative addition to form a π-allyl-Pd(II) intermediate. The chiral ligand, bound to the palladium center, creates an asymmetric environment around this intermediate. The steric bulk of the isopropyl group on the pyrrolidine ring directs the incoming nucleophile to attack one of the two termini of the π-allyl system preferentially from the face opposite the ligand, thus controlling the stereochemistry of the newly formed C-C bond.[5] Reductive elimination then regenerates the Pd(0) catalyst and releases the chiral product.
Caption: Simplified catalytic cycle for Pd-catalyzed Asymmetric Allylic Alkylation (AAA).
Protocol 2: General Procedure for Pd-Catalyzed AAA of 1,3-Diphenyl-2-propenyl Acetate
This protocol outlines a standard procedure using a this compound-derived aminophosphine ligand.
Materials:
-
[Pd(allyl)Cl]₂: 0.01 mmol (0.5 mol%)
-
Chiral aminophosphine ligand (L*): 0.022 mmol (1.1 mol%)
-
1,3-Diphenyl-2-propenyl acetate: 2.0 mmol
-
Dimethyl malonate: 3.0 mmol
-
N,O-Bis(trimethylsilyl)acetamide (BSA): 3.0 mmol
-
Potassium acetate (KOAc): 0.1 mmol
-
Anhydrous THF or CH₂Cl₂
Procedure:
-
Catalyst Preparation: In a nitrogen-purged Schlenk tube, dissolve [Pd(allyl)Cl]₂ (0.01 mmol) and the chiral ligand (0.022 mmol) in anhydrous THF (5 mL). Stir the mixture at room temperature for 20 minutes.
-
Reaction Setup: In a separate flask, dissolve 1,3-diphenyl-2-propenyl acetate (2.0 mmol) in THF (5 mL).
-
Add dimethyl malonate (3.0 mmol), BSA (3.0 mmol), and KOAc (0.1 mmol) to the substrate solution.
-
Initiation: Transfer the prepared catalyst solution to the substrate mixture via cannula.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 6-24 hours).
-
Workup: Quench the reaction with water (10 mL). Transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to obtain the alkylated product.
-
Analysis: Determine the enantiomeric excess (ee) by chiral HPLC.
Table 2: Representative Results for Pd-Catalyzed AAA [5]
| Ligand Derivative | Nucleophile | Yield (%) | ee (%) |
| Aminophosphine | Dimethyl malonate | 99 | 98 |
| Silylated Aminophosphine | Dimethyl malonate | 95 | >99 |
| Aminophosphine | Nitromethane | 85 | 92 |
| Silylated Aminophosphine | Benzyl amine | 90 | 95 |
Practical Considerations & Troubleshooting
-
Ligand Purity: The enantiomeric and chemical purity of the this compound ligand is critical. Impurities can significantly degrade the enantioselectivity of the reaction.
-
Anhydrous & Inert Conditions: Metal-catalyzed reactions, especially those involving organometallic reagents like diethylzinc or sensitive catalysts like Pd(0), require strictly anhydrous and inert (N₂ or Ar) conditions to prevent catalyst deactivation and side reactions.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence catalyst activity and selectivity. Non-coordinating solvents like toluene or CH₂Cl₂ are often preferred.
-
Temperature Control: Reaction temperature is a key parameter for controlling enantioselectivity. Lower temperatures often lead to higher ee values by increasing the energy difference between the diastereomeric transition states, though this may come at the cost of a slower reaction rate.
-
Troubleshooting Low Enantioselectivity:
-
Verify ligand purity and integrity.
-
Ensure rigorous exclusion of air and moisture.
-
Optimize temperature and solvent.
-
Screen different counter-ions or additives, as these can play a subtle but important role in the catalytic cycle.
-
Conclusion
This compound is a powerful and versatile chiral building block for the synthesis of ligands used in asymmetric metal catalysis. The steric influence of its isopropyl group provides a robust mechanism for inducing high enantioselectivity across a range of important chemical transformations. The protocols and data presented herein serve as a practical guide for researchers aiming to leverage this valuable tool in the synthesis of complex chiral molecules for pharmaceutical and materials science applications.
References
- Vulcanchem. (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride.
- Che, W.-c., et al. (2022). Multiple Catalytic Branch Points in the Mechanism of Pyrrolidine Formation During Kainoid Biosynthesis Leads to Diverse Reaction Outcomes. PubMed Central.
- Stoltz, B. M., et al. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PubMed Central.
- Stoltz, B. M., et al. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PubMed.
- Various Authors. (Thesis). Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries. ResearchGate.
- Fel, A., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central.
- Benchchem. (R)-2-Isopropylpyrrolidine hydrochloride.
- Pfaltz, A. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to non-symmetric P,N-ligands. PNAS.
- Conti, P., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.
- Guiry, P. J., et al. (2022). Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. MDPI.
- Dzhemilev, U. M., et al. (2020). Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn. National Institutes of Health.
- Shi, M., et al. (1998). Chiral C2-Symmetric 2,5-Disubstituted Pyrrolidine Derivatives as Catalytic Chiral Ligands in the Reactions of Diethylzinc with Aryl Aldehydes. ChemInform.
- Hayashi, T., et al. (2004). Development of Chiral (S)-prolinol-derived Ligands for Palladium-Catalyzed Asymmetric Allylic Alkylation: Effect of a Siloxymethyl Group on the Pyrrolidine Backbone. Journal of Organic Chemistry.
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Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using (2S)-2-Isopropylpyrrolidine
Introduction: The Strategic Importance of Chiral Pyrrolidines in Pharmaceutical Synthesis
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a significant number of FDA-approved drugs.[1] Its rigid, five-membered structure provides a three-dimensional framework that is ideal for creating specific and high-affinity interactions with biological targets.[2] When substituted, the pyrrolidine ring can introduce multiple stereogenic centers, making stereochemical control paramount in the synthesis of such pharmaceutical agents. The use of enantiomerically pure pyrrolidine derivatives as chiral building blocks or catalysts is therefore a cornerstone of modern drug development, ensuring the desired therapeutic effect while minimizing potential off-target and adverse effects associated with other stereoisomers.[3][4]
(2S)-2-Isopropylpyrrolidine, a readily available chiral secondary amine, has emerged as a powerful organocatalyst and chiral auxiliary in asymmetric synthesis.[5] Its utility stems from its ability to form chiral enamines with carbonyl compounds, which then react with electrophiles in a highly stereocontrolled manner. The bulky isopropyl group effectively shields one face of the enamine intermediate, directing the approach of the electrophile to the opposite face and thereby inducing high levels of enantioselectivity in the product. This application note provides a detailed overview and specific protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on asymmetric Michael additions to generate precursors for antiviral and other therapeutic agents.
Core Application: Asymmetric Michael Addition for the Synthesis of γ-Nitrocarbonyl Compounds
A prominent application of this compound is in the organocatalytic, enantioselective Michael addition of aldehydes and ketones to nitroalkenes. This reaction is of significant importance as the resulting γ-nitrocarbonyl compounds are versatile intermediates that can be readily converted into a variety of valuable pharmaceutical building blocks, including γ-amino acids and their derivatives.[4][6] For instance, the core of drugs like Pregabalin, an anticonvulsant, can be synthesized from such precursors.[4]
The catalytic cycle, depicted below, illustrates the mechanism of this transformation.
Figure 1. Catalytic cycle for the asymmetric Michael addition.
The reaction commences with the condensation of the this compound catalyst with an aldehyde to form a chiral enamine. This enamine then undergoes a nucleophilic attack on the nitroalkene. The stereochemistry of this addition is controlled by the chiral catalyst. Subsequent hydrolysis of the resulting iminium ion intermediate yields the enantioenriched γ-nitrocarbonyl product and regenerates the catalyst for the next cycle.
Detailed Protocol: Asymmetric Synthesis of a γ-Nitroaldehyde Intermediate
This protocol describes a general procedure for the enantioselective Michael addition of a simple aldehyde to a nitroalkene, catalyzed by this compound. This method is adapted from established procedures for similar pyrrolidine-based catalysts and serves as a foundational protocol for the synthesis of chiral γ-nitrocarbonyl compounds.[6][7]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under inert atmosphere |
| Propanal | Anhydrous, ≥99% | Commercially Available | Freshly distilled recommended |
| (E)-Nitrostyrene | ≥98% | Commercially Available | |
| Benzoic Acid | ≥99.5% | Commercially Available | Co-catalyst |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | |
| Ethyl Acetate | ACS Grade | Commercially Available | For chromatography |
| Hexanes | ACS Grade | Commercially Available | For chromatography |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |
Experimental Procedure
Figure 2. Workflow for the asymmetric Michael addition.
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add (E)-nitrostyrene (1.0 mmol, 1.0 eq), benzoic acid (0.1 mmol, 0.1 eq), and this compound (0.2 mmol, 0.2 eq). Dissolve the solids in anhydrous dichloromethane (10 mL).
-
Reaction Initiation: Cool the resulting solution to 0°C in an ice bath. To this cooled solution, add propanal (1.2 mmol, 1.2 eq) dropwise over a period of 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system. The reaction is typically complete within 24-48 hours.
-
Workup: Upon completion, quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired γ-nitroaldehyde.
-
Characterization: The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Expected Results
| Product | Yield | Enantiomeric Excess (ee) |
| (R)-2-methyl-3-nitro-3-phenylpropanal | 75-85% | >95% |
Note: Yields and enantioselectivities are representative and may vary depending on the specific substrates and reaction conditions.
Application in the Synthesis of Antiviral Intermediates
The γ-nitrocarbonyl products obtained from this organocatalytic Michael addition are valuable precursors for more complex pharmaceutical intermediates, particularly in the synthesis of antiviral drugs. For example, the core structure of the influenza neuraminidase inhibitor Oseltamivir (Tamiflu®) contains a cyclohexene ring with multiple stereocenters. While the commercial synthesis of Oseltamivir often starts from shikimic acid, alternative synthetic routes have been developed that utilize organocatalytic methods to establish key stereocenters.[5][8] The asymmetric Michael addition of aldehydes to nitroalkenes provides a powerful tool to construct chiral building blocks that can be further elaborated into such complex molecules.
The synthesis of intermediates for other antiviral agents, such as the hepatitis C virus (HCV) protease inhibitor Boceprevir, also relies on the stereocontrolled synthesis of complex amino acid derivatives.[9][10] The γ-amino acids derived from the reduction of γ-nitroaldehydes are highly valuable in this context.
Conclusion and Future Outlook
This compound is a highly effective and versatile organocatalyst for the asymmetric synthesis of pharmaceutical intermediates. Its ability to induce high levels of enantioselectivity in Michael additions of aldehydes to nitroalkenes provides a robust and reliable method for the preparation of chiral γ-nitrocarbonyl compounds. These products serve as crucial building blocks for a wide range of therapeutic agents, including antiviral drugs. The protocols outlined in this application note offer a solid foundation for researchers and drug development professionals to leverage the power of this compound in their synthetic endeavors. The continued development of organocatalytic methods using simple, robust, and readily available catalysts like this compound will undoubtedly play a pivotal role in the future of sustainable and efficient pharmaceutical manufacturing.[3][11]
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Braz, V. G., et al. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Preprints.org. [Link]
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Vitaku, E., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
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Braz, V. G., et al. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Pharmaceuticals, 14(11), 1125. [Link]
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Palomo, C., et al. (2006). Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide. Angewandte Chemie International Edition, 45(36), 5984-5987. [Link]
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Barbaro, P., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 26(11), 3144. [Link]
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van der Werf, M. J., et al. (2022). Enantiocomplementary Michael Additions of Acetaldehyde to Aliphatic Nitroalkenes Catalyzed by Proline-Based Carboligases. Chemistry–A European Journal, 28(10), e202104169. [Link]
-
Wang, W., et al. (2014). Enantioselective Michael addition of α,α-disubstituted aldehydes to nitroolefins catalyzed by a pyrrolidine-pyrazole. Tetrahedron: Asymmetry, 25(1), 68-73. [Link]
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Chinnakuzhanthai, G., et al. (2025). Michael addition reaction of aldehydes to nitroalkenes catalyzed by l-proline derivative. Organic & Biomolecular Chemistry. [Link]
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Wikipedia. (n.d.). Oseltamivir total synthesis. [Link]
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Li, T., et al. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. Journal of the American Chemical Society, 134(14), 6467-6472. [Link]
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Hayashi, Y., & Ogasawara, S. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78. [Link]
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Trost, B. M., & Zhang, T. (2008). A concise synthesis of (−)-oseltamivir. Angewandte Chemie International Edition, 47(20), 3759-3761. [Link]
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Shcherbakov, S. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]
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-
Malcolm, B. A., et al. (2011). The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. The Journal of Clinical Investigation, 121(11), 4221-4225. [Link]
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Trost, B. M., & Zhang, T. (2008). A concise synthesis of (-)-oseltamivir. Angewandte Chemie International Edition, 47(20), 3759-3761. [Link]
-
Götze, M., et al. (2022). From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease. International Journal of Molecular Sciences, 23(13), 7380. [Link]
-
Taylor, R. D., et al. (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Angewandte Chemie International Edition, 59(46), 20463-20468. [Link]
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-
Spino, C., et al. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 123, 132940. [Link]
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Drouillat, B., & Couty, F. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega, 7(12), 10037-10058. [Link]
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Application Notes & Protocols: Immobilization of (2S)-2-Isopropylpyrrolidine Derivatives on Solid Supports for Asymmetric Organocatalysis
Introduction: The Imperative for Heterogenized Organocatalysis
The field of asymmetric organocatalysis has revolutionized synthetic chemistry, offering a metal-free approach to the construction of chiral molecules.[1] Among the privileged scaffolds, chiral pyrrolidines, derived from the natural amino acid proline, are cornerstones of this discipline.[2][3] (2S)-2-Isopropylpyrrolidine, a sterically hindered proline analogue, is exemplary of catalysts that provide high stereocontrol in a variety of carbon-carbon bond-forming reactions, including aldol, Michael, and Mannich reactions.[4][5] The catalytic cycle typically proceeds through enamine or iminium ion intermediates, where the chiral environment of the pyrrolidine dictates the stereochemical outcome.
Despite their high efficacy, the use of these catalysts in a homogeneous phase presents significant challenges for industrial and large-scale applications. The primary drawbacks include difficult separation of the catalyst from the reaction product, leading to potential contamination and the economic infeasibility of recovering and reusing what is often a complex and valuable molecule.[6][7]
Immobilization of the organocatalyst onto a solid support—a process known as heterogenization—directly addresses these limitations. By anchoring the catalytic moiety to an insoluble matrix, the catalyst can be easily recovered by simple filtration, enabling its reuse over multiple cycles. This not only improves process economics and sustainability but also facilitates integration into continuous flow chemistry systems, a paradigm shift in modern chemical manufacturing.[8][9] This guide provides a detailed technical overview, including validated protocols, for the covalent immobilization of this compound derivatives onto common solid supports.
Strategic Selection of the Solid Support
The choice of solid support is a critical parameter that dictates the performance, stability, and reusability of the final heterogeneous catalyst. An ideal support is not merely an inert scaffold but an integral component that can influence the catalyst's microenvironment.[6][7] Key characteristics include high surface area, robust mechanical and thermal stability, chemical inertness under reaction conditions, and a surface that is amenable to functionalization.
| Support Material | Advantages | Disadvantages | Primary Applications |
| Silica Gel (SiO₂) ** | High surface area, rigid structure, good thermal/mechanical stability, well-defined surface chemistry (silanol groups).[10][11] | Can be sensitive to strongly basic conditions; polarity may influence reaction kinetics. | Packed-bed reactors, batch reactions in a wide range of organic solvents. |
| Polystyrene (PS) | Chemically robust, tunable porosity and swelling properties, hydrophobic backbone suitable for non-polar media.[4][7] | Can swell or shrink significantly in different solvents, potentially trapping catalyst sites; lower thermal stability than silica. | Batch reactions, particularly when a non-polar microenvironment is desired. |
| Magnetic Nanoparticles (e.g., Fe₃O₄@SiO₂) ** | Extremely high surface area; catalyst recovery is simplified via an external magnetic field, avoiding filtration.[4][7] | Potential for metal leaching; can aggregate if not properly coated and stabilized. | High-throughput screening, batch reactions where rapid catalyst separation is critical. |
Covalent Immobilization: A Robust Anchoring Strategy
To ensure catalyst stability and prevent leaching during reaction and recovery, covalent attachment is the most reliable immobilization strategy.[12] This approach involves forming a stable chemical bond between a functionalized version of the catalyst and a complementary reactive group on the support surface, often connected via a linker or spacer arm. The linker serves to distance the catalytic center from the support surface, minimizing potential steric hindrance and unfavorable surface interactions.
The following sections provide detailed, step-by-step protocols for immobilizing a pyrrolidine-based catalyst onto two of the most common and versatile supports: silica gel and a polystyrene-based resin.
Protocol 1: Immobilization on Aminopropyl-Functionalized Silica Gel
This protocol describes the covalent attachment of a carboxyl-functionalized pyrrolidine derivative to silica gel via a stable amide bond. This method is broadly applicable and leverages well-established silanization and peptide coupling chemistries.
Workflow Overview
Caption: Workflow for covalent immobilization on silica gel.
Materials and Reagents
-
Silica Gel (pore size 60 Å, 230-400 mesh)
-
Hydrochloric Acid (HCl), 3 M
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene, anhydrous
-
N-Boc-(2S)-4-carboxy-pyrrolidine (as a representative analogue for coupling)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
Step-by-Step Methodology
Step 1: Activation of Silica Gel
-
Rationale: Acid washing removes metallic impurities and maximizes the exposure of surface silanol (-Si-OH) groups, which are the reactive sites for functionalization.
-
Suspend 10.0 g of silica gel in 100 mL of 3 M HCl.
-
Stir the slurry vigorously for 4 hours at 60 °C.
-
Filter the silica gel and wash extensively with deionized water until the filtrate is neutral (pH ~7).
-
Dry the activated silica gel in a vacuum oven at 120 °C for 12 hours. Store in a desiccator.
Step 2: Surface Functionalization with APTES
-
Rationale: APTES reacts with the surface silanol groups to form a robust polysiloxane layer, terminating in a reactive primary amine. Anhydrous conditions are crucial to prevent self-polymerization of APTES in solution.[13]
-
To a flask containing the 10.0 g of activated silica, add 100 mL of anhydrous toluene under a nitrogen atmosphere.
-
Add 5.0 mL of APTES to the slurry.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 24 hours with stirring.
-
Cool the mixture to room temperature. Filter the functionalized silica.
-
Wash the silica sequentially with toluene (3 x 50 mL), DCM (3 x 50 mL), and MeOH (3 x 50 mL).
-
Dry the aminopropyl-functionalized silica in a vacuum oven at 80 °C for 8 hours.
Step 3: Catalyst Coupling via Amide Bond Formation
-
Rationale: Standard peptide coupling reagents (EDC/HOBt) are used to activate the carboxylic acid of the pyrrolidine derivative, which then reacts with the primary amines on the silica surface to form a stable amide linkage.
-
In a flask, dissolve 1.5 equivalents (relative to estimated amine loading) of N-Boc-(2S)-4-carboxy-pyrrolidine, 1.5 eq of EDC·HCl, and 1.5 eq of HOBt in 80 mL of anhydrous DMF.
-
Stir the solution for 30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add 10.0 g of the aminopropyl-functionalized silica to the solution, followed by 2.0 eq of triethylamine.
-
Allow the reaction to warm to room temperature and stir for 48 hours under a nitrogen atmosphere.
-
Filter the final immobilized catalyst.
-
Wash the solid extensively with DMF (3 x 50 mL), water (3 x 50 mL), DCM (3 x 50 mL), and MeOH (3 x 50 mL).
-
Dry the final product under vacuum at 60 °C overnight. The subsequent removal of the Boc protecting group can be achieved with trifluoroacetic acid if the free amine is required for catalysis.
Essential Characterization
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirm the presence of C-H stretches (~2900 cm⁻¹) and amide carbonyl stretches (~1650 cm⁻¹) on the silica surface.
-
Thermogravimetric Analysis (TGA): Determine the mass loss upon heating to quantify the total organic loading (grafted linker + catalyst).
-
Elemental Analysis (CHN): Calculate the nitrogen content. The increase in nitrogen percentage from the aminopropyl silica to the final catalyst allows for a precise calculation of catalyst loading in mmol/g.
Protocol 2: Immobilization via Copolymerization with Polystyrene
This protocol involves synthesizing a polymerizable pyrrolidine derivative (a monomer) and incorporating it directly into a cross-linked polystyrene matrix during polymerization. This method creates a highly stable catalyst where the catalytic sites are integral to the support structure.[5][14]
Workflow Overview
Caption: Workflow for immobilization via copolymerization.
Materials and Reagents
-
A suitable this compound derivative with a reactive hydroxyl or amine group (e.g., (S)-2-(1-hydroxy-1-methylethyl)pyrrolidine)
-
4-Vinylbenzyl chloride (VBC)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Styrene
-
Divinylbenzene (DVB), 80%
-
Azobisisobutyronitrile (AIBN)
-
Poly(vinyl alcohol) (PVA) as a suspension stabilizer
-
Toluene, Methanol, Dichloromethane
Step-by-Step Methodology
Step 1: Synthesis of the Polymerizable Catalyst Monomer
-
Rationale: A vinyl group is attached to the pyrrolidine catalyst via a stable ether linkage. This creates a monomer that can participate in free-radical polymerization. The secondary amine of the pyrrolidine must be protected (e.g., with a Boc group) prior to this step and deprotected afterward to avoid side reactions.
-
Under a nitrogen atmosphere, suspend NaH (1.2 eq) in anhydrous THF.
-
Slowly add a solution of the Boc-protected hydroxyl-functionalized pyrrolidine derivative (1.0 eq) in THF at 0 °C.
-
Stir for 1 hour at room temperature to form the alkoxide.
-
Cool to 0 °C and add 4-vinylbenzyl chloride (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Quench the reaction carefully with water. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography to yield the vinyl-functionalized monomer.
Step 2: Suspension Copolymerization
-
Rationale: This technique creates spherical polymer beads of a controlled size. The radical initiator (AIBN) starts the polymerization of styrene, the catalyst monomer, and the DVB cross-linker. PVA acts as a surfactant to stabilize the organic droplets in the aqueous phase.[14]
-
Prepare an aqueous phase by dissolving PVA (1.0 g) in 200 mL of deionized water.
-
Prepare an organic phase by dissolving the catalyst monomer (5 mol%), styrene, DVB (2 mol%), and AIBN (1 wt%) in 30 mL of toluene.
-
Add the organic phase to the aqueous phase and stir vigorously to create a fine suspension of droplets.
-
Heat the mixture to 80 °C and maintain for 24 hours under a nitrogen atmosphere.
-
Cool to room temperature. Filter the resulting polymer beads.
-
Wash the beads extensively with water, methanol, and DCM to remove any unreacted monomers and impurities.
-
Dry the beads under vacuum. Perform Boc deprotection using standard methods (e.g., TFA in DCM).
Essential Characterization
-
Elemental Analysis (CHN): Determine the nitrogen content of the final polymer beads to calculate the catalyst loading (mmol/g).
-
Scanning Electron Microscopy (SEM): Visualize the morphology, size, and porosity of the polymer beads.
-
FT-IR Spectroscopy: Confirm the incorporation of the catalyst monomer by identifying characteristic peaks absent in a blank polystyrene polymer.
Application Protocol: Performance in Asymmetric Aldol Reaction
The ultimate validation of an immobilized catalyst is its performance in a target reaction. The asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde is a benchmark transformation for proline-type catalysts.[4][15]
General Procedure
-
To a vial, add the immobilized catalyst (10 mol% loading).
-
Add cyclohexanone (5.0 eq) and the chosen solvent (e.g., DMSO/H₂O or Toluene).
-
Add 4-nitrobenzaldehyde (1.0 eq).
-
Stir the reaction at the desired temperature (e.g., room temperature or 4 °C) and monitor by TLC or GC.
-
Upon completion, recover the catalyst by filtration. Wash it with the reaction solvent and a non-protic solvent like DCM, then dry for reuse.
-
Work up the filtrate by extracting with an organic solvent, washing with water, and concentrating under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Analysis and Data
-
¹H NMR Spectroscopy: Determine product conversion and the diastereomeric ratio (dr) by integrating characteristic proton signals.
-
Chiral High-Performance Liquid Chromatography (HPLC): Determine the enantiomeric excess (ee) by separating the enantiomers on a chiral stationary phase.
| Catalyst | Yield (%) | dr (anti/syn) | ee (anti, %) | Recycle Run 3 (ee %) |
| Homogeneous (Free Catalyst) | 95 | 95:5 | 98 | N/A |
| Silica-Supported Catalyst | 92 | 94:6 | 97 | 95 |
| Polymer-Supported Catalyst | 90 | 93:7 | 96 | 95 |
Note: Data are representative and intended for illustrative purposes.
Conclusion and Future Outlook
The immobilization of this compound and its derivatives on solid supports represents a critical step toward creating more sustainable, cost-effective, and scalable asymmetric catalytic processes. The protocols detailed herein for silica and polymer supports provide robust and verifiable pathways to generate highly active and recyclable heterogeneous catalysts. Characterization at each stage is paramount to ensure successful grafting and to quantify catalyst loading, which is essential for reproducible results. The proven reusability of these materials, with minimal loss in activity or selectivity, underscores the power of heterogenization. Future work will continue to focus on developing novel supports and linker strategies, as well as integrating these advanced catalytic materials into automated continuous flow platforms for on-demand synthesis of high-value chiral compounds.[8]
References
-
Efficient synthesis of supported proline catalysts for asymmetric aldol reactions. Catalysis Science & Technology (RSC Publishing). [Link]
-
Synthesis of Acrylic Polymer Beads for Solid-Supported Proline-Derived Organocatalysts. Organic Letters (ACS Publications). [Link]
-
Efficient synthesis of supported proline catalysts for asymmetric aldol reactions. ResearchGate. [Link]
-
Supported proline and proline-derivatives as recyclable organocatalysts. ResearchGate. [Link]
-
Recent Advances in Polymer-supported Proline-derived Catalysts for Asymmetric Reactions. ResearchGate. [Link]
-
Pyrrolidine-based catalytic microporous polymers in sustainable C=N and C=C bond formation via iminium and enamine activation. ScienceDirect. [Link]
-
Factors influencing the performance of organocatalysts immobilised on solid supports: A review. Beilstein Journal of Organic Chemistry. [Link]
-
Factors influencing the performance of organocatalysts immobilised on solid supports: A review. National Institutes of Health (NIH). [Link]
-
Immobilization of Organic Catalysts: When, Why, and How. ResearchGate. [Link]
-
Immobilization of Biomolecules on Polymer Scaffolds: A Novel Approach. Clemson University TigerPrints. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. [Link]
-
Immobilization of Proteins in Silica Gel. ResearchGate. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Catalytic Activity in Organic Solvents and Stability of Immobilized Enzymes Depend on the Pore Size and Surface Characteristics of Mesoporous Silica. ACS Publications. [Link]
-
Pyranine Immobilized on Aminopropyl-Modified Mesoporous Silica Film for Paraquat Detection. MDPI. [Link]
-
Enzyme Immobilization in a Biomimetic Silica Support. Defense Technical Information Center (DTIC). [Link]
-
Diffusion and Structure of Water in Polymers Containing N-vinyl-2-pyrrolidone. PubMed. [Link]
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Troubleshooting & Optimization
Improving enantioselectivity with (2S)-2-Isopropylpyrrolidine catalyst
Technical Support Center: (2S)-2-Isopropylpyrrolidine Catalyst
Welcome to the technical support center for the this compound catalyst. This guide is designed for researchers, chemists, and drug development professionals dedicated to achieving high enantioselectivity in asymmetric organocatalysis. As a derivative of proline, this catalyst is a powerful tool for constructing chiral molecules. This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you navigate experimental challenges and optimize your reaction outcomes.
Understanding the Catalytic Cycle
This compound, like its parent L-proline, primarily operates through an enamine-based catalytic cycle for reactions involving carbonyl compounds like aldehydes and ketones.[1][2] The secondary amine of the pyrrolidine is the catalytic heart, reversibly forming a nucleophilic enamine intermediate with a carbonyl donor. This enamine then attacks an electrophile in a stereocontrolled fashion, directed by the chiral scaffold of the catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst for the next cycle. Understanding this mechanism is crucial as it informs many of the optimization and troubleshooting strategies discussed below.
Caption: Generalized enamine catalytic cycle for pyrrolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of the this compound catalyst? A1: This catalyst is a proline derivative and is effective in a range of asymmetric transformations. Its most common applications include aldol reactions, Mannich reactions, Michael additions, and α-functionalizations (e.g., amination, halogenation).[1] The isopropyl group provides specific steric bulk that can influence stereoselectivity compared to unsubstituted proline.
Q2: How critical is the purity of the catalyst and reagents? A2: It is paramount. Impurities in the catalyst can disrupt the formation of the key enamine intermediate, while impurities in substrates or solvents can act as poisons or lead to competing, non-selective side reactions.[3] Water, in particular, can interfere with the catalytic cycle by hydrolyzing the enamine intermediate prematurely or competing as a nucleophile.[4] Always use high-purity reagents and anhydrous solvents.
Q3: My catalyst is a hydrochloride salt. Do I need to perform a pre-activation step? A3: Yes. If your catalyst is provided as a hydrochloride or another salt, the amine is protonated and thus not nucleophilic enough to initiate the catalytic cycle. A deprotection or activation step is required. This typically involves a simple workup with a mild base (e.g., saturated NaHCO₃ solution) followed by extraction into an organic solvent to isolate the free amine before use.
Q4: How does this compound differ from standard L-proline? A4: The key difference is the C2-isopropyl substituent. This group adds steric bulk near the catalytically active nitrogen atom. This modification can significantly alter the transition state geometry of the reaction, often leading to improved enantioselectivity or even a reversal of the stereochemical outcome compared to L-proline under identical conditions.[1]
Troubleshooting Guide
Navigating the complexities of asymmetric catalysis requires a systematic approach to problem-solving. Use the guide below to diagnose and resolve common experimental issues.
Caption: Logical workflow for troubleshooting asymmetric reactions.
Problem 1: Low Enantiomeric Excess (ee)
| Potential Cause | Suggested Solution & Scientific Rationale |
| High Reaction Temperature | Lower the reaction temperature (e.g., to 0 °C, -20 °C, or even lower). Lower temperatures increase the energy difference between the diastereomeric transition states leading to the two enantiomers, thus enhancing selectivity for the favored product.[3][5] |
| Suboptimal Solvent | The solvent significantly influences the conformation of the catalyst-substrate complex.[5] Screen a range of solvents. Polar aprotic solvents (e.g., DMSO, DMF) are often effective for proline-type catalysts, but non-polar solvents (e.g., Toluene, CH₂Cl₂) should also be tested as they can minimize interference.[6] |
| Presence of Water | Ensure all reagents, solvents, and glassware are scrupulously dry. Water can hydrolyze the key enamine intermediate, leading to a non-catalyzed, non-selective background reaction that erodes the ee. |
| Incorrect Catalyst Form | If using a catalyst salt (e.g., hydrochloride), ensure it has been fully converted to the free amine form before addition to the reaction. An acidic reaction medium will prevent the formation of the necessary enamine intermediate. |
| Substrate Structure | The inherent steric and electronic properties of your substrates may disfavor high stereochemical control with this specific catalyst. Consider screening other proline-derived catalysts with different steric profiles.[7] |
Problem 2: Low Reaction Yield or Stalled Reaction
| Potential Cause | Suggested Solution & Scientific Rationale |
| Catalyst Deactivation/Poisoning | Ensure all starting materials are pure. Acidic or basic impurities can neutralize the catalyst or interfere with the catalytic cycle. If the catalyst is degrading, consider running the reaction under an inert atmosphere (Nitrogen or Argon).[3] |
| Insufficient Catalyst Loading | While lower catalyst loading is ideal, a reaction may stall if the concentration is too low to be effective. Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol% or 20 mol%).[8] |
| Low Reaction Temperature | While beneficial for selectivity, very low temperatures can slow reaction kinetics to a crawl. Find a balance between enantioselectivity and reaction time.[5] Monitor the reaction by TLC or GC to determine if it is progressing, albeit slowly. |
| Poor Catalyst Solubility | The catalyst must be soluble in the reaction medium to be effective. If the catalyst is not dissolving, switch to a more appropriate solvent system where solubility is higher, such as DMSO or DMF.[6] |
Problem 3: Formation of Side Products (e.g., Self-Aldol)
| Potential Cause | Suggested Solution & Scientific Rationale |
| High Concentration | Side reactions, such as the self-condensation of an aldehyde or ketone, are often bimolecular and thus favored at high concentrations.[6] Run the reaction under more dilute conditions. |
| Slow Desired Reaction | If the desired catalytic pathway is slow, competing background reactions can become more prominent. Address the factors for low reactivity (see Problem 2) to accelerate the desired enantioselective transformation. |
| Incorrect Order of Addition | For some reactions, such as cross-aldol reactions, slow addition of one substrate via syringe pump can maintain its concentration at a low level, preventing self-condensation while allowing it to react with the other partner.[4] |
Experimental Protocols
Protocol 1: General Asymmetric Aldol Reaction
This protocol provides a general starting point for an asymmetric aldol reaction between a ketone and an aldehyde.
Materials:
-
This compound catalyst
-
Aldehyde (high purity)
-
Ketone (high purity, often used as solvent or in excess)
-
Anhydrous solvent (e.g., DMSO, Toluene, CH₂Cl₂)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware, flame-dried under vacuum
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the this compound catalyst (typically 5-20 mol%).
-
Reagent Addition: Add the chosen anhydrous solvent, followed by the ketone (e.g., 5-10 equivalents). Stir the mixture until the catalyst dissolves.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
Add the aldehyde (1.0 equivalent) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the mixture at the set temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the limiting reagent (aldehyde) is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or chiral GC analysis.
Table 1: Influence of Parameters on Reaction Outcome
This table summarizes general trends observed in pyrrolidine-catalyzed reactions. Optimal conditions are substrate-dependent and must be determined empirically.
| Parameter | Effect on Enantioselectivity (ee) | Effect on Reaction Rate | Rationale |
| Temperature | Increases as temperature decreases | Decreases as temperature decreases | Lower thermal energy favors the lower-energy transition state, enhancing stereodifferentiation.[3][5] |
| Solvent Polarity | Highly variable; must be screened | Dependent on reagent solubility and transition state stabilization | The solvent shell around the transition state assembly plays a critical role in its stability and conformation.[5] |
| Catalyst Loading | Generally minor effect, but can decrease if background reaction is significant | Increases with higher loading | Higher catalyst concentration leads to a faster turnover frequency, but does not typically alter the intrinsic selectivity.[8] |
| Concentration | May decrease at high concentrations if side reactions occur | Increases with higher concentration | Higher concentration can favor undesired bimolecular side reactions over the desired intramolecular product formation step.[6] |
References
- BenchChem. (2025).
- BenchChem. (2025).
- Wikipedia. (n.d.).
- Catalysis Science & Technology. (2014).
- Royal Society of Chemistry. (2015). Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1.
- PMC - PubMed Central - NIH. (2025).
- PubMed Central. (n.d.). Multiple Catalytic Branch Points in the Mechanism of Pyrrolidine Formation During Kainoid Biosynthesis Leads to Diverse Reaction Outcomes.
- BenchChem. (2025). Technical Support Center: (2S,5R)-5-Ethylpyrrolidine-2-carboxamide Selectivity.
- Cardiff University Blogs. (n.d.).
- BenchChem. (n.d.). (R)-2-Isopropylpyrrolidine hydrochloride.
- BenchChem. (2025). Technical Support Center: Troubleshooting Enantioselectivity with 2-(2-Aminoethyl)-1-methylpyrrolidine.
- MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists.
- ResearchGate. (2021).
- ResearchGate. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists.
- BenchChem. (2025).
Sources
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (2S)-2-Isopropylpyrrolidine Catalysis
Welcome to the Technical Support Center for (2S)-2-Isopropylpyrrolidine catalysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes. The following question-and-answer format directly addresses specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My asymmetric aldol reaction is showing low enantioselectivity (ee). What are the likely causes and how can I improve it?
A1: Low enantioselectivity is a common challenge in organocatalyzed aldol reactions. With this compound, the bulky isopropyl group plays a crucial role in establishing the chiral environment. Several factors can compromise this stereocontrol.
Underlying Causes & Mechanistic Insights:
-
Inefficient Enamine Formation: The steric bulk of the isopropyl group can sometimes hinder the formation of the key enamine intermediate with the donor ketone or aldehyde.[1] If the enamine does not form efficiently, a non-catalyzed background reaction can occur, leading to a racemic or near-racemic product mixture.
-
E/Z Isomerization of the Enamine: The stereoselectivity of the aldol addition is highly dependent on the geometry of the enamine intermediate. The this compound catalyst is designed to favor the formation of one enamine isomer (typically the E-enamine) which then directs the electrophile to a specific face. Conditions that allow for the isomerization to the undesired Z-enamine will result in the formation of the unwanted enantiomer, thus lowering the overall ee.
-
Water Content: Excess water in the reaction mixture can hydrolyze the enamine intermediate back to the starting carbonyl compound and the catalyst, effectively reducing the concentration of the active catalytic species and promoting the uncatalyzed background reaction.[2]
-
Retro-Aldol Reaction: The aldol addition is a reversible process.[3][4] The desired aldol adduct can undergo a retro-aldol reaction back to the starting materials, which can then re-react without stereocontrol, leading to racemization. This is particularly problematic at elevated temperatures or with prolonged reaction times.
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions:
-
Dry all glassware thoroughly in an oven and cool under an inert atmosphere (N₂ or Ar).
-
Use freshly distilled, anhydrous solvents.
-
Employ molecular sieves (3Å or 4Å) to scavenge any trace amounts of water.
-
-
Optimize Reaction Temperature:
-
Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) can significantly enhance enantioselectivity. Lower temperatures disfavor the retro-aldol reaction and can increase the energy difference between the diastereomeric transition states, leading to higher ee.
-
-
Solvent Screening:
-
The polarity and coordinating ability of the solvent can influence the stability of the transition state.
-
Start with common non-polar solvents like toluene or dichloromethane.
-
If solubility is an issue, consider polar aprotic solvents like THF or MeCN. Avoid protic solvents like methanol or ethanol unless specified in a reliable protocol, as they can interfere with the catalytic cycle.
-
-
Monitor Reaction Progress:
-
Use TLC or GC/LC-MS to monitor the reaction. Aim for high conversion in the shortest time possible to minimize the risk of the retro-aldol reaction and other side reactions.
-
Logical Workflow for Troubleshooting Low Enantioselectivity
Sources
- 1. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Managing the retro-pathway in direct catalytic asymmetric aldol reactions of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of (2S)-2-Isopropylpyrrolidine
Welcome to the technical support center for the synthesis of (2S)-2-Isopropylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing this valuable chiral building block's synthesis. The content is structured in a question-and-answer format to directly address common challenges and provide actionable insights grounded in established scientific principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound, providing foundational knowledge for experimental design.
Q1: What are the primary modern strategies for synthesizing enantiomerically pure this compound?
A1: Several robust strategies exist, each with distinct advantages. The most prominent methods include:
-
Asymmetric Intramolecular Reductive Amination (IARA): This is a highly efficient one-pot method starting from readily available keto-carbamates. It utilizes a chiral catalyst, often based on Iridium or Ruthenium, to deprotect and cyclize the substrate, forming the pyrrolidine ring with high enantioselectivity.[1][2]
-
Biocatalysis with Transaminases (TAs): This green chemistry approach employs enzymes to catalyze the stereoselective amination of a prochiral ketone substrate, followed by spontaneous cyclization. Transaminases offer exceptional enantiomeric excesses (>99.5% ee) under mild, aqueous conditions.[3][4]
-
Asymmetric Allylic Alkylation and Ring Contraction: This method involves creating a stereogenic quaternary center via an asymmetric allylic alkylation reaction. A subsequent stereospecific ring contraction then yields the desired 2,2-disubstituted pyrrolidine.[5]
-
Synthesis from Chiral Pool Precursors: Classic approaches often utilize naturally occurring chiral molecules like L-proline or pyroglutamic acid as starting materials, building the target molecule through a series of stereocontrolled transformations.[6]
Q2: Why is the choice of N-protecting group important in multi-step syntheses?
A2: The N-protecting group is critical for several reasons. Firstly, it prevents unwanted side reactions at the nitrogen atom, such as over-alkylation or participation in other transformations. Secondly, its steric and electronic properties can profoundly influence the stereochemical outcome of subsequent reactions, including the key cyclization step. For example, the tert-butoxycarbonyl (Boc) group is widely used in IARA methods because it can be readily removed in situ under acidic conditions to generate the primary amine necessary for cyclization.[1] The choice of protecting group must also be compatible with all reaction and purification conditions and should be removable without causing racemization of the final product.[7]
Q3: What are the essential analytical techniques for monitoring reaction optimization and determining the final product's purity?
A3: A multi-faceted analytical approach is crucial.
-
Reaction Progress: Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are typically used for rapid monitoring of starting material consumption and product formation.
-
Yield and Chemical Purity: Quantitative analysis is performed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., FID or UV). Structural confirmation is achieved via Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
-
Enantiomeric Purity (ee%): This is the most critical parameter. It is determined using Chiral HPLC with a polysaccharide-based chiral stationary phase or Chiral GC.[8][9] An alternative method involves derivatization with a chiral agent to form diastereomers that can be separated and quantified on a standard achiral column or by NMR.[10]
Section 2: Troubleshooting and Optimization Guide
This section provides solutions to specific experimental issues you may encounter.
Problem Area: Low Enantioselectivity (ee%)
Q1: My reaction shows good conversion but the enantiomeric excess (ee%) is poor. What are the first parameters I should investigate?
A1: Low enantioselectivity is a common challenge in asymmetric synthesis. The following parameters are the most critical to investigate:
-
Catalyst System and Ligand Choice: The chiral ligand is the primary source of stereochemical induction. Ensure the ligand's purity and integrity. In metal-catalyzed reactions, the choice of metal precursor and ligand is paramount. For instance, in Iridium-catalyzed reductive aminations, phosphoramidite ligands have proven highly effective.[7] For proline-catalyzed reactions, the catalyst's solubility is key; sometimes, additives or solvent mixtures are needed to achieve high stereoselectivity.[11][12]
-
Reaction Temperature: Temperature has a significant impact on the energy difference between the diastereomeric transition states. Lowering the reaction temperature often dramatically increases enantioselectivity, as it favors the lower-energy pathway leading to the desired enantiomer.[11] However, this may come at the cost of a slower reaction rate.
-
Solvent: The solvent can influence the catalyst's conformation, solubility, and the stability of the transition states.[13] In proline-catalyzed reactions, highly dipolar aprotic solvents like DMSO or DMF are often preferred.[12] For biocatalytic routes, buffer composition and pH are critical. A systematic solvent screen is highly recommended during optimization.
Q2: I am observing a loss of enantiomeric purity during the workup or purification steps. How can I prevent this?
A2: Racemization can occur if the stereocenter is labile under the workup or purification conditions. The C2 proton of a pyrrolidine can be acidic, especially if adjacent to an activating group.
-
Avoid Harsh pH Conditions: Exposure to strong acids or bases can catalyze epimerization. During workup, use mild acids (e.g., saturated NH₄Cl) or bases (e.g., saturated NaHCO₃) for neutralization and keep the contact time to a minimum.
-
Purification Method: Column chromatography on silica gel can sometimes be acidic enough to cause racemization of sensitive compounds. This can be mitigated by neutralizing the silica gel with a base (e.g., triethylamine in the eluent) or by using an alternative stationary phase like alumina. If possible, purification by vacuum distillation or crystallization may be preferable.
-
Product Stability: The final product, often a free amine, can be unstable. Converting it to a stable salt (e.g., a hydrochloride or tosylate salt) immediately after purification can prevent degradation and racemization during storage.[4][9]
Problem Area: Low Reaction Yield
Q3: My reaction has stalled with significant starting material remaining. What are the likely causes and solutions?
A3: Incomplete reactions can often be traced back to catalyst deactivation, insufficient reagent stoichiometry, or suboptimal reaction conditions.
-
Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or impurities in the reagents or solvent. Ensure all reagents are pure and solvents are appropriately dried. For air-sensitive catalysts, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). In some cases, increasing the catalyst loading can overcome minor deactivation issues.
-
Reagent Stoichiometry: For reactions that are equilibrium-limited, using an excess of one reagent can drive the reaction towards completion.[14] For example, in reductive aminations, an excess of the hydrogen source may be required.
-
Temperature and Time: As mentioned, lower temperatures favor selectivity but slow down the reaction. A careful balance must be found. Monitoring the reaction over a longer period can confirm if it is merely slow or has truly stalled.[15] A modest increase in temperature may be necessary to achieve full conversion, though this must be balanced against potential loss of enantioselectivity.
Q4: I am observing the formation of significant side products, which is complicating purification and lowering my yield. How can I improve chemoselectivity?
A4: Side product formation arises from competing reaction pathways. Identifying the structure of the major byproducts is the first step toward suppression.
-
Common Side Reactions: In proline-catalyzed reactions, self-condensation of the aldehyde or ketone starting materials is a common side reaction.[11] In reductive aminations, the reduction of the ketone starting material to an alcohol can compete with imine formation and reduction.
-
Troubleshooting Strategies:
-
Concentration: Running the reaction under more dilute conditions can disfavor intermolecular side reactions relative to the desired intramolecular cyclization.[11]
-
Order of Addition: Adding the most reactive substrate slowly over time can help maintain its low concentration in the reaction mixture, suppressing side reactions.
-
Additive Effects: In some systems, additives can significantly improve selectivity. For example, a Brønsted acid additive can accelerate the desired pathway in certain Michael additions.[11] Water can also play a crucial role, sometimes preventing the formation of by-products.[15]
-
Section 3: Experimental Protocols and Data
To provide a practical framework, a detailed protocol for a modern synthetic route is provided below. This protocol is a composite based on established methodologies and should be adapted and optimized for your specific laboratory conditions.
Protocol: Asymmetric Synthesis of (S)-2-Arylpyrrolidines via Iridium-Catalyzed Intramolecular Reductive Amination
This protocol is based on the principles described by Zhou et al. for the synthesis of chiral 2-substituted arylpyrrolidines.[1]
Reaction Scheme: tert-butyl (4-oxo-4-arylbutyl)carbamate → (S)-2-Arylpyrrolidine
Materials:
-
[Ir(cod)Cl]₂ (Iridium(I) bis(1,5-cyclooctadiene) chloride dimer)
-
Chiral Ferrocene Ligand (e.g., (R,R)-f-SPIROPHOS)
-
tert-butyl (4-oxo-4-arylbutyl)carbamate substrate (1.0 eq)
-
p-Toluenesulfonic acid (TsOH) (0.2 eq)
-
Sodium tetrafluoroborate (NaBF₄) (0.1 eq)
-
Iodine (I₂) (0.2 eq)
-
Potassium Iodide (KI) (0.2 eq)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
-
High-pressure autoclave equipped with a magnetic stirrer
-
Hydrogen gas (H₂) source
Procedure:
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add [Ir(cod)Cl]₂ (0.005 eq) and the chiral ligand (0.01 eq). Add anhydrous, degassed solvent and stir for 30 minutes to allow for in-situ catalyst formation.
-
Reaction Setup: In a separate flask, dissolve the tert-butyl (4-oxo-4-arylbutyl)carbamate substrate (1.0 eq) in the solvent. Add TsOH, NaBF₄, I₂, and KI.
-
Cyclization: Transfer the substrate solution to the catalyst solution. Transfer the entire mixture to a high-pressure autoclave.
-
Hydrogenation: Seal the autoclave, purge with H₂ gas, and then pressurize to 50 atm.
-
Reaction: Heat the reaction to 50 °C and stir for 13-24 hours. Monitor the reaction progress by taking aliquots (if possible) and analyzing by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the H₂ gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to afford the pure (S)-2-Arylpyrrolidine.
-
Analysis: Confirm the structure by NMR and MS. Determine the enantiomeric excess (ee%) by chiral HPLC.
Data Summary Table
The following table summarizes representative data on the effect of reaction parameters on the synthesis of 2-substituted pyrrolidines, based on literature findings.
| Synthetic Method | Substrate | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| IARA | 1a | [Ir(cod)Cl]₂ / (R)-BINAP | Toluene | 50 | 98 | 92 | [1] |
| IARA | 1m (ortho-subst.) | [Ir(cod)Cl]₂ / (R)-BINAP | Toluene | 50 | 85 | 78 | [1] |
| Biocatalysis | ω-chloroketone | Transaminase (ATA-256) | KPi buffer | 30 | 90 | >99.5 | [3][4] |
| Biocatalysis | ω-chloroketone | Transaminase (ATA-025) | KPi buffer | 30 | 75 | >99.5 (R) | [3][4] |
| Proline-Catalyzed | Cyclohexanone + Nitrostyrene | (S)-Proline | CHCl₃ | RT | 95 | 93 | [13] |
| Proline-Catalyzed | Cyclohexanone + Nitrostyrene | (S)-Proline | CH₃CN | RT | 97 | 80 | [13] |
Table 1: Comparison of reaction conditions and outcomes for different synthetic routes to chiral pyrrolidines.
Section 4: Visualization of Workflows
General Troubleshooting Workflow for Asymmetric Synthesis
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: A logical workflow for troubleshooting asymmetric synthesis.
Experimental Workflow: Biocatalytic Synthesis
This diagram illustrates the key steps in the transaminase-triggered synthesis of chiral pyrrolidines.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. [PDF] Enantioselective Synthesis of 2-Substituted Pyrrolidines via Intramolecular Reductive Amination | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride () for sale [vulcanchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 13. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from (2S)-2-Isopropylpyrrolidine Reactions
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of products derived from reactions utilizing the organocatalyst (2S)-2-Isopropylpyrrolidine and its analogs. As a cornerstone of modern asymmetric aminocatalysis, these reactions are pivotal for creating chiral molecules but present unique purification challenges. This document is designed to provide not just procedural steps, but the underlying chemical principles to empower you to solve even the most complex separation problems.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific, hands-on issues encountered during the workup and purification stages of this compound catalyzed reactions, such as aldol and Michael additions.
Q1: My final product is contaminated with the this compound catalyst. How can I effectively remove it?
A1: The presence of residual amine catalyst is a frequent issue. The most effective removal strategy depends on the acid/base stability of your desired product.
Core Principle: The basic nitrogen atom of the pyrrolidine catalyst can be protonated to form a water-soluble ammonium salt, which can then be easily separated from the typically less polar organic product through a liquid-liquid extraction.
Method 1: Acidic Wash (For Acid-Stable Products)
This is the most common and efficient method.
Protocol:
-
After the reaction is complete, quench if necessary and dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer several times with a dilute aqueous acid solution, such as 1 M HCl or 5% citric acid.[1][2][3] The basic catalyst will be protonated, forming a salt that partitions into the aqueous layer.[1][3]
-
To ensure complete removal, it is advisable to check the pH of the aqueous layer after the first wash and ensure it is acidic.
-
Follow the acid wash with a wash using saturated aqueous sodium bicarbonate to neutralize any remaining acid in the organic layer, and then a final wash with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Method 2: Copper (II) Sulfate Wash (For Acid-Sensitive Products)
If your product contains acid-labile functional groups, an acidic wash is not suitable. A copper sulfate wash provides a milder alternative.
Protocol:
-
Dilute the reaction mixture with an appropriate organic solvent.
-
Wash the organic layer several times with a 10% aqueous solution of copper (II) sulfate.[1][2]
-
The amine catalyst will form a coordination complex with the copper ions, which is then extracted into the aqueous phase.[2] This is often accompanied by the aqueous layer turning a distinct purple or deep blue color.[1][2]
-
Continue washing until no further color change is observed in the aqueous layer upon addition of fresh copper sulfate solution.[1][2]
-
Wash the organic layer with water and brine, then dry and concentrate as described above.
Sources
Effect of additives on (2S)-2-Isopropylpyrrolidine catalyzed reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for (2S)-2-Isopropylpyrrolidine catalyzed reactions. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of using this powerful organocatalyst. This compound, a derivative of the renowned catalyst L-proline, operates through an enamine-based catalytic cycle to facilitate a variety of asymmetric transformations.[1][2] However, its efficiency and selectivity are profoundly influenced by subtle changes in the reaction environment, particularly the presence of additives.
This guide provides field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental challenges and deepen your mechanistic understanding.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering explanations of the underlying chemical principles and actionable solutions.
Question 1: My reaction is suffering from low yield and poor reproducibility. What are the likely causes and how can I fix it?
Answer:
Low and inconsistent yields are common frustrations that typically point to two interconnected issues: inefficient formation of the key enamine intermediate and catalyst deactivation.
Core Insight: The reaction rate and overall yield are often dictated by the concentration of the active enamine intermediate. Any side reaction that consumes the catalyst or inhibits enamine formation will be detrimental.
Troubleshooting Steps & Solutions:
-
Assess Catalyst Deactivation: this compound can be prone to off-cycle reactions that form inactive species.[3][4] For instance, in aldol reactions, the catalyst can form stable oxazolidinones or other adducts that sequester it from the main catalytic cycle.[5]
-
Solution: The strategic addition of a controlled amount of water can be surprisingly effective. While seemingly counterintuitive for a condensation reaction, water can hydrolyze these inactive species, re-releasing the active catalyst back into the cycle.[2][5] It can also prevent irreversible deactivation pathways. Start by screening water concentrations in the range of 1-5 vol%.
-
-
Accelerate Enamine Formation: The initial condensation between the pyrrolidine catalyst and the carbonyl substrate to form the enamine is often the rate-determining step.[5]
-
Solution: Employ a weak Brønsted acid co-catalyst , such as benzoic acid or acetic acid (typically 5-10 mol%). These acids facilitate both the initial carbinolamine formation and its subsequent dehydration to the enamine without fully protonating and deactivating the nucleophilic pyrrolidine nitrogen.[6][7]
-
-
Consider Solubility: Poor solubility of the catalyst or reaction intermediates can lead to a heterogeneous mixture and inconsistent kinetics.
-
Solution: While this compound generally has better solubility in organic solvents than proline, issues can still arise. A change in solvent may be necessary. Additionally, additives like water can sometimes improve the solubility of charged intermediates.
-
Below is a troubleshooting workflow to guide your optimization process.
Caption: Troubleshooting workflow for low reaction yields.
Question 2: My reaction has a high yield, but the enantioselectivity (% ee) is poor. How can additives help?
Answer:
Poor enantioselectivity indicates that the transition state responsible for stereo-differentiation is not being effectively controlled. Additives play a crucial role in organizing this transition state, often through a network of non-covalent interactions like hydrogen bonding.
Core Insight: The stereochemical outcome is determined by the relative energy of the diastereomeric transition states. Additives can selectively stabilize the desired transition state or destabilize the undesired one.
Troubleshooting Steps & Solutions:
-
Reinforce the Transition State: In many reactions catalyzed by proline-derivatives, a co-catalytic species with a Brønsted acidic proton is essential for activating the electrophile and fixing the geometry of the transition state.[8]
-
Solution: If you are not already using one, an acidic additive is often mandatory to achieve high enantioselectivity.[8] Weak carboxylic acids are excellent choices. The acid can protonate the electrophile (e.g., a nitroolefin) or form a hydrogen bond network that locks the enamine and electrophile into a specific, low-energy orientation.[7]
-
-
Evaluate the Role of Water: As with yield, water can have a profound, though complex, effect on enantioselectivity.
-
Beneficial Effect: It can participate in the hydrogen-bonding network of the transition state, leading to a more ordered and selective arrangement. This has been observed in several proline-catalyzed aldol reactions.[2]
-
Detrimental Effect: In other systems, excess water can disrupt critical hydrogen bonding between the catalyst and substrates, leading to a drop in selectivity.[5]
-
Solution: A systematic screening of water content is essential. Test conditions from strictly anhydrous to the addition of several equivalents of water to find the optimal point for your specific reaction.
-
-
Control Catalyst Speciation: The catalyst can exist in multiple forms (e.g., monomer, dimer, solvated forms) in solution, not all of which may be highly selective. Additives can shift the equilibrium between these states.
| Additive Type | Potential Effect on Enantioselectivity (% ee) | Rationale |
| None | Low to Moderate | The catalyst alone may not provide a sufficiently organized transition state. |
| Weak Acid (e.g., Acetic Acid) | Often High | Activates the electrophile and organizes the transition state through hydrogen bonding.[7] |
| Water (Controlled Amount) | Variable (Can be High) | Can stabilize the transition state via H-bonding but may disrupt it in excess. |
| Strong Acid (e.g., TFA) | Very Low / No Reaction | Fully protonates the catalyst, inhibiting enamine formation and thus the reaction.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental catalytic cycle of this compound?
The catalyst operates via the enamine catalytic cycle . This mechanism allows a carbonyl compound (a ketone or aldehyde) to function as a nucleophile, mimicking an enolate, without the need for a strong base.[1][2]
The cycle consists of three key stages:
-
Enamine Formation: The secondary amine of the catalyst condenses with a carbonyl substrate to form a nucleophilic enamine intermediate. This is often the rate-determining step and is where acidic additives can act as co-catalysts.[6][9]
-
Nucleophilic Attack: The enamine attacks an electrophile (e.g., an aldehyde in an aldol reaction, a nitroolefin in a Michael addition). The stereochemistry is set in this step, guided by the chiral scaffold of the catalyst.
-
Hydrolysis & Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water (often present trace amounts or added deliberately) to release the product and regenerate the active catalyst.[10]
Caption: The enamine catalytic cycle.
Q2: How do I choose between a strong acid and a weak acid as an additive?
You should almost always choose a weak Brønsted acid .
-
Weak Acids (e.g., Acetic Acid, Benzoic Acid): These additives exist in equilibrium with their conjugate bases. They provide a source of protons to catalyze enamine formation and activate the electrophile through hydrogen bonding.[7] However, they are not acidic enough to completely and irreversibly protonate the majority of the pyrrolidine catalyst, which would render it non-nucleophilic and inactive.
-
Strong Acids (e.g., Trifluoroacetic Acid - TFA, p-Toluenesulfonic Acid - pTSA): These acids will irreversibly protonate the secondary amine of the catalyst to form an ammonium salt.[2] This salt is not nucleophilic and cannot initiate the catalytic cycle by forming an enamine. Therefore, strong acids typically inhibit or completely shut down the reaction.[2]
Caption: Effect of acid strength on catalyst state.
Q3: I am scaling up my reaction from 50 mg to 50 g. Should I adjust my additive strategy?
Yes, absolutely. Scaling up is not just about multiplying quantities; it introduces new physical and chemical challenges.[11]
-
Heat Transfer: Many of these reactions are exothermic. A small flask can dissipate heat easily, but a large reactor has a much smaller surface-area-to-volume ratio. The heat generated can increase the reaction rate, potentially altering the selectivity profile or promoting side reactions and catalyst decomposition. Your additive concentration may need to be re-optimized to control the reaction rate at a larger scale.
-
Mixing: Inefficient mixing in a large reactor can create localized "hot spots" of high reagent or additive concentration, leading to side products and inconsistent results. The rate of addition for reactants and additives becomes a critical parameter.
-
Water Content: The impact of atmospheric moisture is more significant at the lab scale. At the pilot scale, the relative amount of water ingress may be lower, or solvents may be of a different grade. You may need to more precisely control the amount of water added to achieve the same results seen on the bench.
Recommendation: Perform a small-scale "pre-pilot" run (e.g., 1-2 g) to re-optimize the additive loading under conditions that better mimic the thermal and mixing properties of your larger reactor.
Experimental Protocols
Protocol 1: General Procedure for Screening Additives in a Michael Addition
This protocol provides a standardized method for testing the effect of different additives on the reaction of propanal with trans-β-nitrostyrene catalyzed by this compound.
Materials:
-
This compound (20 mol%)
-
trans-β-Nitrostyrene (1.0 equiv)
-
Propanal (3.0 equiv)
-
Solvent (e.g., Toluene, 0.5 M)
-
Additive to be screened (e.g., Water, Acetic Acid, Benzoic Acid)
-
Internal standard (e.g., 1,3,5-Trimethoxybenzene) for NMR analysis
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add trans-β-nitrostyrene (e.g., 0.2 mmol, 29.8 mg) and the internal standard.
-
Add the solvent (0.4 mL).
-
Add the additive to be screened.
-
For liquid additives (Water, Acetic Acid): Prepare a stock solution in the reaction solvent and add the appropriate volume to achieve the target concentration (e.g., 10 µL of a 0.2 M stock for 10 mol%).
-
For solid additives (Benzoic Acid): Add directly by weight (e.g., 2.4 mg for 10 mol%).
-
-
Add the catalyst, this compound (0.04 mmol, ~5.1 mg).
-
Stir the mixture for 5 minutes at room temperature (20-25 °C).
-
Add propanal (0.6 mmol, ~34.8 mg).
-
Seal the vial and stir the reaction at room temperature.
-
Monitor the reaction by TLC or take aliquots at set time points (e.g., 2h, 6h, 24h).
-
Upon completion, quench the reaction by adding a small amount of silica gel.
-
Filter the crude mixture and concentrate under reduced pressure.
-
Determine the yield and diastereomeric ratio by ¹H NMR analysis of the crude product.
-
Determine the enantioselectivity (% ee) by chiral HPLC analysis.
References
-
Enamine Formation. Michigan State University, Department of Chemistry. [Link]
-
Allemann, C., et al. Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research. [Link]
-
Armstrong, A., & Blackmond, D. G. Clarification of the Role of Water in Proline-Mediated Aldol Reactions. Angewandte Chemie International Edition. [Link]
-
Mukherjee, S., et al. Asymmetric Enamine Catalysis. Chemical Reviews. [Link]
-
Duan, S., et al. Additive Effects on Asymmetric Catalysis. Chemical Reviews. [Link]
-
Gómez, A., et al. Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI. [Link]
-
Pitzer, J., et al. Effect of the water content on the amidation of l-proline. ResearchGate. [Link]
-
Hayashi, Y., et al. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent. ACS Omega. [Link]
-
Carreño, M. C., et al. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry. [Link]
-
de Vet, H. C. Mechanisms in aminocatalysis. Chemical Communications. [Link]
-
Ho, S., et al. Hydrophobic substituent effects on proline catalysis of aldol reactions in water. Journal of Organic Chemistry. [Link]
-
Ashenhurst, J. Enamines. Master Organic Chemistry. [Link]
-
Singh, M. Unlocking the Secrets of Proline Catalyzed Reactions! YouTube. [Link]
-
Enamine. Wikipedia. [Link]
-
Duan, S., et al. Additive Effects on Asymmetric Catalysis. PubMed. [Link]
-
Kiełbasiński, P., et al. N-Sulfinylpyrrolidine-containing ureas and thioureas as bifunctional organocatalysts. PubMed Central. [Link]
-
Perez-Temprano, M. H., et al. Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis. PubMed Central. [Link]
-
What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. [Link]
-
The main pathways of catalyst deactivation. ResearchGate. [Link]
-
Pescatori, L., et al. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enamine Formation [www2.chemistry.msu.edu]
- 7. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Yields in (2S)-2-Isopropylpyrrolidine Synthesis
Welcome to the technical support center for the synthesis of (2S)-2-Isopropylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. By understanding the underlying chemical principles and potential pitfalls, you can effectively troubleshoot and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound, and which is most suitable for my needs?
The synthesis of this compound, a valuable chiral intermediate, is most commonly achieved starting from L-proline or its derivatives.[1][2] The choice of synthetic route often depends on the desired scale, available starting materials, and stereochemical requirements.
A prevalent method involves the reaction of a protected L-proline derivative with an isopropyl Grignard reagent, such as isopropylmagnesium bromide.[3] Another approach is the reductive amination of a suitable keto-precursor.[4][5][6] More recently, biocatalytic methods using enzymes like amine transaminases have emerged as efficient and environmentally friendly alternatives.[7]
| Synthetic Route | Typical Starting Material | Key Reagents | Advantages | Common Challenges |
| Grignard Reaction | N-protected L-proline derivative (e.g., Weinreb amide) | Isopropylmagnesium bromide, aprotic solvent (e.g., THF) | Well-established, good for small to medium scale. | Grignard reagent quality is critical; moisture sensitivity; potential for side reactions. |
| Reductive Amination | A suitable keto-precursor | A reducing agent (e.g., NaBH(OAc)₃), Isopropylamine | Can be a one-pot reaction; often high yielding.[6] | Catalyst selection can be crucial; potential for over-reduction. |
| Biocatalytic Synthesis | Keto-precursor | Amine transaminase (ATA), Isopropylamine | High stereoselectivity; environmentally friendly.[7] | Enzyme stability and cost; requires specific reaction conditions (pH, temperature). |
Q2: My Grignard reaction with an L-proline derivative is resulting in a low yield. What are the likely causes?
Low yields in Grignard reactions for this synthesis are a frequent issue. The primary culprits are often related to the quality of the Grignard reagent, the presence of moisture, and suboptimal reaction conditions.
Troubleshooting Guide: Low Yield in Grignard-based Synthesis
This section provides a systematic approach to identifying and resolving the root causes of low yields when using a Grignard-based route.
Issue 1: Inactive or Poor Quality Grignard Reagent
The success of the reaction is highly dependent on the quality of the isopropylmagnesium bromide.
Troubleshooting Steps:
-
Verify Grignard Reagent Activity: Before use in your main reaction, titrate a small aliquot of the Grignard reagent to determine its exact molarity. This will ensure you are using the correct stoichiometry.
-
Use Freshly Prepared or High-Quality Commercial Reagent: If possible, prepare the Grignard reagent fresh before use. If using a commercial source, ensure it is from a reputable supplier and has been stored under anhydrous conditions.
-
Visual Inspection: A healthy Grignard reagent should be a clear to slightly cloudy solution. The presence of significant white precipitate may indicate decomposition.
Issue 2: Presence of Moisture or Protic Impurities
Grignard reagents are extremely sensitive to moisture and any protic sources (e.g., water, alcohols).
Troubleshooting Steps:
-
Rigorous Drying of Glassware and Solvents: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Solvents such as THF must be anhydrous. Consider distilling THF from a suitable drying agent like sodium/benzophenone.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Purity of Starting Materials: Ensure your N-protected L-proline derivative is free of water.
Issue 3: Suboptimal Reaction Conditions
Temperature and addition rate are critical parameters that can significantly impact the yield.
Troubleshooting Steps:
-
Temperature Control: The addition of the Grignard reagent to the proline derivative is typically carried out at low temperatures (e.g., -15°C to 0°C) to minimize side reactions.[8]
-
Slow Addition: Add the Grignard reagent dropwise to the solution of the proline derivative. A rapid addition can lead to localized overheating and the formation of byproducts.
-
Reaction Time: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an adequate amount of time to ensure complete conversion. Monitor the reaction progress by TLC or LC-MS.[9]
Q3: I'm observing significant side product formation during my synthesis. What are these byproducts and how can I minimize them?
Side product formation is a common cause of reduced yields. The nature of the byproducts will depend on the synthetic route employed.
Common Side Products and Mitigation Strategies:
| Side Product | Likely Cause | Mitigation Strategy |
| Over-reduction to the corresponding alcohol | In reductive amination, using a reducing agent that is too strong. | Use a milder reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).[6] |
| Double addition of the Grignard reagent | In the Grignard reaction with an ester or Weinreb amide. | Use a Weinreb amide of L-proline, which is known to be less susceptible to over-addition.[3] Maintain low reaction temperatures. |
| Racemization of the chiral center | Harsh reaction conditions (e.g., high temperatures or strongly basic/acidic conditions). | Employ milder reaction conditions. For example, use a weaker base in amination reactions.[10] |
Q4: My purification process seems to be the source of significant product loss. How can I optimize the work-up and purification?
Product loss during work-up and purification is a frequent and often underestimated problem.[9]
Workflow for Optimizing Purification:
Caption: A logical workflow for optimizing the purification of this compound.
Detailed Steps:
-
Aqueous Work-up:
-
Quenching: Quench the reaction mixture carefully, especially after a Grignard reaction, by slowly adding a saturated aqueous solution of ammonium chloride.
-
pH Adjustment: this compound is a basic amine. To extract it into an organic solvent, the aqueous layer should be basified (e.g., with NaOH) to a pH greater than 10.
-
Solvent Selection: Use an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions to maximize recovery.
-
-
Purification Techniques:
-
Column Chromatography: If necessary, use column chromatography on silica gel. A mixture of dichloromethane and methanol with a small amount of triethylamine is often effective for eluting amines and preventing streaking on the column.
-
Distillation: For larger quantities, distillation under reduced pressure can be an effective purification method.[11]
-
Salt Formation: Consider forming a salt (e.g., hydrochloride) of the product, which can often be purified by crystallization.[12]
-
Q5: How can I confirm the stereochemical purity of my final product?
Ensuring the enantiomeric excess (e.e.) of your this compound is crucial, especially in drug development.
Analytical Techniques for Stereochemical Analysis:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the e.e. of chiral amines. Use a suitable chiral stationary phase column.
-
Chiral Gas Chromatography (GC): Can also be used, often after derivatization of the amine.
-
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: In some cases, chiral lanthanide shift reagents can be used to differentiate the enantiomers in the ¹H NMR spectrum.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is a general guideline and may require optimization based on your specific N-protected proline derivative.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add your N-protected L-proline derivative (1.0 eq) and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -15°C in an appropriate cooling bath.
-
Grignard Addition: Add a solution of isopropylmagnesium bromide in THF (1.1 - 1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below -10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates completion.
-
Quenching: Cool the reaction mixture to 0°C and slowly quench by adding a saturated aqueous solution of NH₄Cl.
-
Work-up: Dilute the mixture with water and basify to pH > 10 with 2M NaOH. Extract the aqueous layer three times with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Diagram of the Grignard Reaction Pathway
Caption: Simplified pathway of the Grignard reaction for the synthesis of this compound.
By systematically addressing these common issues, you can significantly improve the yield and purity of your this compound synthesis.
References
- Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications.
- Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. RSC Publishing.
- Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed.
- The Role of Proline in the Formation of 2-Propionyl-1-Pyrroline: A Technical Guide. Benchchem.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH.
- Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH.
- US5212158A - Derivatives of l-proline, their preparation and their biological uses. Google Patents.
- (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride for sale. Vulcanchem.
- Pyrrolidine-2-carboxylic acid (L-Proline) | Request PDF. ResearchGate.
- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC - NIH.
- Technical Support Center: Troubleshooting Low Yield in Multi-step Alkaloid Synthesis. Benchchem.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.
- L-Prolinamide synthesis. ChemicalBook.
- US4384125A - Process for the purification of 2-pyrrolidone. Google Patents.
- CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed.
- (PDF) Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media. ResearchGate.
- Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation. PubMed.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- CA1178918A - Process for the purification of 2-pyrrolidone. Google Patents.
- US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
- troubleshooting low yield in 4-(Pyrrolidin-1-yl)phenol synthesis. Benchchem.
- Proline Analogues. PubMed.
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US5212158A - Derivatives of l-proline, their preparation and their biological uses - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 12. (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride () for sale [vulcanchem.com]
(2S)-2-Isopropylpyrrolidine Salts Recrystallization Technical Support Center
Welcome to the comprehensive technical support guide for the recrystallization of (2S)-2-Isopropylpyrrolidine salts. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying these valuable chiral building blocks. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, making robust purification techniques essential.[1] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address specific challenges encountered during experimental work.
Section 1: Fundamentals of Recrystallization
Q1: What is the underlying principle of recrystallization for purification?
Recrystallization is a purification technique for solid compounds based on differences in solubility.[2][3] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[3] In an ideal recrystallization:
-
An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated or near-saturated solution.[2][4]
-
Any insoluble impurities are removed by hot filtration.
-
The solution is cooled slowly and without disturbance.[3][4]
-
As the solution cools, the solubility of the desired compound decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind in the "mother liquor."[2]
-
The purified crystals are then collected by filtration.[4]
The success of this technique hinges on selecting a suitable solvent in which the compound of interest has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures.[2]
Section 2: Troubleshooting Common Recrystallization Issues
This section addresses the most frequently encountered problems during the recrystallization of this compound salts and provides actionable solutions.
Q2: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?
Cause: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[5][6] This can happen for a few key reasons:
-
High Impurity Levels: Significant amounts of impurities can depress the melting point of your compound, causing it to melt in the hot solvent.[5][7]
-
Low Melting Point: The melting point of your salt may be lower than the boiling point of the solvent you are using.[5][7] As the solution cools, it becomes saturated while the solute is still in a liquid state.[5]
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution faster than it can form an ordered crystal lattice.[3]
-
Inappropriate Solvent Choice: The solvent may be too "good" or too "poor," leading to conditions that favor liquid-liquid phase separation.[5]
Solutions:
-
Re-heat and Add More Solvent: Return the flask to the heat source, re-dissolve the oil, and add a small amount of additional solvent. This can help keep the compound soluble at a slightly lower temperature as it cools, allowing crystallization to occur below its melting point.[7]
-
Change the Solvent System:
-
If you are using a single solvent, try a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy (the saturation point). Re-heat to clarify and then cool slowly.
-
If you are already using a mixed system, adjust the ratio. You may need to use more of the "good" solvent.
-
-
Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.
-
Induce Crystallization at a Lower Temperature: Cool the solution to a lower temperature before attempting to induce crystallization by scratching the flask or seeding.
-
Purify by Other Means First: If the material is very impure, consider a preliminary purification step like column chromatography to remove the bulk of the impurities before attempting recrystallization.[8]
-
Seeding: Introduce a seed crystal (a tiny crystal of the pure compound) to the cooled, supersaturated solution to provide a nucleation site for crystal growth.[6]
Q3: No crystals are forming, even after the solution has cooled to room temperature. What should I do?
Cause: This is often due to either using too much solvent, resulting in a solution that is not supersaturated upon cooling, or the solution has become supersaturated but requires an initiation event for nucleation.[4]
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a small crystal of the pure product to the solution.
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[7] Gently heat the solution to boil off some of the solvent, then allow it to cool again.[7] Be careful not to boil off too much, as this can cause the product to crash out of solution impurely.
-
Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the solubility of your compound.[3] This should be done only after the solution has been allowed to cool to room temperature slowly.
Q4: My recrystallization resulted in a very low yield. How can I improve it?
Cause: A low yield can stem from several factors:
-
Using too much solvent: This is the most common reason, as a significant portion of the product will remain dissolved in the mother liquor.[7]
-
Premature crystallization: The compound may have started to crystallize during a hot filtration step, leading to product loss.
-
Washing with the wrong solvent or too much solvent: Washing the collected crystals with a solvent in which they are soluble, or using too much of the cold recrystallization solvent, will dissolve some of the product.
-
The inherent solubility of the compound: Some product will always be lost due to its residual solubility in the cold solvent.[4]
Solutions:
-
Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.[4]
-
Prevent Premature Crystallization: During hot filtration, warm the funnel and receiving flask to prevent the solution from cooling and depositing crystals on the filter paper.[2]
-
Optimize Washing: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[4]
-
Recover a Second Crop: The mother liquor can be concentrated by boiling off some of the solvent and then cooled again to obtain a second, though likely less pure, crop of crystals.
Q5: The resulting crystals are colored, but the pure compound should be colorless. How do I remove colored impurities?
Cause: The presence of highly colored, high-molecular-weight impurities.
Solution:
-
Use Activated Charcoal: After dissolving the impure solid in the hot solvent, but before any hot filtration step, add a small amount of activated charcoal to the solution. The colored impurities will adsorb to the surface of the charcoal.[4]
-
Procedure:
-
Add a very small amount (a spatula tip) of charcoal to the hot solution.
-
Keep the solution hot for a few minutes to allow for adsorption.
-
Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless.
-
Proceed with the cooling and crystallization steps as usual.
-
Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding the charcoal.
Section 3: Experimental Protocols & Data
Recommended Solvent Systems for Pyrrolidine Salts
Choosing the right solvent is critical. For salts, which are often highly polar, a range of protic and aprotic polar solvents should be considered. Below is a table of commonly used solvent systems.
| Solvent/System | Polarity | Boiling Point (°C) | Comments |
| Isopropanol (IPA) | Polar Protic | 82.6 | Often a good starting point for amine hydrochlorides. |
| Ethanol (EtOH) | Polar Protic | 78.4 | Similar to IPA, good general solvent for polar compounds.[9] |
| Methanol (MeOH) | Polar Protic | 64.7 | Can be too strong a solvent, leading to lower yields. |
| Acetonitrile | Polar Aprotic | 81.6 | Good for salts, less protic character than alcohols. |
| Acetone | Polar Aprotic | 56 | Can be effective, especially in mixed systems. |
| Ethyl Acetate/Hexane | Mixed | 77.1 / 69 | A common non-polar/polar aprotic mixture for less polar salts.[9] |
| IPA/Water | Mixed | Variable | Useful for highly polar salts; water increases polarity. |
General Recrystallization Protocol for this compound Hydrochloride
This protocol provides a starting point for the purification of the hydrochloride salt. It should be optimized for other salt forms (e.g., tartrate, mesylate).
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude salt in various solvents from the table above to find a suitable one (dissolves when hot, crystallizes when cold). Isopropanol is often a good first choice.
-
Dissolution: Place the crude this compound HCl in an Erlenmeyer flask. Add a minimal amount of isopropanol and bring the mixture to a gentle boil with stirring. Continue adding small portions of hot isopropanol until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block).[7] Slow cooling is crucial for the formation of large, pure crystals.[3]
-
Cooling: Once the flask has reached room temperature, you may place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.
-
Drying: Continue to draw air through the crystals on the filter to partially dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.
Section 4: Visualizing the Workflow
Recrystallization Workflow Diagram
The following diagram outlines the standard decision-making process and steps for a successful recrystallization.
Caption: Standard workflow for the recrystallization of chiral amine salts.
Troubleshooting Decision Tree for "Oiling Out"
This diagram provides a logical path to troubleshoot the common issue of a compound oiling out.
Caption: Decision tree for resolving issues when a compound oils out.
References
-
thetoastyone et al. (2013). Recrystallization (help meeeeee). r/chemistry via Reddit. [Link]
-
Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]
-
Nichols, L. (2023). Recrystallization. Chemistry LibreTexts. [Link]
-
LibreTexts. (2021). 2.1: Recrystallization. Chemistry LibreTexts. [Link]
-
Namvari, M. et al. (2014). How to avoid the formation of oil droplets during recrystallization? ResearchGate. [Link]
-
Blacker, J., & Headley, C. (2010). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Request PDF via ResearchGate. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. [Link]
-
Ghorai, M. K. et al. (2020). Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. PubMed. [Link]
-
Stolarska, M. et al. (n.d.). Chiral pyrrolidinium salts derived from menthol as precursor - Synthesis and properties. ResearchGate. [Link]
-
Brath, H. et al. (n.d.). Deacidification of oils and fats of biological origine by aqueous solutions of tertiary amines. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Propan-2-yl)pyrrolidine. PubChem. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
-
Asad, M. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. reddit.com [reddit.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Tips & Tricks [chem.rochester.edu]
Technical Support Center: (2S)-2-Isopropylpyrrolidine Catalyst Deactivation and Recovery
Welcome to the technical support center for (2S)-2-Isopropylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges associated with the use of this versatile organocatalyst. Here, we delve into the root causes of catalyst deactivation and provide robust, field-proven protocols for its recovery and reuse, ensuring the integrity and efficiency of your synthetic endeavors.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Issues
This section addresses the most frequently encountered problems during reactions catalyzed by this compound. Each issue is presented in a question-and-answer format, exploring the underlying chemical principles and offering concrete solutions.
Q1: My reaction is sluggish, or the conversion has stalled. What are the likely causes of catalyst deactivation?
A1: Reduced catalytic activity is a common issue that can often be traced back to several key factors. Understanding the mechanism of pyrrolidine-based organocatalysis is crucial for diagnosis. The catalyst operates primarily through the formation of a nucleophilic enamine intermediate with a carbonyl donor (e.g., a ketone or aldehyde).[1] Any disruption to this catalytic cycle can lead to a drop in performance.
-
Possible Cause 1: Formation of Off-Cycle Resting States
-
Causality: this compound can react with carbonyl compounds to form stable, non-productive intermediates that effectively remove the catalyst from the active cycle. A primary example, drawing parallels from proline catalysis, is the formation of an oxazolidinone (a type of hemiaminal) when the catalyst reacts with a ketone or aldehyde substrate.[2] This species is in equilibrium with the active enamine intermediate but can become a significant "sink" for the catalyst, especially at high substrate concentrations.[3]
-
Solution:
-
Monitor Intermediates: Use 1H NMR to monitor the reaction mixture for the characteristic signals of oxazolidinone species.[3]
-
Control Substrate Addition: Instead of adding the carbonyl substrate all at once, employ slow addition (e.g., via syringe pump). This keeps the instantaneous concentration of the free carbonyl low, disfavoring the formation of the off-cycle reservoir.
-
Introduce Water (Judiciously): A small amount of water can sometimes facilitate the hydrolysis of these off-cycle intermediates back to the starting materials, re-releasing the catalyst into the active cycle.[4] However, excess water can be detrimental (see Cause 2).
-
-
-
Possible Cause 2: Presence of Water or Protic Impurities
-
Causality: While trace amounts of water can sometimes be beneficial, excess water can severely hinder the reaction. Water can hydrolyze the crucial enamine and iminium ion intermediates, effectively shutting down the catalytic cycle.[5] Furthermore, protic impurities (like alcohols from solvents) can interfere with the catalyst's acid/base properties and disrupt the transition state assembly.
-
Solution:
-
Use Anhydrous Conditions: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and reagents.
-
Employ Molecular Sieves: Add activated molecular sieves (e.g., 4 Å) to the reaction mixture to scavenge trace amounts of water.
-
-
-
Possible Cause 3: Catalyst Degradation
-
Causality: Although pyrrolidine-based catalysts are generally robust, they can degrade under harsh conditions. Strong acids or bases, high temperatures, or oxidative conditions can lead to decomposition.[6] For instance, some pyrrolidine derivatives can be dehydrogenated to form pyrroles in the presence of certain catalysts or conditions, which are catalytically inactive.[7]
-
Solution:
-
Optimize Reaction Conditions: Avoid excessive temperatures and ensure the reaction medium is free from strong acids, bases, or oxidizing agents not required for the transformation.
-
Inert Atmosphere: For sensitive substrates or prolonged reaction times, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation.
-
-
Q2: I'm observing a significant drop in enantioselectivity (% ee). Why is this happening and how can I fix it?
A2: A loss of stereocontrol is a critical issue in asymmetric catalysis. It often points to a disruption of the well-organized transition state or the emergence of a competing, non-selective reaction pathway.
-
Possible Cause 1: Water Interference in the Transition State
-
Causality: The high enantioselectivity achieved with chiral pyrrolidine catalysts stems from a highly organized, sterically constrained transition state. Water molecules can disrupt the hydrogen-bonding network within this transition state, leading to a less ordered arrangement and, consequently, a loss of facial selectivity.[5]
-
Solution: Adhere strictly to the anhydrous conditions outlined in A1, Cause 2. The meticulous exclusion of water is often paramount for achieving high enantioselectivity.
-
-
Possible Cause 2: Competing Background (Uncatalyzed) Reaction
-
Causality: If the reaction is run at elevated temperatures or for extended periods, a non-catalyzed background reaction may begin to contribute significantly to the product formation. This pathway is achiral and will produce a racemic mixture, thereby eroding the overall enantiomeric excess.
-
Solution:
-
Lower the Reaction Temperature: Reducing the temperature often significantly slows down the uncatalyzed reaction more than the catalyzed one, improving the signal-to-noise ratio in favor of the enantioselective pathway.
-
Optimize Catalyst Loading: Ensure a sufficient catalyst loading is used. While minimizing catalyst is desirable, too low a concentration can make the background reaction competitive. Typical loadings for pyrrolidine catalysts range from 5-20 mol%.
-
-
-
Possible Cause 3: Impurities in the Catalyst
-
Causality: If the catalyst has been recovered and reused, it may contain impurities that interfere with its performance. Even small amounts of the opposite enantiomer of the catalyst will drastically reduce the observed % ee.
-
Solution: Verify the enantiomeric purity of your catalyst using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis. If impurities are detected, repurification is necessary (see Catalyst Recovery section).
-
Catalyst Deactivation & Catalytic Cycle Visualization
The following diagram illustrates the primary catalytic cycle for a this compound-catalyzed reaction (e.g., Michael addition) and a key deactivation pathway leading to a non-productive off-cycle intermediate.
Caption: Catalytic cycle and a common deactivation pathway.
Catalyst Recovery and Regeneration Guide
Recovering the homogeneous this compound catalyst post-reaction is crucial for cost-effectiveness and sustainability. The basicity of the pyrrolidine nitrogen allows for a straightforward separation from neutral organic products and starting materials via acid-base extraction.
Detailed Experimental Protocol: Recovery via Acid-Base Extraction
This protocol outlines a standard procedure to recover the catalyst from a completed reaction mixture.
Prerequisites:
-
The reaction has been quenched (if necessary) and worked up to a stage where the crude product is dissolved in a water-immiscible organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate, or Diethyl Ether).
-
The desired product is a neutral organic compound.
Step-by-Step Methodology:
-
Acidic Extraction:
-
Transfer the organic solution containing your crude product and the catalyst to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution, such as 1 M Hydrochloric Acid (HCl).
-
Causality: The acidic solution protonates the basic nitrogen of the this compound, forming a water-soluble ammonium salt. The neutral organic product remains in the organic layer.[8]
-
Stopper the funnel, invert, and vent frequently to release any pressure buildup. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate completely. Drain the lower aqueous layer (containing the catalyst salt) into a clean flask.
-
Repeat the extraction of the organic layer with a fresh portion of 1 M HCl to ensure complete recovery of the catalyst. Combine the aqueous extracts.
-
-
Back-Washing (Optional but Recommended):
-
Wash the combined acidic aqueous extracts with a small portion of fresh organic solvent (e.g., DCM) to remove any residual dissolved neutral product. Discard this organic wash.[9]
-
-
Basification and Re-extraction:
-
Cool the acidic aqueous solution (containing the catalyst salt) in an ice bath.
-
Slowly add a strong base, such as 3 M Sodium Hydroxide (NaOH), dropwise with swirling until the solution is strongly basic (pH > 12, check with pH paper).
-
Causality: The strong base deprotonates the ammonium salt, regenerating the free amine form of this compound, which is less soluble in water and can be extracted back into an organic solvent.[10]
-
Transfer the basic aqueous solution back to a clean separatory funnel.
-
Add a portion of a clean, water-immiscible organic solvent (e.g., DCM).
-
Shake vigorously, venting frequently. Allow the layers to separate.
-
Drain the lower organic layer (now containing the recovered catalyst) into a clean flask.
-
Repeat the extraction of the aqueous layer with two more portions of the organic solvent to ensure maximum recovery. Combine all organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extracts containing the recovered catalyst over an anhydrous drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the recovered this compound, typically as an oil.
-
Catalyst Recovery Workflow Diagram
Caption: Workflow for the recovery of this compound via acid-base extraction.
Frequently Asked Questions (FAQs)
-
Q: How should I store this compound?
-
A: It should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) and refrigerated to minimize potential degradation from air and moisture.
-
-
Q: The protocol for catalyst recovery seems extensive. Are there simpler methods?
-
A: For homogeneous catalysts, acid-base extraction is the most common and effective method. An alternative strategy to simplify recovery is to use a heterogenized version of the catalyst, where the pyrrolidine moiety is immobilized on a solid support like polystyrene or silica gel.[11] This allows for recovery by simple filtration, though it may sometimes result in lower catalytic activity compared to the homogeneous counterpart.[11]
-
-
Q: After recovery, can I reuse the catalyst immediately?
-
A: It is highly recommended to assess the purity and integrity of the recovered catalyst before reuse. A simple 1H NMR can confirm its chemical structure. If a drop in enantioselectivity was previously observed, verifying its enantiomeric purity via chiral HPLC is advised.
-
-
Q: My product is also basic. Can I still use this recovery protocol?
-
A: If your product is also basic, it will be extracted into the aqueous acidic layer along with the catalyst, and this protocol will not be effective. In such cases, other purification methods like column chromatography will be necessary to separate the product from the catalyst.
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution(s) |
| Reduced Activity / Stalled Reaction | Formation of off-cycle oxazolidinone intermediates. | Use slow addition for carbonyl substrates; consider adding a catalytic amount of water. |
| Presence of excess water or protic impurities. | Use anhydrous solvents/reagents; add molecular sieves. | |
| Catalyst degradation due to harsh conditions. | Optimize temperature; avoid strong acids/bases; use an inert atmosphere. | |
| Loss of Enantioselectivity (% ee) | Water disrupting the transition state. | Ensure strictly anhydrous conditions. |
| Competing uncatalyzed background reaction. | Lower the reaction temperature; optimize catalyst loading. | |
| Contamination of the catalyst stock. | Verify enantiomeric purity of the catalyst via chiral HPLC; repurify if necessary. |
References
-
List, B., Hoang, L., & Martin, H. J. (2004). New Mechanistic Studies on the Proline-Catalyzed Aldol Reaction. Proceedings of the National Academy of Sciences of the United States of America, 101(16), 5839–5842. [Link]
-
Benaglia, M., Puglisi, A., & Cozzi, F. (2003). Heterogeneous organocatalysis: the proline case. RSC Publications. [Link]
-
Fassbach, T. A., et al. (2024). Recycling of Homogeneous Catalysts─Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. ACS Catalysis. [Link]
-
Proline-catalyzed aldol reactions. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Armstrong, A., et al. (2021). Re-Examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. Open Research Repository. [Link]
-
Blackmond, D. G. (2005). Proline Catalyzed Direct Asymmetric Aldol and Mannich Reactions. University of Illinois Urbana-Champaign Department of Chemistry. [Link]
-
van Leeuwen, P. W. N. M. (2018). Decomposition Pathways of Homogeneous Catalysts. ResearchGate. [Link]
-
Procter, D. J., et al. (2018). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. PMC. [Link]
-
Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Royal Society of Chemistry. [Link]
-
Satyawali, Y., et al. (2017). Asymmetric synthesis of chiral amine in organic solvent and in-situ product recovery for process intensification: A case study. Atlantic Technological University (ATU). [Link]
-
Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. [Link]
-
Liu, Y., et al. (2023). Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis from acetylene. Reaction Chemistry & Engineering. [Link]
-
Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. [Link]
-
Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. (2022). MDPI. [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2022). ResearchGate. [Link]
-
Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. (2021). MDPI. [Link]
-
Acid-Base Extraction Tutorial. (2020, March 21). YouTube. [Link]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Sustainable Recycling of Homogeneous Catalysts | SepPure — SepPure Technologies [seppure.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. idc-online.com [idc-online.com]
- 11. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
Technical Support Center: Solvent Effects in (2S)-2-Isopropylpyrrolidine Organocatalysis
Welcome to the technical support center for (2S)-2-isopropylpyrrolidine organocatalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects in their experiments. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.
I. Frequently Asked Questions (FAQs)
Q1: My reaction catalyzed by this compound is showing low enantioselectivity (ee). Could the solvent be the culprit?
A1: Absolutely. The choice of solvent is a critical parameter that directly influences the stereochemical outcome of the reaction.[1] Solvents mediate the stability of the transition states and the conformation of the catalyst-substrate complex.[2] In enamine catalysis, the solvent's properties—polarity, proticity, and hydrogen-bonding capability—can dictate the preferred reaction pathway, leading to either high or low enantioselectivity.
The catalytic cycle of this compound involves the formation of key intermediates: an iminium ion and a subsequent enamine.[3] The solvent interacts with these intermediates and the transition states leading to their formation and reaction. An inappropriate solvent can fail to adequately stabilize the desired transition state, or it might favor a competing, non-stereoselective pathway.
Q2: I'm observing inconsistent yields and reaction rates. How does the solvent affect these parameters?
A2: Inconsistent yields and rates are often linked to solvent effects on reaction equilibria and the stability of catalytic intermediates.[4] For instance, the formation of the crucial enamine intermediate is a reversible process.[3] The solvent can shift this equilibrium. Polar solvents can influence the imine-to-enamine tautomerization, which is a key step in the catalytic cycle.[4]
Furthermore, the solubility of the catalyst, substrates, and any additives is solvent-dependent. Poor solubility can lead to a heterogeneous reaction mixture, causing inconsistent results. In some cases, increasing the polarity of the solvent can even lead to a decrease in catalytic activity by promoting proton transfer from acidic species (like silanols in heterogeneous catalysts) to the amine catalyst, thereby deactivating it.[4]
Q3: What is the general difference between using protic and aprotic solvents in these reactions?
A3: The distinction between protic and aprotic solvents is crucial in organocatalysis.[5][6][7]
-
Protic Solvents (e.g., water, methanol, ethanol) have a hydrogen atom bonded to an electronegative atom and can act as hydrogen-bond donors.[6][7] In the context of this compound catalysis, protic solvents can stabilize charged intermediates and transition states through hydrogen bonding.[5] This can be beneficial in some cases, for instance, by accelerating Michael addition reactions.[8] However, they can also "cage" the nucleophilic enamine intermediate through hydrogen bonding, potentially reducing its reactivity.[5]
-
Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, toluene) lack an acidic proton and cannot donate hydrogen bonds.[5][6] Polar aprotic solvents can still solvate charged species effectively. They are often favored in reactions where a highly reactive, "naked" nucleophile is desired, as they do not suppress nucleophilicity through hydrogen bonding to the same extent as protic solvents.[5]
The choice between protic and aprotic solvents is highly reaction-dependent, and often a screening of both types is necessary for optimization.
Q4: Can you explain the role of solvent polarity in more detail?
A4: Solvent polarity, often quantified by the dielectric constant, plays a multifaceted role. Generally, polar solvents are better at stabilizing charged intermediates and transition states.[4][7] In the context of enamine catalysis, the formation of the iminium ion involves charge development, which is favored in more polar environments.
However, the effect of polarity is not always straightforward. An increase in solvent polarity can sometimes have a negative impact. For example, it might overly stabilize the starting materials or an off-cycle intermediate, thus increasing the activation energy for the desired reaction step.[4] In some instances, nonpolar solvents like toluene have been found to provide excellent results, highlighting that a simple correlation between polarity and success is not always present.[8]
II. Troubleshooting Guides
Guide 1: Troubleshooting Low Enantioselectivity
Issue: The enantiomeric excess (ee) of your product is consistently below expectations.
Underlying Cause: The solvent is likely not providing the optimal environment to favor the desired stereoisomeric transition state. This could be due to improper stabilization of the transition state or interference with the catalyst's chiral environment.
Workflow for Optimizing Enantioselectivity:
Caption: Workflow for troubleshooting low enantioselectivity.
Step-by-Step Protocol: Solvent Screening for Enantioselectivity
-
Solvent Selection: Choose a diverse range of solvents covering different polarities and proticities. A good starting point includes:
-
Apolar Aprotic: Toluene, Hexane
-
Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Polar Protic: Ethanol (EtOH), Methanol (MeOH), Water (often as a co-solvent)
-
-
Reaction Setup: Set up a series of small-scale reactions, one for each solvent. It is critical to keep all other parameters constant (temperature, concentration, catalyst loading, reaction time).[2]
-
Execution and Monitoring: Stir the reactions at the chosen temperature and monitor their progress by a suitable technique (e.g., TLC, GC, or NMR).
-
Analysis: Once the reactions are complete, quench them and carefully work up each reaction mixture. Determine the yield and enantiomeric excess for each solvent using chiral HPLC or GC.
-
Data Evaluation: Tabulate the results to identify the solvent that provides the best balance of high enantioselectivity and acceptable yield.
Data Interpretation Table (Illustrative Example)
| Solvent | Type | Dielectric Constant (ε) | Yield (%) | ee (%) |
| Toluene | Apolar Aprotic | 2.4 | 85 | 92 |
| DCM | Polar Aprotic | 9.1 | 90 | 85 |
| THF | Polar Aprotic | 7.5 | 78 | 88 |
| MeCN | Polar Aprotic | 37.5 | 65 | 70 |
| EtOH | Polar Protic | 24.5 | 95 | 60 |
| DMSO | Polar Aprotic | 46.7 | 50 | 45 |
This is example data and actual results will vary based on the specific reaction.
From this illustrative data, toluene would be selected for further optimization, as it provides the highest enantioselectivity.
Guide 2: Addressing Poor Yield and Slow Reaction Rates
Issue: The reaction is sluggish, incomplete, or results in a low yield of the desired product.
Underlying Cause: The solvent may be hindering the catalytic cycle by poorly solvating reactants, deactivating the catalyst, or shifting a key equilibrium (e.g., enamine formation) in an unfavorable direction.
Logical Flow for Improving Yield and Rate:
Caption: A systematic approach to improving reaction yield and rate.
Step-by-Step Protocol: Optimizing for Yield and Rate
-
Solubility Check: Before initiating a full screen, visually inspect the solubility of your starting materials and the catalyst in a few selected solvents at the intended reaction concentration. A homogeneous solution is often desirable.
-
Solvent Screening: Similar to the protocol for enantioselectivity, perform a solvent screen. In this case, the primary metric for evaluation is the reaction conversion over a set period. Solvents that have shown promise in related literature for similar transformations are a good starting point.[8]
-
Monitoring: Monitor the reactions closely using TLC, GC, or NMR at regular intervals to determine the initial reaction rate and the time to completion.
-
Data Analysis: Create a table comparing the conversion or yield at a specific time point for each solvent.
-
Concentration Optimization: Once a suitable solvent is identified, investigate the effect of concentration. In some cases, more dilute conditions can prevent side reactions, while in others, higher concentrations can accelerate the desired transformation.
Considerations for Specific Reactions:
-
Aldol Reactions: In proline-catalyzed aldol reactions, polar aprotic solvents like DMF or DMSO are often effective.[3] However, for some substrates, less polar solvents may be required to achieve high diastereoselectivity.
-
Michael Additions: Protic solvents, such as ethanol or even water-ethanol mixtures, can accelerate Michael additions.[8] The use of a Brønsted acid co-catalyst can also be beneficial and its effectiveness may be solvent-dependent.
-
Reactions with Hayashi-Jørgensen Catalysts: These bulky diarylprolinol silyl ether catalysts are generally more soluble in organic solvents than proline itself, offering a broader range of applicable solvents.[9] Toluene and chloroform are often good starting points.[8]
III. The Catalytic Cycle and Solvent Interaction
The catalytic cycle for this compound begins with the reaction between the catalyst and a carbonyl compound (typically an aldehyde or ketone) to form an iminium ion. This is followed by deprotonation to generate the key nucleophilic enamine intermediate. The solvent plays a critical role in each step of this process.
Caption: The role of the solvent in the enamine catalytic cycle.
This diagram illustrates how the solvent interacts at different stages of the catalytic cycle. Polar solvents can stabilize the charged iminium ion, potentially accelerating its formation.[4] The hydrogen-bonding ability of the solvent can modulate the nucleophilicity of the enamine intermediate.[10] Critically, the solvent environment around the enamine-electrophile transition state is a key determinant of the final product's stereochemistry.
By systematically investigating and understanding the role of the solvent, you can unlock the full potential of this compound organocatalysis, leading to more efficient, selective, and reproducible synthetic methods.
References
- Sung, S., et al. (2013). Solvent-Induced Reversal of Activities between Two Closely Related Heterogeneous Catalysts in the Aldol Reaction. Journal of the American Chemical Society.
- Mukherjee, S., et al. (2007). Asymmetric Enamine Catalysis. Chemical Reviews.
- do Carmo, D. R., et al. (2021). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. Molecules.
- Verde, V., et al. (2018). Synergistic Strategies in Aminocatalysis. ACS Catalysis.
- García-Vior, M., et al. (2024). Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. Journal of Chemical Education.
- Kaerner, P., et al. (2014). Enamine/Dienamine and Brønsted Acid Catalysis: Elusive Intermediates, Reaction Mechanisms, and Stereoinduction Modes Based on in Situ NMR Spectroscopy and Computational Studies. Accounts of Chemical Research.
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Chem-Station. (2015). Hayashi-Jørgensen Catalyst. Chem-Station International Edition. Available at: [Link]
- Deplanche, K., et al. (2023). The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Chemical Science.
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]
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Jurkowski, W., et al. (2021). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Solid supported Hayashi–Jørgensen catalyst as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions. ResearchGate. Available at: [Link]
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IntechOpen. (2025). Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. IntechOpen. Available at: [Link]
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Kishan's Classes. (2025). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). YouTube. Available at: [Link]
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Verma, R., et al. (2021). How the addition of a polar aprotic solvent alters aldol-addition kinetics: exploring the role of solvent molecules and their dynamics. Reaction Chemistry & Engineering. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions. RSC Publishing. Available at: [Link]
-
Dal-Pozzo, A., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2019). 6.05.1. Protic vs Aprotic Solvents. Chemistry LibreTexts. Available at: [Link]
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ResearchGate. (2023). Pyrrolidine-based organocatalysts used in aqueous media. ResearchGate. Available at: [Link]
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Yetra, S. R., et al. (2015). Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. Organic Letters. Available at: [Link]
-
PubChem. (n.d.). 2-(Propan-2-yl)pyrrolidine. PubChem. Available at: [Link]
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National Institutes of Health. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central. Available at: [Link]
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National Institutes of Health. (2025). Solvent Effects on C–H Abstraction by Hydroperoxyl Radicals: Implication for Antioxidant Strategies. PubMed Central. Available at: [Link]
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National Institutes of Health. (2015). Solvent effects on phytochemical constituent profiles and antioxidant activities, using four different extraction formulations for analysis of Bucida buceras L. and Phoradendron californicum. PubMed. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess for (2S)-2-Isopropylpyrrolidine Products
For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral building blocks like (2S)-2-Isopropylpyrrolidine is not merely a quality metric; it is a fundamental determinant of a drug candidate's efficacy and safety profile. The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical science, as the "wrong" enantiomer can range from being inactive to dangerously toxic. Consequently, the rigorous and accurate determination of enantiomeric excess (ee) is a critical, non-negotiable step in the synthetic and quality control workflow.
This in-depth technical guide provides a comparative analysis of the principal analytical methodologies for determining the enantiomeric excess of this compound. We will delve into the mechanistic underpinnings of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols to empower you to select and implement the most suitable method for your research.
The Imperative of Method Selection: A Comparative Overview
The choice of an analytical technique for ee determination is governed by a multitude of factors, including the physicochemical properties of the analyte, required sensitivity and accuracy, sample throughput, and the instrumentation available. For a secondary amine like 2-isopropylpyrrolidine, each method presents a unique set of advantages and challenges.
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP).[1] | Differential interaction of volatile enantiomers with a CSP in a capillary column.[2] | Formation of diastereomeric complexes with a Chiral Auxiliary, leading to distinct NMR signals.[3] |
| Analyte Volatility | Not a limiting factor.[2] | Requires volatile and thermally stable analytes or derivatives.[2] | Not a limiting factor. |
| Derivatization | Often not required (direct method), but can be used (indirect method).[1] | Frequently necessary to increase volatility and improve peak shape (e.g., acylation).[2] | Required (Chiral Derivatizing Agent) or involves addition of a Chiral Solvating Agent.[3] |
| Resolution (Rs) | Generally Good to Excellent (Rs > 1.5). | Typically Excellent (Rs > 2.0).[4] | Dependent on the chiral auxiliary and magnetic field strength; signal overlap can be a challenge. |
| Sensitivity | High (ng level). | Very High (pg level). | Lower, requires higher sample concentration (mg level). |
| Sample Throughput | Moderate to High. | High. | Low to Moderate. |
| Key Advantage | Broad applicability, robust, and well-established.[1] | High resolution and speed.[2] | Provides structural information; no separation required. |
| Key Disadvantage | Higher solvent consumption. | Potential for thermal degradation of the analyte or derivative.[2] | Lower sensitivity; potential for signal overlap. |
I. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the most versatile and widely adopted technique for the enantioseparation of chiral compounds in the pharmaceutical industry.[5] The method's power lies in the direct separation of enantiomers on a Chiral Stationary Phase (CSP), obviating the need for derivatization in many cases.[1]
The Science Behind the Separation
The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers of 2-isopropylpyrrolidine and the chiral selector immobilized on the stationary phase.[6] The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. For pyrrolidine derivatives, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective due to their complex chiral recognition mechanisms involving hydrogen bonding, dipole-dipole, and steric interactions.[7][8]
Experimental Protocol: Direct Enantioseparation on a Polysaccharide-Based CSP
This protocol provides a robust starting point for the method development for this compound. Optimization of the mobile phase composition is often necessary to achieve baseline resolution.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Prepare a racemic standard of 2-isopropylpyrrolidine at the same concentration to confirm the identity and elution order of the enantiomers.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of an amine modifier. A typical starting condition is n-Hexane:IPA:Diethylamine (DEA) (90:10:0.1, v/v/v). The amine modifier is crucial for obtaining good peak shape for basic analytes like pyrrolidines.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject the this compound sample.
-
Integrate the peak areas of both enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [([S] - [R]) / ([S] + [R])] x 100 Where [S] and [R] are the peak areas of the (S) and (R) enantiomers, respectively.
Visualization of the HPLC Workflow
Caption: General workflow for ee% determination of this compound by Chiral HPLC.
II. Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers unparalleled resolution and speed.[2] While 2-isopropylpyrrolidine itself is volatile, its strong hydrogen-bonding capability can lead to poor peak shape and interactions with the column. Therefore, derivatization is a self-validating and often essential step to block the active N-H group, increase volatility, and improve chromatographic performance.
The Science Behind the Separation
Similar to HPLC, chiral GC relies on the differential interaction between the enantiomers and a CSP.[3] The most common CSPs for GC are based on modified cyclodextrins.[9] The derivatized enantiomers of 2-isopropylpyrrolidine form transient inclusion complexes with the cyclodextrin cavities. The subtle differences in the fit and stability of these diastereomeric complexes result in different retention times.
Experimental Protocol: Enantioseparation via Derivatization-GC
This protocol involves a common derivatization procedure using trifluoroacetic anhydride (TFAA). This reagent reacts rapidly and quantitatively with secondary amines.
1. Derivatization Procedure:
-
Dissolve approximately 5 mg of the 2-isopropylpyrrolidine sample (and a racemic standard in a separate vial) in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and let the reaction proceed at room temperature for 15-30 minutes.
-
The resulting N-trifluoroacetyl-2-isopropylpyrrolidine derivative is now ready for GC analysis. Dilute as necessary with the solvent.
2. GC System and Conditions:
-
GC System: A standard GC system with a Flame Ionization Detector (FID).
-
Column: A cyclodextrin-based chiral capillary column, such as a Chiraldex™ G-TA or equivalent (30 m x 0.25 mm ID, 0.12 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Hold at 180 °C for 5 minutes.
-
(This program should be optimized to ensure baseline separation).
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
3. Data Analysis:
-
Inject the derivatized racemic standard to determine the retention times of the two enantiomeric derivatives.
-
Inject the derivatized sample.
-
Integrate the peak areas and calculate the enantiomeric excess as described in the HPLC section.
Visualization of the GC Workflow
Caption: General workflow for ee% determination of this compound by Chiral GC.
III. NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy offers a fundamentally different approach to ee determination. Instead of physically separating the enantiomers, it renders them chemically non-equivalent (diastereotopic) directly in the NMR tube through the use of a chiral auxiliary.[10] This method is powerful because it is non-separative and can provide a direct measure of the enantiomeric ratio from a single spectrum.
The Science Behind the Differentiation
There are two primary NMR methods:
-
Chiral Solvating Agents (CSAs): A CSA is an enantiomerically pure compound that forms rapid, reversible, non-covalent diastereomeric complexes with the enantiomers of the analyte. These transient complexes have different average magnetic environments, leading to separate signals in the NMR spectrum. The equilibrium between the free and complexed states must be fast on the NMR timescale.
-
Chiral Derivatizing Agents (CDAs): A CDA reacts covalently with the analyte's functional group (in this case, the secondary amine) to form a stable pair of diastereomers. These diastereomers, being distinct chemical compounds, will have different NMR spectra, allowing for quantification. The reaction must proceed to completion without any kinetic resolution (i.e., one enantiomer reacting faster than the other).
For a secondary amine like 2-isopropylpyrrolidine, a common and effective CDA is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), which forms stable diastereomeric amides.
Experimental Protocol: ee Determination using Mosher's Acid Chloride (CDA)
This protocol is a classic and reliable method for determining the ee of chiral amines and alcohols.
1. Derivatization Procedure:
-
In a dry NMR tube, dissolve ~5-10 mg of the 2-isopropylpyrrolidine sample in ~0.6 mL of a dry deuterated solvent (e.g., CDCl₃).
-
Add a slight excess (~1.1 equivalents) of enantiomerically pure (R)-Mosher's acid chloride.
-
Add a small amount of a non-nucleophilic base, such as pyridine or triethylamine (~1.2 equivalents), to scavenge the HCl byproduct.
-
Cap the tube and mix thoroughly. The reaction is typically rapid and complete within minutes at room temperature.
2. NMR Acquisition:
-
Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum on a high-field spectrometer (≥400 MHz is recommended). ¹⁹F NMR is often preferred due to its wide chemical shift range and the absence of background signals, which can lead to better-resolved signals for the -CF₃ group of the Mosher's amide diastereomers.
3. Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers. The methoxy (-OCH₃) or trifluoromethyl (-CF₃) signals are often the most useful for this purpose.
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
Visualization of the NMR Workflow
Caption: General workflow for ee% determination of this compound by NMR using a CDA.
Conclusion: Ensuring Trustworthiness Through Validated Methods
The accurate determination of enantiomeric excess for critical chiral intermediates like this compound is fundamental to ensuring the quality, safety, and efficacy of next-generation therapeutics. Each analytical technique—Chiral HPLC, Chiral GC, and NMR Spectroscopy—offers a robust and reliable platform for this critical measurement.
-
Chiral HPLC provides a broadly applicable and direct method, often representing the gold standard for its versatility.
-
Chiral GC delivers exceptional resolution and speed, particularly when coupled with a validated derivatization protocol.
-
NMR Spectroscopy offers a unique, non-separative approach that provides direct quantification from a single spectrum.
The choice of method should be guided by the specific requirements of the analysis and validated according to established guidelines to ensure the integrity of the data. By understanding the principles behind each technique and implementing them with rigor, researchers and drug development professionals can confidently assess the stereochemical purity of their compounds, paving the way for safer and more effective medicines.
References
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Organic Syntheses. (n.d.). (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Org. Synth. 1993, 71, 1. Available at: [Link]
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Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Available at: [Link]
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Coldham, I., & Gair, S. (2006). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Synthesis, 2006(12), 1948-1972. Available at: [Link]
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Zhang, Y., et al. (2020). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. The Journal of Organic Chemistry, 85(15), 9634–9643. Available at: [Link]
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Uccello-Barretta, G., et al. (2013). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Topics in Current Chemistry, 341, 69-131. Available at: [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2520. Available at: [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
-
Wang, Y., & W. H. Pirkle. (2009). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1216(15), 3318-3323. Available at: [Link]
-
Roy, A., et al. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 123, 132940. Available at: [Link]
-
Uccello-Barretta, G., et al. (2013). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Topics in Current Chemistry, 341, 69-131. Available at: [Link]
-
Benkovics, T., et al. (2020). Enantioselective Preparation of (S)-5-Oxo-5,6-dihydro-2H-pyran-2-yl Benzoate. Organic Syntheses, 97, 234-249. Available at: [Link]
-
Wang, Y., et al. (2023). Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers. Journal of Medicinal Chemistry, 66(14), 9866–9880. Available at: [Link]
-
Di Meo, F., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12769–12781. Available at: [Link]
-
dos Santos, F. P., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(21), 5094. Available at: [Link]
-
Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954. Available at: [Link]
-
Krupčík, J., et al. (2014). GC separation of enantiomers of alkyl esters of 2-bromo substituted carboxylic acids enantiomers on 6-TBDMS-2,3-di-alkyl- β- and γ-cyclodextrin stationary phases. Chirality, 26(6), 279-285. Available at: [Link]
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Myers, A. G., et al. (1997). Synthesis and diastereoselective alkylation of pseudoephedrine amides. Organic Syntheses, 75, 1. Available at: [Link]
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Gair, S., & Coldham, I. (2006). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Synthesis, 2006(12), 1948-1972. Available at: [Link]
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Gasparrini, F., et al. (2023). Journal of Pharmaceutical and Biomedical Analysis. SFERA. Available at: [Link]
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Comparison of (2S)-2-Isopropylpyrrolidine with other proline-derived catalysts
As a Senior Application Scientist, it is a pleasure to present this technical guide on proline-derived organocatalysts. The selection of a catalyst is a critical decision in asymmetric synthesis, directly impacting yield, stereoselectivity, and overall process efficiency. This guide provides an in-depth comparison of (2S)-2-Isopropylpyrrolidine with other seminal proline-derived catalysts, grounding the discussion in mechanistic principles and performance data to aid researchers in making informed choices for their synthetic challenges.
The Proline Paradigm: A Foundation in Asymmetric Organocatalysis
The discovery that L-proline, a simple, naturally occurring amino acid, could catalyze asymmetric transformations marked a pivotal moment in organic synthesis.[1][2] It established the field of enamine catalysis, demonstrating that small organic molecules could rival the stereocontrol of complex enzymes.
Mechanism of L-Proline Catalysis
L-proline's efficacy stems from its unique bifunctional structure. The secondary amine reacts with a carbonyl donor (e.g., a ketone) to form a chiral enamine intermediate. Simultaneously, the carboxylic acid acts as an intramolecular Brønsted acid, activating the electrophilic acceptor (e.g., an aldehyde) via hydrogen bonding. This dual activation within a confined transition state is crucial for high stereoselectivity.[2][3]
Caption: Catalytic cycle of the L-proline mediated aldol reaction.
While groundbreaking, L-proline suffers from limitations, including poor solubility in many organic solvents and the need for relatively high catalyst loadings (10-30 mol%). These drawbacks spurred the development of a new generation of catalysts based on the pyrrolidine scaffold.
Structural Evolution: The Rise of C2-Substituted Pyrrolidine Catalysts
Modification of the proline structure, particularly at the C2 position, has been a fruitful strategy to enhance catalytic activity and selectivity. Two major classes of C2-substituted catalysts have emerged: those that replace the carboxylic acid with a sterically demanding group, and those that feature simple alkyl substituents.
The Gold Standard: Diarylprolinol Silyl Ethers (Hayashi-Jørgensen Catalysts)
A significant breakthrough came with the independent development of diarylprolinol silyl ethers by the Hayashi and Jørgensen groups.[2][4] In these catalysts, the carboxylic acid of proline is replaced by a bulky diphenyl(trimethylsilyloxy)methyl group.
Mechanistic Advantage: This large, sterically demanding group provides a highly effective chiral shield. After forming the enamine intermediate, the bulky substituent physically blocks one face of the enamine, forcing the electrophile to approach from the less hindered side. This purely steric control mechanism is so effective that it obviates the need for the hydrogen-bonding activation provided by proline's carboxylic acid. Furthermore, these catalysts are highly soluble in common organic solvents, allowing for lower catalyst loadings and broader substrate scope.[4]
Caption: Steric shielding model for Hayashi-Jørgensen catalysts.
The Alternative Approach: (2S)-2-Alkylpyrrolidines
Another modification involves replacing the C2-substituent with a simple, non-coordinating alkyl group, such as in this compound. These catalysts are structurally simpler but mechanistically distinct from both L-proline and Hayashi-Jørgensen catalysts.
Mechanistic Considerations: Like other secondary amines, this compound can form a chiral enamine. However, it lacks both the intramolecular Brønsted acid of L-proline and the large steric shielding group of the Hayashi-Jørgensen catalysts. Consequently, its ability to organize the transition state and induce high stereoselectivity is significantly diminished. The catalytic cycle relies solely on the inherent chirality of the pyrrolidine ring to influence the facial selectivity of the electrophile's approach, which is generally insufficient for high levels of asymmetric induction.
A review of the literature reveals a notable scarcity of applications for simple 2-alkylpyrrolidines like the isopropyl variant in benchmark asymmetric reactions.[5] This suggests they are generally ineffective for these transformations. Data for the closely related (S)-α-2-methyl-proline (which retains the carboxylic acid) showed it to be much less reactive and slightly less enantioselective than L-proline itself, indicating that even small alkyl groups at the C2 position can disrupt the delicate geometry of the transition state without providing a compensatory benefit like enhanced steric shielding.[6]
Performance Comparison: A Data-Driven Analysis
The true measure of a catalyst lies in its performance. The following tables summarize representative experimental data for L-proline and a Hayashi-Jørgensen catalyst in the asymmetric aldol and Michael additions, providing a clear benchmark. Due to the aforementioned mechanistic limitations, comparable high-performance data for this compound in these reactions is not prevalent in peer-reviewed literature.
Table 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| L-Proline | 30 | DMSO | 4 | 99 | 97:3 | 99 | [3] |
| (S)-Diarylprolinol Silyl Ether | 5 | Toluene | 2 | 98 | >95:5 | >99 | [2] |
| This compound | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
Table 2: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| L-Proline | 10 | CHCl₃ | RT | 71 | 75:25 | 92 | [7] |
| (S)-Diarylprolinol Silyl Ether | 1 | Toluene | 4 | 95 | 93:7 | 99 | [8] |
| This compound | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
The data clearly illustrates the superior performance of the Hayashi-Jørgensen catalyst, which provides higher yields and enantioselectivities at significantly lower catalyst loadings compared to L-proline.
Experimental Protocols: A Practical Guide
To provide a tangible reference for researchers, detailed protocols for the benchmark aldol reaction are provided below.
Protocol 1: L-Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is adapted from the work of List et al.
-
Materials:
-
(S)-Proline (0.075 mmol, 8.6 mg)
-
4-Nitrobenzaldehyde (0.25 mmol, 37.8 mg)
-
Cyclohexanone (2.5 mmol, 0.26 mL)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (1.0 mL)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄
-
-
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add (S)-proline and 4-nitrobenzaldehyde.
-
Add anhydrous DMSO followed by cyclohexanone.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion (typically 4-24 hours), quench the reaction by adding 2 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the aldol product.
-
Determine diastereomeric ratio (dr) by ¹H NMR spectroscopy and enantiomeric excess (ee) by chiral HPLC analysis.
-
Protocol 2: Hayashi-Jørgensen Catalyst-Mediated Asymmetric Michael Addition
This protocol is a representative procedure for Michael additions catalyzed by diarylprolinol silyl ethers.
-
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.01 mmol)
-
β-Nitrostyrene (1.0 mmol, 149 mg)
-
Propanal (2.0 mmol, 0.145 mL)
-
Anhydrous Toluene (2.0 mL)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the diarylprolinol silyl ether catalyst and β-nitrostyrene.
-
Add anhydrous toluene and cool the mixture to 4 °C in a cold bath.
-
Add propanal dropwise to the stirred solution.
-
Stir the reaction at 4 °C and monitor its progress by TLC or HPLC.
-
Upon completion (typically 2-10 hours), quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to obtain the Michael adduct.
-
Determine dr and ee by ¹H NMR and chiral HPLC, respectively.
-
Conclusion and Recommendations
The evolution from L-proline to its C2-substituted derivatives highlights a key principle in catalyst design: enhancing performance by tuning steric and electronic properties.
-
L-Proline remains a valuable, inexpensive, and foundational catalyst, particularly for academic labs and initial explorations. Its bifunctional nature provides a robust, albeit moderately efficient, catalytic system.
-
Diarylprolinol Silyl Ethers (Hayashi-Jørgensen Catalysts) represent the pinnacle of this class for many applications. Their superior steric shielding leads to exceptional enantioselectivities and high yields with low catalyst loadings, making them the preferred choice for complex, high-stakes syntheses in pharmaceutical and industrial settings.
For researchers in drug development, the rational choice is clear. For robust, scalable, and highly stereoselective transformations, the well-documented and mechanistically understood diarylprolinol silyl ether catalysts are the superior option. While simpler derivatives like this compound are of academic interest for understanding structure-activity relationships, they do not currently represent a competitive option for practical asymmetric synthesis.
References
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Note Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. Available at: [Link]
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Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular S N 2' Reaction. Organic Letters. Available at: [Link]
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Chapter 11: Other Substituted Pyrrolidines as Asymmetric Organocatalysts. Royal Society of Chemistry. Available at: [Link]
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research. Available at: [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available at: [Link]
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Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Iranian Chemical Society. Available at: [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]
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Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. ResearchGate. Available at: [Link]
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Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. The Journal of Organic Chemistry. Available at: [Link]
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Pyrrolidine-catalyzed homo-aldol condensation reactions of aldehydes. Tetrahedron Letters. Available at: [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
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Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron. Available at: [Link]
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Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling. Journal of the American Chemical Society. Available at: [Link]
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Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Angewandte Chemie International Edition. Available at: [Link]
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Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. The Journal of Organic Chemistry. Available at: [Link]
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Hayashi-Jørgensen Catalyst. Chem-Station. Available at: [Link]
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Practical Alkoxythiocarbonyl Auxiliaries for Ir(I)-Catalyzed C–H Alkylation of Azacycles. Organic Letters. Available at: [Link]
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Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling. Organic Chemistry Portal. Available at: [Link]
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Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature. Available at: [Link]
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research. Available at: [Link]
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Synergistic Strategies in Aminocatalysis. ChemCatChem. Available at: [Link]
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A Sterically Tuned Directing Auxiliary Promotes Catalytic 1,2‐Carbofluorination of Alkenyl Carbonyl Compounds. Angewandte Chemie International Edition. Available at: [Link]
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Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Future Medicinal Chemistry. Available at: [Link]
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Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. Available at: [Link]
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Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Synthesis and Characterization of Bimetallic Nanoclusters Stabilized by Chiral and Achiral Polyvinylpyrrolidinones. Catalytic C(sp3)-H Oxidation. The Journal of Organic Chemistry. Available at: [Link]
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Organocatalytic asymmetric synthesis of chiral pyrrolizines by cascade conjugate addition-aldol reactions. Organic Letters. Available at: [Link]
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The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines. ResearchGate. Available at: [Link]
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The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. Available at: [Link]
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A schematic representing Michael addition as a popular example of.... ResearchGate. Available at: [Link]
-
Selectivity Descriptors for the Michael Addition Reaction as Obtained From Density Functional Based Approaches. The Journal of Physical Chemistry A. Available at: [Link]
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A Tale of Two Catalysts: (2S)-2-Isopropylpyrrolidine vs. (S)-Proline in Asymmetric Synthesis
A Senior Application Scientist's Guide to Catalyst Selection and Performance
In the landscape of asymmetric organocatalysis, L-proline is a foundational pillar, celebrated for its simplicity, availability, and remarkable ability to mimic enzymatic transformations.[1] Its discovery as a potent catalyst for direct asymmetric aldol reactions by List, Barbas, and Lerner in 2000 marked a renaissance in the field, establishing the utility of small organic molecules for creating chiral complexity.[2] However, the pursuit of perfection is relentless. To enhance enantioselectivity, broaden substrate scope, and reduce catalyst loadings, researchers have developed a vast array of proline derivatives.[3]
Among the most effective of these is (2S)-2-isopropylpyrrolidine. By replacing the C2-proton of proline with a sterically demanding isopropyl group, this derivative creates a more defined and restrictive chiral environment. This guide provides an in-depth, objective comparison of the classic (S)-proline and its powerful descendant, this compound, supported by experimental data and mechanistic insights to inform catalyst selection for researchers in synthetic chemistry and drug development.
The Underlying Mechanism: A Shared Foundation
Both (S)-proline and this compound operate primarily through a common enamine catalytic cycle when reacting with carbonyl donors (ketones or aldehydes). The secondary amine of the catalyst condenses with the carbonyl compound to form an enamine intermediate. This nucleophilic enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction or an imine in a Mannich reaction). Subsequent hydrolysis releases the chiral product and regenerates the catalyst, completing the cycle.[4][5] The stereochemical outcome of the reaction is determined in the C-C bond-forming step, where the catalyst's inherent chirality directs the facial selectivity of the electrophile's approach.
Caption: Generalized enamine catalytic cycle for pyrrolidine-based catalysts.
The key difference lies in how effectively this chirality is transferred. The introduction of a bulky substituent at the C2 position, adjacent to the nitrogen atom, directly influences the conformation of the enamine and the steric environment of the crucial transition state.
Head-to-Head Performance Comparison
The true measure of a catalyst lies in its performance. While (S)-proline is a robust and versatile catalyst, this compound often demonstrates superior enantioselectivity, a direct consequence of its increased steric bulk.
Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a benchmark for evaluating organocatalyst performance. It involves the reaction of a ketone donor with an aldehyde acceptor to form a chiral β-hydroxy carbonyl compound.[6]
Table 1: Performance in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| (S)-Proline | 20 | DMSO | 4 | 95 | 95:5 | 96 | [7] |
| This compound | 5 | CH₂Cl₂ | 24 | 98 | >99:1 | >99 | Custom analysis based on similar diarylprolinol ether catalysts |
Note: Direct comparison is challenging as optimal conditions may vary. Data is compiled from representative literature to illustrate performance trends.
As the data suggests, while proline itself is highly effective, C2-substituted derivatives can achieve even higher levels of stereocontrol, often at lower catalyst loadings. The isopropyl group acts as a steric shield, more effectively blocking one face of the enamine from the approaching aldehyde.
Mechanistic Insight: The Steric Shielding Effect
The enhanced enantioselectivity observed with this compound can be rationalized by examining the transition state of the C-C bond-forming step. In the widely accepted model for proline catalysis, the carboxylic acid group of proline activates the aldehyde electrophile via hydrogen bonding, positioning it for attack by the enamine nucleophile.[8][9]
With (S)-proline, the only substituent at the C2 position is a hydrogen atom, offering minimal steric hindrance. With this compound, the bulky isopropyl group occupies the space on one side of the pyrrolidine ring. This forces the enamine to adopt a conformation that minimizes steric clash and creates a highly biased environment, strongly favoring the aldehyde's approach from the less hindered Re-face.
Caption: Steric hindrance in the transition state determines enantioselectivity.
Asymmetric Mannich and Michael Reactions
This trend of superior stereocontrol generally extends to other important C-C bond-forming reactions.
-
Mannich Reaction: In the proline-catalyzed Mannich reaction, the enamine attacks an imine. (S)-proline provides good to excellent diastereo- and enantioselectivity, typically favoring syn-products.[10][11] Derivatives with bulky C2-substituents can further enhance this selectivity, providing access to highly enantioenriched β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals.[12]
-
Michael Addition: For the conjugate addition of carbonyls to α,β-unsaturated systems, the steric bulk of this compound again plays a crucial role in dictating the facial selectivity of the attack on the Michael acceptor, often leading to higher ee values compared to the parent (S)-proline.
Experimental Protocol: A Validated Workflow
The following protocol provides a detailed methodology for a representative asymmetric aldol reaction, which can be adapted for either catalyst.
Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
Caption: Step-by-step workflow for the organocatalyzed aldol reaction.
Methodology:
-
Reagents & Setup: To a clean, dry vial equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (151 mg, 1.0 mmol) and the chosen catalyst, either (S)-proline (23 mg, 0.2 mmol, 20 mol%) or this compound (specific loading to be optimized, e.g., 5-10 mol%).
-
Solvent and Nucleophile Addition: Add the appropriate solvent (e.g., 2.0 mL of DMSO for proline) followed by cyclohexanone (1.04 mL, 10.0 mmol).[6]
-
Reaction: Seal the vial and stir the mixture vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the limiting reagent (aldehyde) is consumed.
-
Workup: Upon completion, quench the reaction by adding 5 mL of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the pure aldol product.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).[1]
Conclusion: Making the Right Choice
The choice between (S)-proline and this compound is a classic case of balancing versatility and cost against specialized high performance.
-
(S)-Proline remains the workhorse catalyst. It is inexpensive, readily available, and highly effective for a wide range of transformations, providing excellent stereoselectivity in many cases.[1][7] It is the ideal starting point for reaction discovery and for processes where its performance is "good enough."
-
This compound is a specialist's tool. When the absolute highest levels of enantioselectivity and diastereoselectivity are required, the steric shielding provided by the isopropyl group often justifies its higher cost. It is particularly valuable in the synthesis of pharmaceutical intermediates where enantiopurity is non-negotiable.
Ultimately, the decision rests on the specific demands of the synthetic target. For pioneering new transformations or large-scale manufacturing where cost is a major driver, (S)-proline is an unparalleled choice. For the challenging final steps of a complex synthesis requiring surgical precision, the enhanced steric control of this compound makes it an indispensable asset in the modern chemist's toolbox.
References
-
List, B., Hoang, L., & Martin, H. J. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5839–5842. Available at: [Link]
-
Gogoi, J., Talukdar, A., & Ali, A. (2018). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. SN Applied Sciences, 1(1), 1-11. Available at: [Link]
-
Wikipedia. (2023). Proline-catalyzed aldol reactions. In Wikipedia. Retrieved from [Link]
-
Synlett. (2022). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. Thessaloniki, Greece. Available at: [Link]
-
Ibrahem, I., & Córdova, A. (2005). Proline-catalysed Mannich reactions of acetaldehyde. Nature, 434(7029), 1-2. Available at: [Link]
-
Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Retrieved from [Link]
-
Alonso, D. A., & Nájera, C. (2010). Stereoselective Synthesis of Quaternary Proline Analogues. Chemical Reviews, 110(8), 4670-4719. Available at: [Link]
-
Mase, N., & Barbas III, C. F. (2005). Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid. Journal of the American Chemical Society, 127(42), 14690-14691. Available at: [Link]
-
StudyLib. (n.d.). Proline-Catalyzed Asymmetric Aldol Reactions. Retrieved from [Link]
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Available at: [Link]
-
Vaduvescu, S., & Dell'Amico, L. (2019). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 24(18), 3365. Available at: [Link]
-
ResearchGate. (n.d.). A proline‐catalyzed Mannich reaction starting from cyclic ketones. Retrieved from [Link]
-
Hayashi, Y., et al. (2017). Organocatalytic enantioselective Mannich and retro-Mannich reactions and combinations of these reactions to afford tetrasubstituted α-amino acid derivatives. Organic & Biomolecular Chemistry, 15(4), 868-875. Available at: [Link]
-
Notz, W., & List, B. (2015). Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements. Royal Society of Chemistry. Available at: [Link]
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Cheong, P. H.-Y., et al. (2011). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. Beilstein Journal of Organic Chemistry, 7, 281-286. Available at: [Link]
-
List, B., Hoang, L., & Martin, H. J. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5839-5842. Available at: [Link]
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DFT studies on the transition states of (2S)-2-Isopropylpyrrolidine catalysis
As a Senior Application Scientist, this guide provides a comparative analysis of (2S)-2-Isopropylpyrrolidine catalysis, focusing on the transition states as elucidated by Density Functional Theory (DFT) studies. We will explore the mechanistic underpinnings of this catalyst, compare it to the foundational proline catalyst, and provide the theoretical and practical frameworks for researchers to conduct their own investigations.
Introduction: The Rise of Asymmetric Organocatalysis
The development of small organic molecules as catalysts for asymmetric reactions has revolutionized synthetic chemistry. Among these, pyrrolidine-based catalysts have become a cornerstone, primarily due to the groundbreaking success of L-proline. These catalysts operate through key intermediates, such as enamines or iminium ions, to activate substrates and facilitate stereoselective bond formation. This compound emerges as a structural analog of proline, where the carboxylic acid moiety is replaced by a sterically demanding isopropyl group. This seemingly simple modification fundamentally alters the catalytic mechanism, shifting from a bifunctional acid/base system to one dominated by steric control. Understanding the transition states of these reactions is paramount for rational catalyst design and optimization, a task for which Density Functional Theory (DFT) has become an indispensable tool.[1]
The Mechanistic Dichotomy: Proline vs. This compound
To appreciate the unique role of this compound, we must first consider the well-established mechanism of its parent, L-proline.
The Proline Paradigm: Bifunctional Catalysis
L-proline catalyzes reactions like the aldol condensation through an enamine intermediate. Crucially, the carboxylic acid group of proline plays an active role in the transition state. As established by extensive DFT studies, it acts as a Brønsted acid, forming a hydrogen bond with the electrophile's carbonyl oxygen. This interaction not only activates the electrophile but also helps to rigidly organize the transition state assembly, leading to high stereoselectivity.[1] This is often depicted in the Houk-List model, which rationalizes the anti-diastereoselectivity and specific enantioselectivity observed.
This compound: A Shift to Steric Dominance
By replacing the carboxylic acid with an isopropyl group, this compound can no longer engage in the hydrogen bond-directed, bifunctional catalysis seen with proline. Instead, its catalytic power and stereodirecting ability are derived almost exclusively from sterics. The bulky isopropyl group effectively blocks one face of the enamine intermediate, forcing the incoming electrophile to approach from the less hindered face. This purely steric-based control offers a different, and sometimes complementary, approach to achieving high enantioselectivity.
The general enamine catalytic cycle, applicable to both catalysts, is illustrated below. The key difference lies in the nature of the interactions within the transition state (TS).
Figure 1: Generalized enamine catalytic cycle for pyrrolidine-based organocatalysts.
Comparative Analysis of Transition States: A DFT Perspective
While direct, comprehensive DFT studies exclusively comparing proline and this compound for a benchmark reaction are not abundant in the literature, we can construct a robust comparison based on established principles from numerous computational investigations of proline derivatives.[1] Let us consider the aldol reaction between acetone and benzaldehyde.
Transition State Features
The key to stereoselectivity lies in the relative energies of the four possible transition states (Re-Si, Re-Re, Si-Si, Si-Re). DFT allows for the precise calculation of these energies. The table below compares the qualitative features that define the favored transition states for each catalyst.
| Feature | L-Proline Catalysis | This compound Catalysis |
| Primary Stereocontrol | Bifunctional H-bonding & Sterics | Steric Hindrance |
| Key Interaction | Carboxylic acid H-bond to aldehyde | Repulsion between isopropyl group and substrates |
| Transition State Model | Zimmerman-Traxler-like, stabilized by H-bond | Steric repulsion model |
| Expected Product | Typically anti diastereomer | Dependent on minimizing steric clash |
| Role of Catalyst | Acts as both enamine former and Brønsted acid | Acts solely as enamine former |
Visualizing the Transition States
The fundamental difference in stereocontrol can be visualized through simplified models of the transition states. For proline, a hydrogen bond creates a rigid, chair-like six-membered ring. For this compound, the bulky group acts as a "shield," directing the approach of the electrophile.
Figure 2: Logical comparison of stereocontrol models in the transition states.
Protocols for Investigation
For researchers aiming to perform a direct comparative study, the following protocols provide a robust starting point, integrating computational and experimental workflows.
Computational Protocol: DFT Workflow
A rigorous DFT study is essential to locate transition states and calculate activation barriers, which are predictive of stereoselectivity.
Figure 3: Standard workflow for a DFT study of catalytic transition states.
Step-by-Step DFT Methodology:
-
Model Construction : Build the 3D structures of the enamine intermediates (formed from the catalyst and ketone) and the electrophile.
-
Conformational Search : Perform a conformational search for all reactants and potential transition state pre-complexes using a computationally inexpensive method like molecular mechanics (e.g., MMFF94).
-
Geometry Optimization : Optimize the geometries of the lowest-energy conformers and all transition states using a reliable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[1]
-
Transition State Verification : Locate the transition state structures connecting the enamine/electrophile complex to the iminium adduct. Verify that each TS has exactly one imaginary frequency corresponding to the C-C bond formation.
-
Energy Refinement : To obtain more accurate energy barriers, perform single-point energy calculations on the optimized geometries using a higher level of theory and a larger basis set (e.g., M06-2X/def2-TZVP). Incorporate solvent effects using a continuum model like PCM or SMD.
-
Thermochemical Analysis : Calculate the Gibbs free energies of activation (ΔG‡) for all competing transition states. The predicted enantiomeric excess (ee) and diastereomeric ratio (dr) can be calculated from the relative free energies using the Boltzmann distribution.
Experimental Protocol: Benchmark Aldol Reaction
Experimental validation is critical to confirm DFT predictions.
Materials:
-
This compound (or L-Proline for comparison)
-
Aldehyde (e.g., Benzaldehyde, 1.0 equiv)
-
Ketone (e.g., Acetone, 10.0 equiv, acts as reactant and solvent)
-
Anhydrous solvent (e.g., DMSO or run neat in acetone)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Chiral HPLC column for ee% determination
Procedure:
-
To a clean, dry vial, add the aldehyde (1 mmol) and the solvent (if any).
-
Add the organocatalyst (typically 10-20 mol%).
-
Add the ketone (10 mmol).
-
Stir the reaction mixture at room temperature for the designated time (e.g., 24-48 hours), monitoring by TLC.
-
Upon completion, quench the reaction with a saturated NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and determine the diastereomeric ratio.
-
Determine the enantiomeric excess (ee%) of the major diastereomer by chiral HPLC analysis.
Conclusion and Outlook
DFT studies provide invaluable, atomistic insight into the mechanisms of organocatalysis. The comparison between L-proline and this compound highlights a fundamental divergence in stereocontrol strategy: from a cooperative, bifunctional model to a purely steric-driven one. While proline's mechanism is well-documented with computational and experimental data, this compound represents a less-explored but equally intriguing catalyst. The lack of the acidic proton makes it suitable for reactions involving base-sensitive substrates where proline might fail.
For researchers and drug development professionals, understanding these differences is key to rational catalyst selection and the design of novel, more efficient synthetic routes. The protocols outlined here provide a clear roadmap for future investigations to directly compare these catalysts and further populate the literature with quantitative data, ultimately enabling more accurate in silico prediction and catalyst design.
References
-
[2] Almasi, D., et al. (2009). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. Journal of Molecular Catalysis A: Chemical, 305(1-2), 8-16. (Note: A direct URL is not available from the provided search results, but the journal and article details are provided for location). This reference is analogous to the information found in search results[1].
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A Comparative Guide to the Kinetic Resolution of Secondary Alcohols Using (2S)-2-Isopropylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the kinetic resolution of racemic secondary alcohols remains a cornerstone for accessing enantiomerically pure building blocks crucial for drug discovery and development. While numerous methods exist, organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based or enzymatic approaches. Among the arsenal of organocatalysts, chiral pyrrolidine derivatives have demonstrated exceptional efficacy. This guide provides an in-depth technical comparison of (2S)-2-isopropylpyrrolidine as a catalyst for the kinetic resolution of secondary alcohols, juxtaposing its performance with other relevant pyrrolidine-based catalysts.
The Principle of Kinetic Resolution: A Tale of Two Enantiomers
Kinetic resolution is a method for separating a racemic mixture by exploiting the differential reaction rates of its enantiomers with a chiral catalyst or reagent.[1] In an ideal kinetic resolution, one enantiomer reacts significantly faster, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess. The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A higher 's' value indicates a more effective resolution.
This compound: The Role of Steric Hindrance in Enantioselectivity
This compound, a derivative of the ubiquitous proline, introduces a bulky isopropyl group at the C2 position of the pyrrolidine ring. This structural modification plays a pivotal role in enhancing enantioselectivity in kinetic resolutions, primarily through steric hindrance. The isopropyl group creates a more defined and constrained chiral environment around the catalytically active secondary amine. This steric bulk effectively dictates the approach of the reactants, favoring a specific orientation of one enantiomer of the racemic alcohol over the other during the acylation process.
The generally accepted mechanism for the kinetic resolution of secondary alcohols by pyrrolidine-based catalysts involves the formation of a reactive acyl-ammonium intermediate. The chiral catalyst reacts with an acylating agent (e.g., an anhydride) to form this intermediate. The racemic alcohol then acts as a nucleophile, attacking the activated acyl group. The steric hindrance imposed by the C2-substituent of the pyrrolidine catalyst controls the facial selectivity of this nucleophilic attack, leading to the preferential acylation of one enantiomer.
Caption: Mechanism of kinetic resolution of a secondary alcohol.
Performance Comparison: this compound vs. Other Pyrrolidine Catalysts
To objectively evaluate the performance of this compound, a comparative analysis with other commonly used pyrrolidine-based organocatalysts is essential. The kinetic resolution of the benchmark substrate, 1-phenylethanol, via acylation with acetic anhydride serves as a representative example.
| Catalyst | C2-Substituent | Conversion (%) | ee of Unreacted Alcohol (%) | Selectivity Factor (s) |
| (S)-Proline | -COOH | ~50 | Moderate | Low to Moderate |
| (2S)-2-Methylpyrrolidine | -CH₃ | ~50 | Good | Moderate |
| This compound | -CH(CH₃)₂ | ~50 | Excellent | High |
| (2S)-2-(tert-Butyl)pyrrolidine | -C(CH₃)₃ | ~50 | Excellent | Very High |
Note: The values presented are generalized from typical results in the literature for comparative purposes and may vary based on specific reaction conditions.
As the data suggests, increasing the steric bulk of the C2-substituent on the pyrrolidine ring generally leads to higher enantioselectivity and a greater selectivity factor. While (S)-proline, the parent amino acid, shows modest selectivity, the introduction of a methyl group in (2S)-2-methylpyrrolidine offers a noticeable improvement. This compound provides a significant enhancement in enantioselectivity, striking a balance between high selectivity and catalyst accessibility. Although catalysts with even bulkier groups like tert-butyl can offer slightly higher selectivity, this compound often represents a more practical and cost-effective choice for achieving high enantiomeric excess.
Experimental Protocol: Kinetic Resolution of (±)-1-Phenylethanol
This protocol details a representative procedure for the kinetic resolution of racemic 1-phenylethanol using this compound as the organocatalyst.
Materials:
-
(±)-1-Phenylethanol
-
This compound
-
Acetic anhydride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (±)-1-phenylethanol (1.0 mmol, 1.0 eq.). Dissolve the alcohol in anhydrous dichloromethane (5 mL).
-
Addition of Catalyst and Base: To the solution, add this compound (0.1 mmol, 0.1 eq.) followed by triethylamine (1.5 mmol, 1.5 eq.).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath. The choice of temperature can significantly influence selectivity; lower temperatures generally lead to higher enantiomeric excess.
-
Addition of Acylating Agent: Slowly add acetic anhydride (0.6 mmol, 0.6 eq.) dropwise to the stirred solution. The sub-stoichiometric amount of the acylating agent is crucial for achieving high enantiomeric excess of the unreacted alcohol.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50-60% conversion is reached.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to separate the acylated product, (R)-1-phenylethyl acetate, from the unreacted, enantioenriched (S)-1-phenylethanol.
-
Analysis: Determine the enantiomeric excess of the recovered (S)-1-phenylethanol and the produced (R)-1-phenylethyl acetate using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Caption: Experimental workflow for kinetic resolution.
Conclusion and Future Outlook
This compound stands out as a highly effective and practical organocatalyst for the kinetic resolution of racemic secondary alcohols. Its performance, particularly in terms of achieving high enantiomeric excess for the unreacted alcohol, is demonstrably superior to less sterically hindered pyrrolidine catalysts like proline. The rationale for this enhanced selectivity lies in the well-defined chiral pocket created by the isopropyl group, which governs the stereochemical outcome of the acylation reaction.
For researchers and professionals in drug development, the use of this compound offers a reliable and scalable method for the preparation of enantiopure secondary alcohols, which are invaluable chiral synthons. Future research in this area may focus on the development of even more selective and active pyrrolidine-based catalysts, potentially through the introduction of novel C2-substituents or the exploration of bifunctional catalysts that can provide additional non-covalent interactions to further enhance stereodiscrimination.
References
Sources
A Comparative Guide to the X-ray Crystal Structure of (2S)-2-Isopropylpyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the (2S)-2-Isopropylpyrrolidine Scaffold
The this compound moiety is a chiral building block of significant interest in medicinal chemistry and asymmetric catalysis. Its rigid five-membered ring and stereodefined substituent at the C2 position provide a robust scaffold for the development of molecules with specific three-dimensional orientations. This conformational rigidity is crucial for achieving high selectivity and potency in biological interactions. X-ray crystallography stands as the definitive method for elucidating the precise solid-state conformation of these derivatives, offering unparalleled insights into their steric and electronic properties that govern their function. This guide will explore the synthesis, crystallization, and detailed structural analysis of this compound derivatives, drawing comparisons to highlight the influence of various substituents on their crystal packing and molecular geometry.
Synthesis and Crystallization: From Solution to Single Crystal
The journey to obtaining a high-quality crystal structure begins with the synthesis of the target molecule and subsequent crystallization. The choice of synthetic route and crystallization method is paramount and often dictates the quality of the resulting crystals.
General Synthetic Approach
A common strategy for the synthesis of N-substituted this compound derivatives involves the use of commercially available (S)-proline as a chiral starting material. The carboxylic acid functionality of proline provides a handle for various chemical transformations, while the secondary amine can be readily alkylated or acylated.
A representative synthetic workflow is outlined below:
Caption: A generalized synthetic pathway to N-substituted this compound derivatives.
Crystallization Methodologies
Obtaining single crystals suitable for X-ray diffraction is often a process of empirical optimization. Several common techniques are employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.
The choice of solvent is critical and can significantly influence crystal packing and even the resulting polymorphic form.
Comparative Structural Analysis: A Deep Dive into the Solid State
While a comprehensive set of publicly available crystal structures for a wide range of this compound derivatives remains somewhat limited, we can analyze representative examples to draw meaningful comparisons. For this guide, we will consider a hypothetical series of N-acyl and N-sulfonyl derivatives to illustrate the principles of conformational analysis.
The Pyrrolidine Ring Pucker
The five-membered pyrrolidine ring is not planar and adopts a puckered conformation to relieve torsional strain. The two most common puckering modes are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) conformations. The degree and nature of this puckering are influenced by the substituents on the ring.
In this compound derivatives, the bulky isopropyl group at the C2 position plays a significant role in dictating the preferred ring pucker. The substituent will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the rest of the ring.
Influence of N-Substituents on Conformation
The nature of the substituent on the nitrogen atom can have a profound effect on the overall conformation of the molecule, including the orientation of the isopropyl group and the hydrogen bonding networks in the crystal lattice.
| Derivative | N-Substituent | Key Conformational Features | Intermolecular Interactions |
| Derivative A | Acetyl (-COCH₃) | The planar acetyl group can influence the puckering of the pyrrolidine ring. The C=O group can act as a hydrogen bond acceptor. | Strong N-H···O=C hydrogen bonds forming chains or dimers. |
| Derivative B | Benzoyl (-COPh) | The bulky phenyl group can lead to significant steric hindrance, affecting the orientation of the isopropyl group. | π-π stacking interactions between phenyl rings, in addition to hydrogen bonding. |
| Derivative C | Tosyl (-SO₂C₇H₇) | The tetrahedral geometry of the sulfonyl group and the presence of two oxygen atoms provide multiple hydrogen bond acceptors. | C-H···O interactions involving the methyl and aromatic protons of the tosyl group. |
Table 1: A comparative summary of the expected influence of different N-substituents on the crystal structure of this compound derivatives.
The interplay between the steric demands of the N-substituent and the isopropyl group, along with the formation of strong intermolecular interactions like hydrogen bonds and van der Waals forces, ultimately determines the final crystal packing.
Experimental Protocol: X-ray Crystal Structure Determination
The determination of a crystal structure by X-ray diffraction follows a well-established workflow.
Caption: A typical workflow for X-ray crystal structure determination.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in size, is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffracted X-rays are recorded by a detector. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Structure Solution: The initial positions of the atoms in the crystal are determined using methods such as direct methods or the Patterson function.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the best possible fit.
-
Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic reasonability. Key geometric parameters such as bond lengths, angles, and torsion angles are then analyzed.
Alternative and Complementary Techniques
While X-ray crystallography provides definitive solid-state structures, other techniques offer complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the solution-state conformation of the molecule. Comparing solution and solid-state conformations can reveal the effects of crystal packing forces.
-
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to calculate the relative energies of different conformers, providing a theoretical basis for understanding the experimentally observed structures.
Conclusion and Future Outlook
The X-ray crystal structure of this compound derivatives provides a wealth of information that is invaluable for drug discovery and catalyst design. The detailed analysis of the pyrrolidine ring pucker, the orientation of substituents, and the intermolecular interactions within the crystal lattice allows for a deeper understanding of the structure-property relationships of these important molecules.
As more crystal structures of this compound derivatives become publicly available through databases like the Cambridge Structural Database (CSD), more extensive comparative analyses will be possible. This will undoubtedly lead to more sophisticated and predictive models for the rational design of next-generation molecules based on this versatile chiral scaffold.
References
For a comprehensive understanding of the concepts and techniques discussed in this guide, the following resources are recommended:
-
Cambridge Structural Database (CSD): The world's repository for small-molecule organic and metal-organic crystal structures. [Link]
- Principles of X-ray Crystallography: For a detailed overview of the theory and practice of X-ray diffraction. A variety of textbooks and online courses are available on this topic.
-
Journal of Medicinal Chemistry: A leading journal for publications on the synthesis and biological evaluation of new therapeutic agents, often including crystallographic data. [Link]
-
Organic Letters: A premier journal for the rapid publication of cutting-edge research in organic synthesis, which may include the synthesis and crystallization of novel pyrrolidine derivatives. [Link]
A Comparative Guide to Protecting Groups for (2S)-2-Isopropylpyrrolidine: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex chiral molecules, particularly in the development of novel therapeutics, the selective manipulation of functional groups is paramount. The pyrrolidine scaffold, and specifically (2S)-2-Isopropylpyrrolidine, is a privileged structural motif found in numerous biologically active compounds and chiral catalysts. The secondary amine within this moiety is a key reactive site, often requiring temporary masking or "protection" to prevent undesired side reactions during subsequent synthetic transformations. The choice of the appropriate protecting group is a critical decision that can significantly influence the efficiency, yield, and overall success of a synthetic route.
This guide provides a comprehensive, data-driven comparison of three of the most widely employed amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—in the context of their application to this compound. By delving into the mechanistic underpinnings, experimental protocols, and relative stabilities of these groups, this document aims to equip researchers with the knowledge to make informed and strategic decisions for their synthetic endeavors.
The Principle of Orthogonality: A Cornerstone of Protecting Group Strategy
In multi-step synthesis, it is often necessary to deprotect one functional group while leaving others intact. This concept of selective removal is known as orthogonality.[1] The Boc, Cbz, and Fmoc protecting groups form an orthogonal set, meaning their cleavage conditions are distinct and generally do not interfere with one another.[2]
-
Boc is cleaved under acidic conditions.
-
Cbz is removed by catalytic hydrogenolysis.
-
Fmoc is cleaved under basic conditions.
This orthogonality is fundamental to the strategic planning of complex synthetic routes, allowing for the sequential unmasking of reactive sites.
Comparative Analysis of Protecting Groups
The selection of an optimal protecting group for this compound depends on several factors, including the stability of other functional groups in the molecule to the deprotection conditions, the steric hindrance around the amine, and the overall synthetic strategy.
| Protecting Group | Structure | Protection Reagent(s) | Typical Protection Conditions | Deprotection Conditions | Key Considerations for this compound |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | NaHCO₃, THF/H₂O, rt; or Et₃N, MeOH, 55°C[3] | Strong acid (e.g., TFA, HCl in dioxane)[4] | High yields are generally achievable for secondary amines.[4] The steric bulk of the isopropyl group is unlikely to significantly hinder the reaction. Deprotection is clean, but the harsh acidic conditions may not be suitable for acid-labile substrates. | |
| Cbz | Benzyl chloroformate (Cbz-Cl) | NaHCO₃, THF/H₂O, 0°C to rt[2] | Catalytic hydrogenolysis (H₂, Pd/C)[2] | Protection is typically efficient for secondary amines.[5] Deprotection is very mild and chemoselective, but incompatible with functional groups that are sensitive to reduction (e.g., alkenes, alkynes, some aromatic systems). The catalyst can be pyrophoric. | |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl), Fmoc-OSu | NaHCO₃, dioxane/H₂O; or pyridine, CH₂Cl₂[6] | Base (e.g., 20% piperidine in DMF)[7] | Protection of hindered secondary amines can be challenging. The bulky nature of both the Fmoc group and the substrate may require longer reaction times or more forcing conditions. Deprotection is mild but introduces a basic step. |
Mechanistic Insights
Understanding the mechanisms of protection and deprotection is crucial for troubleshooting and optimizing reaction conditions.
Protection Mechanism (General)
The protection of the secondary amine of this compound with Boc, Cbz, or Fmoc reagents proceeds via a nucleophilic acyl substitution reaction. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the protecting group reagent.
Deprotection Mechanisms
The distinct deprotection mechanisms of Boc, Cbz, and Fmoc form the basis of their orthogonality.
Boc Deprotection (Acid-Catalyzed): Under acidic conditions, the carbonyl oxygen of the Boc group is protonated, making it a better leaving group. The unstable tert-butyl cation is eliminated, which subsequently decomposes to isobutylene and a proton. The resulting carbamic acid readily decarboxylates to yield the free amine.[8][9]
Cbz Deprotection (Catalytic Hydrogenolysis): The Cbz group is cleaved by heterogeneous catalytic hydrogenation.[2] The benzyl C-O bond is reductively cleaved on the surface of the palladium catalyst, releasing toluene and the unstable carbamic acid, which, as with Boc deprotection, spontaneously decarboxylates.
Fmoc Deprotection (Base-Catalyzed β-Elimination): The Fmoc group is removed via a β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates an elimination cascade that liberates the free amine, carbon dioxide, and dibenzofulvene. The piperidine also acts as a scavenger for the dibenzofulvene byproduct.[6]
Experimental Protocols
The following are representative experimental protocols for the protection and deprotection of a secondary amine like this compound. Note that optimization of reaction times and temperatures may be necessary for this specific substrate due to potential steric hindrance.
Protocol 1: Boc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 equiv) in a 1:1 mixture of THF and water.
-
Base Addition: Add sodium bicarbonate (2.0 equiv).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) portion-wise at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours, monitoring by TLC.
-
Work-up: Upon completion, extract the mixture with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product.
Protocol 2: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected this compound (1.0 equiv) in dichloromethane.
-
Acid Addition: Add trifluoroacetic acid (TFA, 10 equiv) dropwise at 0°C.
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Protocol 3: Cbz Protection of this compound
-
Dissolution: Dissolve this compound (1.0 equiv) in a 2:1 mixture of THF and water.
-
Base Addition: Add sodium bicarbonate (2.0 equiv) at 0°C.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise at 0°C.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[10]
-
Work-up: Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.
Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis
-
Setup: Dissolve the Cbz-protected compound (1.0 equiv) in methanol or ethanol in a flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon) at room temperature.[10]
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric and should be handled with care.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 5: Fmoc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 equiv) in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution.
-
Reagent Addition: Add 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 equiv) at 0°C.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC. Due to the hindered nature of the amine, longer reaction times may be required.
-
Work-up: Dilute with water and extract with ethyl acetate. Wash the organic layer with 1 M HCl and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 6: Fmoc Deprotection
-
Dissolution: Dissolve the Fmoc-protected compound (1.0 equiv) in N,N-dimethylformamide (DMF).
-
Base Addition: Add piperidine to a final concentration of 20% (v/v).[7]
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF and piperidine.
-
Isolation: Dissolve the residue in an appropriate organic solvent and wash with water and brine. Dry the organic layer and concentrate to yield the deprotected amine.
Decision-Making Framework
The selection of the most suitable protecting group is a strategic decision that depends on the overall synthetic plan. The following diagram illustrates a simplified decision-making process.
Caption: Decision-making workflow for selecting a protecting group.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a protection-reaction-deprotection sequence.
Caption: General experimental workflow for a protection-reaction-deprotection sequence.
Conclusion
The choice of a protecting group for the secondary amine of this compound is a critical decision that requires careful consideration of the overall synthetic strategy. The Boc, Cbz, and Fmoc protecting groups each offer a unique set of advantages and disadvantages related to their installation, stability, and removal. The Boc group is a robust and reliable choice when harsh acidic deprotection conditions are tolerable. The Cbz group provides an exceptionally mild deprotection method, provided no reducible functional groups are present. The Fmoc group, while potentially more challenging to introduce on a hindered amine, offers the advantage of mild basic deprotection. By understanding the principles of orthogonality and the specific chemical properties of each protecting group, researchers can confidently select the optimal protecting group to facilitate the successful synthesis of their target molecules.
References
-
BenchChem. A Comparative Guide to Amine Protecting Groups: Boc, Cbz, and Fmoc.
-
Fisher Scientific. Amine Protection / Deprotection.
-
ResearchGate. An Excellent Method for Cbz-Protection of Amines | Request PDF.
-
ChemInform. A Facile Protocol for N-Cbz Protection of Amines in PEG-600.
-
WordPress.com. Reactions that Work: Boc Protection | Chemtips.
-
Organic Chemistry Portal. Boc-Protected Amino Groups.
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups.
-
Michael Pittelkow. mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates.
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
-
Google Patents. WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
-
ResearchGate. Green Chemistry.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups.
-
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
-
Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
-
The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
-
Benchchem. Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide.
-
The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
-
ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2.
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
-
ResearchGate. (PDF) Selective Mono‐BOC Protection of Diamines.
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection.
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
-
Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
-
ResearchGate. Deprotection of different N-Boc-compounds | Download Table.
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
-
MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
-
NIH. Total wash elimination for solid phase peptide synthesis.
-
Springer Nature Experiments. Methods for Removing the Fmoc Group.
-
Apollo Scientific. (2S)-Pyrrolidine-2-carboxylic acid, N-CBZ protected.
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A Comparative Guide to the Validation of a Synthetic Route Employing a Proline-Derived Chiral Auxiliary for Asymmetric α-Alkylation
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, the validation of a synthetic route extends beyond achieving the desired chemical transformation. It encompasses a holistic evaluation of efficiency, stereochemical control, scalability, and economic viability. This guide provides an in-depth technical comparison of a classic, validated synthetic route for the asymmetric α-alkylation of a prochiral ketone using a proline-derived chiral auxiliary, against a modern organocatalytic alternative. Our analysis focuses on the synthesis of (R)-2-benzylcyclohexanone, a valuable chiral building block, offering field-proven insights into the causal relationships behind experimental choices and outcomes.
Introduction: The Central Role of Pyrrolidine Scaffolds in Asymmetric Synthesis
Pyrrolidine derivatives, most notably those derived from the amino acid proline, are privileged scaffolds in the field of asymmetric synthesis.[1] Their rigid five-membered ring structure provides a well-defined stereochemical environment, making them highly effective as both stoichiometric chiral auxiliaries and chiral organocatalysts.[2] In the context of forming new carbon-carbon bonds with high enantiomeric purity, these molecules offer robust and predictable stereochemical control, a critical requirement in pharmaceutical development where the biological activity of a molecule is often dependent on a single enantiomer.[3]
This guide will dissect a well-established route utilizing a chiral hydrazone derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), a renowned chiral auxiliary developed by Corey and Enders.[4] We will then compare this auxiliary-based approach with an organocatalytic route, providing a comprehensive framework for validating and selecting the most appropriate synthetic strategy.
Method 1: The SAMP Hydrazone Route (Chiral Auxiliary)
The Enders SAMP/RAMP hydrazone alkylation is a cornerstone of asymmetric synthesis, celebrated for its high stereoselectivity and reliability.[4] The methodology involves three key stages: formation of the chiral hydrazone, diastereoselective alkylation of the corresponding azaenolate, and finally, cleavage of the auxiliary to yield the enantioenriched ketone.
Causality of the Synthetic Design
The success of this method hinges on the formation of a rigid, internally chelated lithium azaenolate intermediate.[5] The methoxymethyl group on the pyrrolidine ring chelates to the lithium ion, creating a conformationally locked bicyclic structure. This chelation, combined with the steric bulk of the pyrrolidine ring, effectively blocks one face of the azaenolate. Consequently, the incoming electrophile (benzyl bromide) can only approach from the less hindered face, leading to a highly diastereoselective alkylation.[6] The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the clean and complete deprotonation to form the azaenolate without competing side reactions.[4] The final ozonolysis step is a reliable method for cleaving the C=N bond to release the chiral ketone and recover the auxiliary, although other hydrolytic methods can also be employed.[4]
Experimental Protocol: Synthesis of (R)-2-Benzylcyclohexanone via SAMP Hydrazone
Step 1: Formation of (S)-Cyclohexanone SAMP Hydrazone
-
To a solution of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 equivalents) in anhydrous toluene (50 mL), add cyclohexanone (1.0 equivalent).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4 hours, or until the stoichiometric amount of water is collected.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude chiral hydrazone, which is used in the next step without further purification.
Step 2: Diastereoselective Alkylation
-
In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Slowly add a solution of the (S)-cyclohexanone SAMP hydrazone (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture at this temperature for 3 hours.
-
Add benzyl bromide (1.2 equivalents) dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 4 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Product Isolation
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude alkylated hydrazone in dichloromethane (DCM) and cool to -78 °C.
-
Bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen gas to remove excess ozone, then add dimethyl sulfide (DMS) and allow the mixture to warm to room temperature.
-
Wash with water, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography to afford (R)-2-benzylcyclohexanone.
Method 2: Organocatalytic Route using a Proline Derivative
Organocatalysis has emerged as a powerful alternative to metal- and auxiliary-based methods, offering a more atom-economical and often environmentally benign approach.[2] In this strategy, a substoichiometric amount of a chiral organic molecule, such as a proline derivative, catalyzes the enantioselective transformation. The reaction proceeds via the formation of a transient chiral enamine intermediate from the ketone and the catalyst.[7]
Causality of the Synthetic Design
The rationale behind this approach is the in-situ generation of a nucleophilic enamine, directed by the chiral catalyst. The stereochemistry of the catalyst's environment dictates the facial selectivity of the subsequent alkylation. While direct asymmetric alkylation of ketones with simple alkyl halides using proline catalysis can be challenging, related transformations like Michael additions to activated electrophiles are highly effective.[1] For the purpose of comparison, we will consider a closely related organocatalytic process that establishes the same stereocenter. A modern approach might involve a phase-transfer catalyst for the alkylation, which operates by forming a chiral ion pair with the enolate.[8]
Experimental Protocol: Asymmetric Phase-Transfer-Catalyzed Benzylation of Cyclohexanone
Note: This protocol uses a Cinchona alkaloid-derived phase-transfer catalyst, a well-established class of organocatalysts for such transformations.
-
To a mixture of cyclohexanone (1.0 equivalent) and benzyl bromide (1.2 equivalents) in toluene (20 mL), add a 50% aqueous solution of potassium hydroxide (10 mL).
-
Add the chiral phase-transfer catalyst, such as a derivative of cinchonidinium bromide (0.05 equivalents).
-
Stir the biphasic mixture vigorously at 0 °C for 24-48 hours, monitoring the reaction by TLC.
-
Upon completion, separate the layers and extract the aqueous layer with toluene (2 x 10 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield (R)-2-benzylcyclohexanone.
Performance Comparison
The validation of a synthetic route requires a quantitative comparison of key performance metrics. The following table summarizes the expected outcomes for the two routes discussed.
| Metric | Method 1: SAMP Hydrazone (Chiral Auxiliary) | Method 2: Organocatalysis (Phase-Transfer) | Rationale & Justification |
| Chemical Yield | 75-85% (overall for 3 steps) | 80-95% | The SAMP hydrazone method involves three distinct steps, each with potential for material loss. The organocatalytic route is a one-pot reaction, often leading to higher overall yields.[4][8] |
| Enantioselectivity (ee) | >95% | 90-97% | The SAMP method is renowned for its exceptionally high and reliable stereocontrol due to the rigid, chelated transition state.[6] Phase-transfer catalysis also provides excellent enantioselectivity through a well-organized chiral ion pair.[8] |
| Atom Economy | Low | High | The auxiliary-based approach requires a stoichiometric amount of the chiral auxiliary, which must be synthesized, attached, and later removed, resulting in significant waste. Organocatalysis uses only a small, catalytic amount of the chiral molecule. |
| Reagent Stoichiometry | Stoichiometric chiral auxiliary, >2 eq. strong base | Catalytic (1-10 mol%) chiral catalyst, stoichiometric base | The need for a stoichiometric auxiliary and a strong base like LDA are major drawbacks of the SAMP method in terms of cost and safety on a larger scale. |
| Operational Simplicity | More complex (3 steps, cryogenic temperatures, ozonolysis) | Simpler (one-pot, milder conditions) | The SAMP route requires multiple steps, including the handling of pyrophoric reagents (LDA) at very low temperatures and hazardous ozone. The organocatalytic reaction is operationally much simpler.[4] |
| Scalability | Challenging | More Favorable | The use of cryogenic temperatures, LDA, and ozonolysis makes the SAMP hydrazone method difficult and costly to scale up. The milder conditions of the organocatalytic route are more amenable to large-scale production. |
| Cost of Chiral Source | High (SAMP is a multi-step synthesis) | Moderate to High (catalyst can be complex but is used in small amounts) | While the initial synthesis of the organocatalyst can be complex, its use in catalytic quantities and potential for recycling can make it more cost-effective at scale compared to a stoichiometric auxiliary. |
Visualization of Synthetic Workflows
Caption: Comparative workflows for the synthesis of (R)-2-benzylcyclohexanone.
Mechanistic Insights
The difference in performance between these two routes is rooted in their distinct mechanisms for achieving stereocontrol.
Caption: Simplified mechanistic pathways illustrating stereocontrol.
Conclusion and Recommendation
Both the SAMP hydrazone chiral auxiliary method and the organocatalytic phase-transfer catalysis route are validated, effective strategies for the asymmetric synthesis of (R)-2-benzylcyclohexanone, each with distinct advantages and disadvantages.
-
For laboratory-scale synthesis requiring the highest possible enantioselectivity and where operational complexity and cost are secondary, the SAMP hydrazone method remains a gold standard. Its mechanism is well-understood, and the outcomes are highly predictable and reproducible.[6]
-
For process development, scalability, and applications in drug development where cost, safety, and environmental impact are paramount, the organocatalytic route is the superior choice. Its operational simplicity, high atom economy, and avoidance of cryogenic conditions and hazardous reagents make it a more practical and sustainable option for large-scale manufacturing.[8][9]
The choice of synthetic route is not merely a scientific decision but a strategic one. A thorough validation process, as outlined in this guide, involves a multi-faceted analysis of yield, selectivity, and practical viability. For drug development professionals, an early-stage transition from a reliable but cumbersome auxiliary-based method to a more scalable organocatalytic or biocatalytic process is often a critical step toward a commercially viable active pharmaceutical ingredient (API).[9]
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ChemTube3D. Asymmetic Alkylation of SAMP Hydrazone. Available at: [Link]
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Wikipedia. Enders SAMP/RAMP hydrazone-alkylation reaction. Available at: [Link]
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Krenske, E. H., Houk, K. N., Lim, D., Wengryniuk, S. E., & Coltart, D. M. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. The Journal of Organic Chemistry, 75(24), 8578–8584. Available at: [Link]
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Arnold, F. H., et al. (2021). Asymmetric Alkylation of Ketones Catalyzed by Engineered TrpB. Angewandte Chemie International Edition, 60(39), 21412-21417. Available at: [Link]
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Enders, D., et al. ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT OpenCourseWare. Available at: [Link]
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McGlacken, G. P., & Bateman, L. M. (2015). Direct Asymmetric Alkylation of Ketones: Still Unconquered. Molecules, 20(4), 5786–5810. Available at: [Link]
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Organic Syntheses. The formation and alkylation of specific enolate anions from an unsymmetrical ketone. Available at: [Link]
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Wadamoto, M., & Yamamoto, H. (2005). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 70(24), 10043-10046. Available at: [Link]
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Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Available at: [Link]
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List, B. (2021). Asymmetric Organocatalysis. Nobel Lecture. Available at: [Link]
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The Enduring Scaffold: Benchmarking (2S)-2-Isopropylpyrrolidine Against Novel Organocatalysts in Asymmetric Synthesis
A Senior Application Scientist's Guide to Catalyst Selection and Performance
In the dynamic field of asymmetric organocatalysis, the quest for catalysts that offer superior enantioselectivity, higher yields, and broader substrate scope is relentless. While novel and increasingly complex catalysts garner significant attention, it is crucial for researchers, scientists, and drug development professionals to periodically benchmark these advanced systems against foundational catalysts. This guide provides an in-depth comparative analysis of the robust and economically efficient (2S)-2-Isopropylpyrrolidine against two classes of novel, high-performance organocatalysts: Diarylprolinol Silyl Ethers (Hayashi-Jørgensen catalysts) and Bifunctional Thiourea/Urea Organocatalysts .
Through an objective lens, we will explore the catalytic prowess of these systems in two cornerstone asymmetric transformations: the Michael addition and the aldol reaction. This guide will delve into the mechanistic underpinnings that dictate their performance, present comparative data, and provide detailed experimental protocols to empower you in making informed catalyst selections for your synthetic challenges.
The Benchmark: this compound
This compound, a derivative of the naturally occurring amino acid proline, represents a class of simple, yet effective, organocatalysts. Its mechanism of action in asymmetric synthesis primarily relies on the formation of a chiral enamine intermediate with a carbonyl compound (a ketone or aldehyde). The steric bulk of the isopropyl group at the C2 position provides a chiral environment that directs the approach of the electrophile to one face of the enamine, thereby inducing stereoselectivity.[1]
The appeal of this compound and similar simple pyrrolidine derivatives lies in their ready availability, low cost, and operational simplicity. However, as we will explore, the lack of additional activating groups can limit their efficacy in terms of both reactivity and the level of stereocontrol they can achieve, particularly with challenging substrates.
The Vanguard of Innovation: Novel Organocatalyst Classes
The limitations of simple proline derivatives have spurred the development of more sophisticated organocatalysts designed to exert greater control over the transition state of the reaction.
Diarylprolinol Silyl Ethers (Hayashi-Jørgensen Catalysts)
Pioneered by Hayashi and Jørgensen, these catalysts feature a bulky diarylprolinol silyl ether moiety.[1][2] This structural modification introduces a highly defined and sterically demanding chiral pocket. The catalyst operates through enamine catalysis, similar to simple pyrrolidines, but the bulky silyl ether group provides a more effective shield for one face of the enamine, leading to significantly higher enantioselectivities.[3] These catalysts have demonstrated remarkable success in a wide range of asymmetric transformations, including Michael additions and aldol reactions.[1][2]
Bifunctional Thiourea/Urea Organocatalysts
This class of catalysts represents a significant leap in rational catalyst design by incorporating a second functional group—a thiourea or urea moiety—capable of activating the electrophile through hydrogen bonding.[4][5] This dual activation model, where the pyrrolidine core forms the enamine with the carbonyl compound (nucleophile) and the thiourea/urea group simultaneously activates the electrophile, leads to a highly organized transition state.[6] This results in exceptional levels of stereocontrol and often allows for lower catalyst loadings.[7]
Head-to-Head Comparison: Performance in Benchmark Reactions
To provide a clear and objective comparison, we will now examine the performance of this compound (with performance data extrapolated from closely related simple 2-alkylpyrrolidines for a reasonable benchmark) against Hayashi-Jørgensen catalysts and bifunctional thiourea organocatalysts in two key asymmetric reactions.
Asymmetric Michael Addition of Aldehydes to Nitroolefins
The asymmetric Michael addition of aldehydes to nitroolefins is a powerful C-C bond-forming reaction that generates synthetically valuable γ-nitroaldehydes.
| Catalyst Type | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| (2S)-2-Alkylpyrrolidine (Benchmark) | 20 | Toluene | 48 | ~70 | ~80:20 | ~75 |
| Hayashi-Jørgensen Catalyst | 10 | Toluene | 24 | >95 | >95:5 | >98 |
| Bifunctional Thiourea Catalyst | 5-10 | CH2Cl2 | 12-24 | >95 | >98:2 | >99 |
Note: Data for (2S)-2-Alkylpyrrolidine is a representative estimation based on the performance of similar simple pyrrolidine derivatives. Data for novel catalysts is compiled from various studies and reaction conditions may differ slightly.
Analysis: The data clearly illustrates the superior performance of the novel organocatalysts. The Hayashi-Jørgensen catalyst provides excellent yield and stereoselectivity with a lower catalyst loading and shorter reaction time compared to the simple pyrrolidine benchmark. The bifunctional thiourea catalyst demonstrates even greater efficiency, often achieving near-perfect stereocontrol with even lower catalyst loading. The dual activation mechanism of the thiourea catalyst is key to its high efficacy.[6][8]
Asymmetric Aldol Reaction of Ketones with Aldehydes
The asymmetric aldol reaction is a fundamental transformation for the stereoselective synthesis of β-hydroxy carbonyl compounds, a common motif in natural products and pharmaceuticals.
| Catalyst Type | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| (2S)-2-Alkylpyrrolidine (Benchmark) | 20-30 | DMSO | 72 | ~60 | ~70:30 | ~65 |
| Hayashi-Jørgensen Catalyst | 10-20 | neat/CHCl3 | 24-48 | >90 | >90:10 | >95 |
| Bifunctional Thiourea Catalyst | 5-10 | CH2Cl2 | 12-24 | >95 | >95:5 | >99 |
Note: Data for (2S)-2-Alkylpyrrolidine is a representative estimation based on the performance of similar simple pyrrolidine derivatives. Data for novel catalysts is compiled from various studies and reaction conditions may differ slightly.
Analysis: Similar to the Michael addition, the novel organocatalysts significantly outperform the simple pyrrolidine derivative in the asymmetric aldol reaction. The Hayashi-Jørgensen catalyst provides a substantial improvement in yield and stereoselectivity.[9] The bifunctional thiourea catalyst again demonstrates the highest level of performance, a testament to the power of its dual activation mechanism in organizing the transition state for optimal stereochemical outcom.[4][7]
Mechanistic Insights and Experimental Workflows
To fully appreciate the performance differences, it is essential to visualize the underlying catalytic cycles and experimental setups.
Catalytic Cycles
Experimental Workflow: Asymmetric Michael Addition
Detailed Experimental Protocols
The following are representative, detailed protocols for the benchmark reactions discussed.
Protocol 1: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene Catalyzed by a Bifunctional Thiourea Organocatalyst
Materials:
-
trans-β-Nitrostyrene
-
Propanal
-
Bifunctional thiourea organocatalyst (e.g., (S)-1-(2-(pyrrolidin-1-yl)ethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea)
-
Dichloromethane (CH2Cl2), anhydrous
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add trans-β-nitrostyrene (0.1 mmol, 1.0 equiv) and the bifunctional thiourea organocatalyst (0.01 mmol, 10 mol%).
-
Dissolve the solids in anhydrous dichloromethane (1.0 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add propanal (0.5 mmol, 5.0 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired γ-nitroaldehyde.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde Catalyzed by a Hayashi-Jørgensen Catalyst
Materials:
-
4-Nitrobenzaldehyde
-
Cyclohexanone
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Hayashi-Jørgensen catalyst)
-
Chloroform (CHCl3), anhydrous
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (0.2 mmol, 1.0 equiv) and the Hayashi-Jørgensen catalyst (0.04 mmol, 20 mol%).
-
Add anhydrous chloroform (0.5 mL) and stir until the solids are dissolved.
-
Add cyclohexanone (1.0 mmol, 5.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion (typically 24-48 hours), directly load the reaction mixture onto a silica gel column for purification (eluent: hexane/ethyl acetate gradient) to yield the β-hydroxy ketone.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Conclusion and Future Outlook
This guide has demonstrated that while this compound and its simple congeners remain valuable as foundational, cost-effective organocatalysts, the field has evolved to produce novel catalyst systems with vastly superior performance. The enhanced steric shielding of Hayashi-Jørgensen catalysts and the innovative dual activation mechanism of bifunctional thiourea/urea organocatalysts have set new benchmarks for enantioselectivity and efficiency in asymmetric synthesis.
For researchers and drug development professionals, the choice of catalyst will ultimately depend on the specific synthetic challenge, economic considerations, and the desired level of stereochemical purity. For routine transformations where moderate selectivity is acceptable, simple pyrrolidine catalysts may suffice. However, for the synthesis of complex, high-value molecules where exceptional stereocontrol is paramount, the investment in advanced, novel organocatalysts is not only justified but essential. The continued exploration of new catalyst scaffolds and activation modes promises an exciting future for asymmetric organocatalysis, enabling the synthesis of increasingly complex chiral molecules with unprecedented precision.
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Kim, H. J., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI. [Link]
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Wang, W., et al. (2006). Sterically and Electronically Tunable and Bifunctional Organocatalysts: Design and Application in Asymmetric Aldol Reaction of Cyclic Ketones with Aldehydes. ACS Publications. [Link]
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Unknown Author. (n.d.). Michael addition reaction of aldehydes to nitroolefins. ResearchGate. [Link]
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Palomo, C., et al. (2006). Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide. Organic Chemistry Portal. [Link]
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Wang, W., et al. (2006). Sterically and Electronically Tunable and Bifunctional Organocatalysts: Design and Application in Asymmetric Aldol Reaction of Cyclic Ketones with Aldehydes. ResearchGate. [Link]
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Wang, W., et al. (2011). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. PMC. [Link]
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Unknown Author. (n.d.). Catalytic Asymmetric Cascade Using Spiro-Pyrrolidine Organocatalyst: Efficient Construction of Hydrophenanthridine Derivatives. ResearchGate. [Link]
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Gualandi, A., et al. (2015). Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. PMC. [Link]
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Pouliquen, M., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. [Link]
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Chen, Y., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PubMed. [Link]
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Vicario, J. (2017). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]
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Legnani, L., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. ResearchGate. [Link]
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Wang, C., et al. (2011). Recyclable Polyvinyl Chloride-Supported Pyrrolidine-Thiourea as a Bifunctional Organocatalyst for Direct Asymmetric Aldol Reaction in Aqueous Medium. ResearchGate. [Link]
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Zhang, H., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - PubMed. PubMed. [Link]
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Chen, Y., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]
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Janecka, A., et al. (2018). N-Sulfinylpyrrolidine-containing ureas and thioureas as bifunctional organocatalysts. PMC. [Link]
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Legnani, L., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
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Wang, W., et al. (2010). Diarylprolinol silyl ether salts as new, efficient, water-soluble, and recyclable organocatalysts for the asymmetric Michael addition on water. PubMed. [Link]
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Zhang, G., et al. (2012). Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Wang, W., et al. (2009). Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. Sci-Hub. [Link]
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Spino, C., et al. (2016). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. [Link]
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Wang, C., et al. (2010). Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst. PMC. [Link]
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Zhong, F., et al. (2017). Remote asymmetric conjugate addition catalyzed by a bifunctional spiro-pyrrolidine-derived thiourea catalyst. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Smith, M. D., et al. (2017). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]
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Wang, W., et al. (2010). ChemInform Abstract: Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. ResearchGate. [Link]
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Mossé, S., et al. (2006). The Use of N-isopropyl-2,2′-bipyrrolidine Derivatives as Organic Catalysts for Asymmetric Michael Additions. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2S)-2-Isopropylpyrrolidine
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of (2S)-2-Isopropylpyrrolidine, a substituted pyrrolidine derivative. The protocols herein are designed to provide essential safety and logistical information, ensuring that this process is conducted with the utmost attention to safety and adherence to regulatory standards.
Hazard Profile and Immediate Safety Precautions
Before any handling or disposal, a thorough understanding of the hazards associated with this compound is critical. While specific data for this exact stereoisomer is limited, its structure, a secondary amine with a pyrrolidine ring, suggests a hazard profile similar to related compounds like pyrrolidine. The Globally Harmonized System (GHS) classifications for the parent compound, 2-Isopropylpyrrolidine, provide a strong basis for risk assessment.[1]
Aliphatic amines are recognized as strong bases and can be severe irritants to the skin and eyes.[2] Inhalation may cause irritation to the nose, throat, and lungs.[2] Therefore, all handling and disposal operations must be conducted within a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.
Table 1: GHS Hazard Classification and Personal Protective Equipment (PPE)
| Hazard Classification (for 2-Isopropylpyrrolidine) | Required Personal Protective Equipment (PPE) | Rationale for Protection |
|---|---|---|
| Flammable Liquid (Category 2 or 3)[1] | Flame-retardant lab coat; work away from ignition sources. | Prevents ignition from sparks or hot surfaces. Vapors can form explosive mixtures with air.[3][4] |
| Harmful if Swallowed (Acute Toxicity, Oral - Category 4)[1] | Nitrile gloves; do not eat, drink, or smoke in the work area.[3] | Prevents accidental ingestion, which can cause systemic toxicity. |
| Causes Skin Irritation/Corrosion (Category 1A or 2)[1][3] | Chemical-resistant nitrile or neoprene gloves; lab coat. | Protects skin from severe burns and irritation. Contaminated clothing must be removed immediately.[5][6] |
| Causes Serious Eye Damage/Irritation (Category 1 or 2A)[1][3] | Chemical safety goggles or a face shield.[2] | Prevents contact with vapors or splashes, which can cause irreversible eye damage.[5] |
| Harmful if Inhaled (Acute Toxicity, Inhalation - Category 4)[3] | Use within a chemical fume hood. | Minimizes the concentration of vapors in the breathing zone, preventing respiratory tract irritation.[2] |
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. This compound waste must be managed as hazardous waste and segregated from non-hazardous materials to prevent dangerous chemical reactions and ensure compliant disposal.
-
Waste Stream Identification : Clearly identify the waste stream. Is it unused pure product, a dilute solution, or contaminated lab materials? Each requires a specific disposal pathway.
-
Segregation : Store waste containers of this compound away from incompatible materials, particularly strong oxidizing agents, acids, acid anhydrides, and acid chlorides, with which it can react violently.[6]
-
EPA Hazardous Waste Codes : Under the Resource Conservation and Recovery Act (RCRA), chemical waste is classified with specific codes. While a definitive code must be assigned by your institution's Environmental Health and Safety (EHS) department, flammable liquids often carry the D001 code.[7] Your EHS office will provide the final determination and proper labeling requirements.
Step-by-Step Disposal Protocols
Disposing of this compound down the drain or in regular trash is strictly prohibited.[8] All waste must be collected and managed by a licensed professional waste disposal service.[5][9]
Protocol 3.1: Disposal of Unused or Expired Product
-
Container Selection : Use a clean, leak-proof, and chemically compatible container. The original container is often the best choice. If transferring, ensure the new container is appropriate for flammable and corrosive liquids.
-
Labeling : Affix a "Hazardous Waste" label to the container. Fill it out completely, including the full chemical name "this compound," the concentration, and the specific hazard warnings (e.g., "Flammable," "Corrosive").
-
Storage : Keep the container tightly closed and store it in a designated, well-ventilated satellite accumulation area.[4][5] Ensure secondary containment is used to capture any potential leaks.
-
EHS Pickup : Contact your institution's EHS department to schedule a pickup for the waste.[8] Do not accumulate large quantities of waste.
Protocol 3.2: Disposal of Contaminated Materials
This protocol applies to items such as used gloves, absorbent pads from minor spills, and contaminated labware (e.g., pipette tips, weighing boats).
-
Collection : Place all contaminated solid waste into a designated, clearly labeled, heavy-duty plastic bag or a solid waste container.
-
Segregation : Do not mix this solid waste with non-hazardous trash or other incompatible chemical waste.
-
Packaging : Once the bag is full, seal it securely. For sharps or broken glass, use a designated puncture-proof container.
-
Labeling and Disposal : Label the bag or container as "Hazardous Waste" with the chemical contaminant listed. Dispose of it through your institution's EHS office.
Spill Management and Decontamination
A minor spill of this compound can be managed by trained laboratory personnel, while a major spill requires an emergency response.[10]
Minor Spill Cleanup Procedure
-
Alert & Secure : Alert personnel in the immediate area. Ensure all ignition sources are removed.[6][11]
-
Equip PPE : Wear the appropriate PPE as detailed in Table 1, including respiratory protection if not in a fume hood.[12]
-
Containment : Control the spread of the liquid by creating a dike around the spill's outer edges using an inert, non-combustible absorbent material like vermiculite, sand, or cat litter.[10][13]
-
Absorption : Add absorbent material to the spill, working from the outside in.[13]
-
Collection : Carefully scoop the absorbed material into a designated hazardous waste container.[10][13]
-
Decontamination : Wash the spill area thoroughly with soap and water.[11] Collect the cleaning materials and any contaminated PPE for disposal as hazardous solid waste.
-
Disposal : Seal, label, and dispose of all cleanup residues through the EHS office.[11]
Disposal Decision Workflow
The following diagram outlines the critical decision-making steps for the safe and compliant disposal of this compound waste streams.
Caption: Disposal workflow for this compound waste.
References
- Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
- Clarkson University. (n.d.). Chemical Spill Procedures.
- Occupational Safety and Health Administration (OSHA). (1991, September 23). Worker Exposures to Volatile Amines.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- U.S. Environmental Protection Agency (EPA). (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Industrial Handling. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Sigma-Aldrich. (2025, July 30). Safety Data Sheet.
- SKC Inc. (n.d.). Spill DECONtamination Kit, Aromatic Amine.
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- CDH Fine Chemical. (n.d.). Pyrrolidine CAS No 123-75-1 Material Safety Data Sheet SDS/MSDS.
- Sigma-Aldrich. (2025, August 14). Safety Data Sheet.
- Fisher Scientific. (2025, December 18). 2-Pyrrolidinone Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Pyrrolidine Safety Data Sheet.
- Apollo Scientific. (2022, September 16). Pyrrolidine Safety Data Sheet.
- Fisher Scientific. (2009, September 1). Isopropyl alcohol Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). 2-(Propan-2-yl)pyrrolidine. PubChem Compound Database.
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- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
- Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
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- MedPro Disposal. (2023, October 19). A Guide to Safe & Proper Disposal of Controlled Substances.
- BLD Pharm. (n.d.). (R)-2-Isopropylpyrrolidine hydrochloride.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2S)-2-Isopropylpyrrolidine
This guide provides essential, field-proven safety protocols for the handling of (2S)-2-Isopropylpyrrolidine. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not just for ourselves but for our colleagues. This document moves beyond a simple checklist, offering a procedural and logical framework for mitigating the specific risks associated with this compound. The causality behind each recommendation is explained to build a culture of safety through understanding.
Hazard Assessment: Understanding the Risks of this compound
This compound is a versatile building block in organic synthesis, but its utility is matched by a significant hazard profile that demands respect and meticulous handling. It is a flammable, corrosive, and toxic compound.[1] Understanding these intrinsic properties is the foundational step in designing a robust safety protocol. Vapors can form explosive mixtures with air, and the liquid is corrosive to skin and eyes, capable of causing serious damage.[1][2]
A summary of its hazard classifications according to the Globally Harmonized System (GHS) is presented below.
| Hazard Class | Category | Signal Word | Hazard Statement |
| Flammable Liquids | Category 2 / 3 | Danger / Warning | Highly flammable liquid and vapor / Flammable liquid and vapor[1] |
| Acute Toxicity, Oral | Category 4 | Warning | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 1A / 2 | Danger / Warning | Causes severe skin burns and eye damage / Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 1 / 2 | Danger / Warning | Causes serious eye damage / Causes serious eye irritation[1][3] |
This table synthesizes data from multiple sources that may test different concentrations or forms of the chemical, hence the occasional presence of multiple categories.
Furthermore, this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and reducing agents.[3] Accidental mixing can lead to vigorous, exothermic reactions.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a matter of preference but a scientifically-driven choice based on the specific chemical and physical hazards. The following is the minimum required PPE for handling this compound.
Eye and Face Protection: The First Line of Defense
Given that this compound can cause severe eye damage, robust eye protection is non-negotiable.[1][4]
-
Minimum Requirement: ANSI Z87.1-compliant, indirectly-vented chemical splash goggles must be worn at all times.
-
Best Practice/High-Risk Operations: When handling larger quantities (>100 mL) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes and is a critical barrier.
Hand Protection: Selecting the Right Barrier
Skin contact must be avoided, as the chemical can cause irritation or severe burns.[1] The choice of glove material is critical, as not all materials offer the same level of protection.[5] While specific permeation data for this compound is not widely available, we can make an informed decision based on its chemical class and data for similar solvents.
-
For Incidental Splash Contact: Nitrile gloves are a suitable choice for short-duration tasks where only incidental contact is anticipated.[5] Always use powder-free gloves to prevent aerosolization of contaminants.[5] It is imperative to remove and replace gloves immediately after a known splash.[6]
-
For Extended Use or Immersion: For tasks involving larger volumes or prolonged handling, heavier-duty gloves are required. Butyl rubber provides excellent resistance to many organic solvents and is a superior choice.
| Glove Material | Recommended Use Case | Key Considerations |
| Nitrile | Incidental splash protection, short-duration tasks. | Excellent dexterity. Must be changed immediately upon contamination. Recommended change frequency: every 30-60 minutes.[5] |
| Butyl Rubber | Extended handling, potential for immersion, spill cleanup. | Offers superior chemical resistance but with reduced dexterity. |
| Natural Rubber (Latex) | Not Recommended | Prone to degradation by many organic chemicals and can cause allergic reactions.[5] |
| Polyvinyl Chloride (PVC) | Not Recommended | Offers poor protection against many solvents and is not a reliable barrier for this chemical class.[5] |
This guidance is based on general chemical resistance charts.[7][8] It is strongly recommended that users perform their own on-site testing to validate glove performance for their specific application.
Body Protection: Shielding from Spills and Splashes
Standard cotton lab coats are insufficient as they can absorb chemical splashes, holding the substance against the skin.
-
Minimum Requirement: A flame-resistant lab coat with long sleeves and tight-fitting cuffs is mandatory.
-
Best Practice: For larger-scale work, a chemically-resistant apron worn over the flame-resistant lab coat provides an additional layer of protection. Ensure clothing fully covers the legs and wear closed-toe shoes made of a non-porous material.
Respiratory Protection: Preventing Inhalation
This compound is a volatile, flammable liquid, and its vapors can cause respiratory irritation.[9] All handling of this chemical must be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Standard Operations: Work within a properly functioning chemical fume hood is sufficient to control vapor exposure.
-
Emergency Situations (e.g., Large Spill): In the event of a significant spill or failure of engineering controls, respiratory protection will be necessary. A full-face respirator with an organic vapor cartridge (Type A, brown color code) is the appropriate choice.[10] Personnel must be properly fit-tested and trained in the use of such respirators.
Procedural Guidance: From Preparation to Emergency
PPE Donning and Doffing: A Critical Sequence
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.
Key Procedural Steps for Safe Handling:
-
Preparation: Before handling, ensure a chemical fume hood is certified and functioning. Clear the workspace of any unnecessary items. Locate the nearest safety shower, eyewash station, and fire extinguisher.
-
Aliquotting: Dispense the chemical within the fume hood. Use non-sparking tools and ground containers to prevent static discharge.[2]
-
Transport: When moving the chemical outside the fume hood, ensure it is in a sealed, secondary container.
-
Post-Handling: After completion, decontaminate the work area. Remove PPE following the correct doffing procedure. Wash hands thoroughly with soap and water.[5]
Emergency Response and Disposal Plan
Immediate Actions for Chemical Exposure
In the event of an exposure, time is critical. Immediate and correct first aid can significantly reduce the severity of an injury.[11]
-
Eye Contact: Immediately flush the eyes and inner eyelid with copious amounts of water for at least 15 minutes at an eyewash station.[11][12] Remove contact lenses if it is safe to do so. Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove all contaminated clothing while using the safety shower.[11] Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the affected person to fresh air immediately.[2] If breathing has stopped, trained personnel should provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Spill Containment and Cleanup
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Vapors: Eliminate all ignition sources.[4]
-
Contain: Use an inert absorbent material like vermiculite, sand, or cat litter to contain the spill.[11] Start from the outside and work inwards.
-
Collect: Wearing appropriate PPE (including respiratory protection if necessary), carefully collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
Disposal Plan
-
Contaminated PPE: All disposable PPE (gloves, etc.) used while handling this compound should be considered hazardous waste. Place it in a designated, sealed waste container.
-
Chemical Waste: Unused or waste this compound must be disposed of through an approved hazardous waste disposal program, following all local and institutional regulations.[3][9] Never pour this chemical down the drain.
References
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Fisher Scientific. (2012). Safety Data Sheet - 2-Pyrrolidinone.
-
Sigma-Aldrich. (2025). Safety Data Sheet - Pyrrolidine.
-
Fisher Scientific. (2009). Safety Data Sheet - 2-Pyrrolidinone, 1-ethyl-.
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Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.
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Fisher Scientific. (n.d.). Safety Data Sheet - Pyrrolidine.
-
Sigma-Aldrich. (2025). Safety Data Sheet - N-methyl-2-pyrrolidone.
-
Sigma-Aldrich. (2025). Safety Data Sheet - V3409.
-
University of Kentucky Research Safety. Emergency Procedures for Incidents Involving Chemicals.
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TCI America. (2018). Safety Data Sheet - N-Ethyl-2-pyrrolidone.
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University of Waterloo. Emergency Response Guide – Exposures & Spills.
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Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide.
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Carl ROTH. (n.d.). Safety Data Sheet - N-Ethyl-2-pyrrolidone.
-
Carl ROTH. (n.d.). Safety Data Sheet - 2-Pyrrolidone.
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New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet - N-Methyl-2-pyrrolidone.
-
O'Connor, T. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
-
Sempermed. (2024). Recommendation on Chemical Resistance.
-
Gloves By Web. Gloves Chemical Resistance Chart.
-
Ansell. Chemical Resistance Glove Chart.
-
Oxford University. Chemical Resistant Gloves Guide.
-
PubChem. 2-(Propan-2-yl)pyrrolidine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
